molecular formula C7H6BrFN2O2 B1376259 (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine CAS No. 1356483-97-0

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Cat. No.: B1376259
CAS No.: 1356483-97-0
M. Wt: 249.04 g/mol
InChI Key: GCLDXNSWRGKGMN-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS 1356483-97-0) is a high-value, multifunctional aromatic building block designed for advanced research and development. Its molecular formula is C7H6BrFN2O2, with a molecular weight of 249.04 . This compound features a benzene ring substituted with bromine and fluorine atoms in the 4 and 5 positions, a nitro group in the 2 position, and a methylamine group also in the 2 position . This unique arrangement of halogen and functional groups makes it an exceptionally versatile intermediate for synthetic chemistry, particularly in the construction of complex bioactive molecules for pharmaceutical and agrochemical applications . The presence of bromine and fluorine allows for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Concurrently, the nitro group can be readily reduced to a corresponding aniline or serve as an electron-withdrawing group to activate the ring for nucleophilic aromatic substitution, where the fluorine atom is a common leaving group . This reactivity profile is essential for medicinal chemists working to optimize lead compounds, as the halogens can enhance lipophilicity and binding affinity, while the amine provides a handle for further functionalization into amides or sulfonamides . Computational predictions suggest that this compound exhibits high gastrointestinal absorption and is likely to be blood-brain barrier permeant, which is valuable information for early-stage drug discovery research . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is classified as a hazardous chemical . Please refer to the Safety Data Sheet for detailed handling instructions. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must adhere to all recommended precautionary measures, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

5-bromo-4-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLDXNSWRGKGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. The document outlines a robust two-step synthetic pathway, delving into the mechanistic principles, experimental protocols, and critical safety considerations.

Introduction and Strategic Importance

This compound and its structural analogs are valuable intermediates in medicinal chemistry and materials science. The unique substitution pattern—a halogenated, nitrated, and N-alkylated aniline—offers multiple points for further chemical modification. Halogenated anilines are foundational building blocks for creating complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures like 5-Bromo-4-fluoro-2-methylaniline are key precursors in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors.[1] The presence of bromo, fluoro, and nitro groups allows for a diverse range of subsequent reactions, such as cross-coupling, nucleophilic aromatic substitution, and reduction of the nitro group, making the target molecule a versatile scaffold for drug discovery programs.[1]

This guide presents a logical and efficient synthesis beginning with the nitration of a suitable precursor followed by a selective N-monomethylation.

Retrosynthetic Analysis and Overall Workflow

The synthesis is best approached via a two-stage process. The target molecule can be disconnected at the Carbon-Nitrogen bond of the methylamine, revealing the primary amine precursor, 5-Bromo-4-fluoro-2-nitroaniline . This precursor, in turn, can be synthesized from 4-Bromo-3-fluoroaniline through a regioselective electrophilic aromatic substitution (nitration).

The overall synthetic workflow is visualized below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Methylation Start 4-Bromo-3-fluoroaniline Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Start->Nitration Precursor 5-Bromo-4-fluoro-2-nitroaniline Nitration->Precursor Methylation Selective N-Monomethylation (H₂SO₄ / HCHO) Target This compound Methylation->Target Precursor_ref 5-Bromo-4-fluoro-2-nitroaniline Precursor_ref->Methylation

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of the Precursor, 5-Bromo-4-fluoro-2-nitroaniline

The foundational step is the regioselective nitration of 4-bromo-3-fluoroaniline. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene ring.

Principle and Mechanistic Rationale

The directing effects of the substituents on the aniline ring are critical for achieving the desired product. In the strongly acidic medium (concentrated H₂SO₄), the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).

  • -NH₃⁺ group: This is a powerful deactivating group and is meta-directing.

  • Bromo (-Br) group: This is a deactivating group but is ortho, para-directing.

  • Fluoro (-F) group: This is also a deactivating group and is ortho, para-directing.

The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, is the electrophile. The position of nitration is determined by the combined electronic and steric influences of the substituents. The position ortho to the anilinium group and para to the bromine atom is the most electronically favored site for substitution, leading to the desired 2-nitro product. Using a mixture of concentrated nitric and sulfuric acids is standard for generating the necessary nitronium ion electrophile.[2][3]

G reagents HNO₃ + H₂SO₄ Generation of NO₂⁺ (Nitronium ion) substrate 4-Bromo-3-fluoroaniline In H₂SO₄, protonated to anilinium ion (-NH₃⁺) reagents:f1->substrate:port Electrophilic Attack intermediate Carbocation Intermediate (Wheland Complex) Positively charged and resonance-stabilized substrate->intermediate Formation product 5-Bromo-4-fluoro-2-nitroaniline Final Product intermediate->product:port Deprotonation (H⁺ loss)

Caption: Mechanism of electrophilic nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous haloanilines.[4][5]

Materials & Reagents:

  • 4-Bromo-3-fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to between -10°C and 0°C using an ice-salt bath.

  • Slowly add 4-bromo-3-fluoroaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10°C throughout the addition. This forms the anilinium sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the aniline solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C. The reaction is highly exothermic, and poor temperature control can lead to over-nitration and side product formation.[2]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Work-up:

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-bromo-4-fluoro-2-nitroaniline.

Part 2: N-Monomethylation to this compound

The second stage involves the selective methylation of the primary amine. A key challenge in N-alkylation of primary amines is preventing the formation of the di-alkylated tertiary amine. The chosen method elegantly solves this by using formaldehyde in a strong acid.

Principle and Mechanistic Rationale

A robust method for the N-monomethylation of nitroanilines utilizes a mixture of sulfuric acid and formaldehyde (or its polymer, paraformaldehyde).[6] This process has been shown to produce good yields of the monomethylated product while suppressing the formation of the dimethylated species.[6][7]

The reaction proceeds via the formation of an N-hydroxymethyl intermediate, which is then reduced in situ. The strongly acidic environment and the nature of the reagents favor the formation of the single methyl group. This method is advantageous as it avoids the use of highly toxic and volatile methylating agents like methyl iodide.

Detailed Experimental Protocol

This protocol is based on a patented method for the N-monomethylation of nitroanilines.[6][7]

Materials & Reagents:

  • 5-Bromo-4-fluoro-2-nitroaniline (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Ammonium Hydroxide (NH₄OH) solution

  • Ice

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 5-bromo-4-fluoro-2-nitroaniline precursor in concentrated sulfuric acid with stirring. The dissolution may be gently warmed if necessary.

  • Methylation: Heat the solution to approximately 50-60°C.

  • Slowly add the formaldehyde solution dropwise over an hour. Alternatively, add paraformaldehyde in portions. Maintain the reaction temperature in the range of 50-100°C.[6]

  • Reaction Monitoring: Stir the mixture at this temperature for an additional 2-4 hours until the reaction is complete (monitor by TLC).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Slowly neutralize the acidic solution by adding ammonium hydroxide until the mixture is alkaline (pH > 8). This step is highly exothermic and must be performed with cooling and caution. The product will precipitate as a solid or oil.

  • Extraction and Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via column chromatography on silica gel or by recrystallization to yield the final target molecule, this compound.

Quantitative Data Summary

The following table provides an overview of the reaction parameters for a laboratory-scale synthesis. Yields are estimates based on analogous reactions and may vary.

ParameterPart 1: NitrationPart 2: N-Methylation
Starting Material 4-Bromo-3-fluoroaniline5-Bromo-4-fluoro-2-nitroaniline
Key Reagents Conc. HNO₃ / Conc. H₂SO₄Formaldehyde / Conc. H₂SO₄
Solvent Concentrated H₂SO₄Concentrated H₂SO₄
Temperature 0 - 5 °C50 - 100 °C
Reaction Time 2 - 3 hours3 - 5 hours
Work-up Ice quench, extraction, neutralizationIce quench, neutralization, extraction
Purification RecrystallizationColumn Chromatography / Recrystallization
Expected Yield 50 - 70%60 - 80%

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated Acids (H₂SO₄, HNO₃): These are extremely corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water, never the other way around. Neutralize spills with a suitable agent like sodium bicarbonate.[2]

  • Nitration Reactions: These reactions are highly exothermic and can proceed uncontrollably if the temperature is not strictly managed. Ensure adequate cooling is available at all times.

  • Nitroaromatic Compounds: These compounds are toxic upon inhalation, ingestion, or skin contact and should be handled with care.[3]

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation of vapors.

  • Alternative Reagents (Methyl Iodide): If an alternative methylation route using methyl iodide is considered, be aware that it is highly toxic, a suspected carcinogen, and requires specialized handling procedures.[8][9][10] Exposure can cause severe harm if inhaled, ingested, or absorbed through the skin.[11]

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Royal Society of Chemistry. (2008).
  • Halasz, A. (1971). U.S. Patent No. 3,591,638. Washington, DC: U.S.
  • BenchChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.
  • CDH Fine Chemical. (n.d.). Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Merck Millipore. (2025).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Methyl Iodide.
  • (2016).
  • Fisher Scientific. (2010).
  • Journal of the Chemical Society C: Organic. (1969).
  • (2009).
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • ChemRxiv. (2021).
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • (2020).
  • Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction.
  • ChemicalBook. (2020). What is N-Methyl-4-nitroaniline?.
  • ACS Publications. (2022).
  • (2021).
  • ACS Publications. (2022).
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

Sources

Spectroscopic data for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Abstract

This compound (CAS No. 1356483-97-0) is a substituted nitroaniline derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Unequivocal structural confirmation is paramount for its use in research and development. Due to the limited availability of published experimental spectra for this specific molecule, this technical guide provides a comprehensive, predicted spectroscopic profile based on first principles of spectroscopy and comparative analysis with structurally related analogs.[2][3] We will explore the anticipated data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document serves as an authoritative framework for researchers, offering validated protocols and expected spectral benchmarks for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

The spectroscopic characteristics of this compound are dictated by the unique interplay of its constituent functional groups on the benzene ring. Understanding their individual and collective electronic effects is crucial for interpreting the predicted data.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deshields (shifts to higher ppm) ortho and para protons and carbons in NMR spectra.[4] It is also a powerful chromophore for UV-Vis absorption and exhibits characteristic strong stretching vibrations in IR spectroscopy.

  • Methylamino Group (-NHCH₃): An electron-donating group that shields (shifts to lower ppm) ortho and para positions. The N-H bond provides a distinct signal in both IR and ¹H NMR.

  • Halogens (-Br, -F): Both are electron-withdrawing via induction but have different spectroscopic effects. Fluorine exhibits strong coupling to nearby protons and carbons (J-coupling) in NMR. Bromine's primary influence is its isotopic signature (⁷⁹Br/⁸¹Br) in mass spectrometry.

  • Substitution Pattern: The 1,2,4,5-substitution pattern results in two isolated aromatic protons, whose coupling is influenced by both the adjacent fluorine atom and their relative positions, leading to predictable splitting patterns in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis is typically conducted by dissolving 5-10 mg of the sample in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ and recording the spectra on a high-field spectrometer (e.g., 400 MHz).[2][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine proton, and the methyl protons. The electron-withdrawing nitro group and the electron-donating methylamino group exert opposing effects, which, combined with the halogen substituents, determine the final chemical shifts.

Causality behind Predictions:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which would significantly deshield it. However, it is also ortho to the electron-donating methylamino group, which provides a shielding effect. The net result is a downfield shift, further complicated by coupling to the adjacent fluorine atom (³JH-F), which will split the signal into a doublet.

  • H-6: This proton is ortho to the bromine atom and meta to the nitro group. It will experience a downfield shift, though less pronounced than H-3. It will exhibit doublet splitting due to coupling with the adjacent fluorine atom (⁴JH-F).

  • -NH: The amine proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may or may not show coupling to the methyl protons.

  • -CH₃: The methyl protons are attached to a nitrogen atom, resulting in a characteristic chemical shift around 3.0 ppm. The signal will be a doublet if it couples to the N-H proton.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 ~8.2 - 8.4 d (doublet) ³JH-F ≈ 7-9
H-6 ~7.0 - 7.2 d (doublet) ⁴JH-F ≈ 4-6
-NH (amine) ~5.0 - 6.0 br s (broad singlet) -

| -CH₃ (methyl) | ~3.0 - 3.1 | d (doublet) | ³JH-H ≈ 5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached groups and resonance effects.

Causality behind Predictions:

  • C-NO₂ (C-2): Directly attached to the nitro group, this carbon will be significantly deshielded.

  • C-NHCH₃ (C-1): Attached to the amino group, this carbon will be shielded relative to a standard benzene ring carbon.

  • C-F (C-4): The carbon attached to fluorine will show a very large chemical shift due to fluorine's high electronegativity and will appear as a doublet due to one-bond C-F coupling (¹JC-F).

  • C-Br (C-5): The carbon attached to bromine will have a chemical shift in the typical range for halogenated carbons.

  • Aromatic CH (C-3, C-6): These carbons will also show coupling to the fluorine atom, though with smaller coupling constants (²JC-F, ³JC-F).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-4 (C-F) ~155 - 160 d, ¹JC-F ≈ 240-250 Hz
C-2 (C-NO₂) ~145 - 150 d, ³JC-F ≈ 4-6 Hz
C-1 (C-NHCH₃) ~140 - 145 d, ²JC-F ≈ 15-20 Hz
C-6 (CH) ~125 - 130 d, ³JC-F ≈ 3-5 Hz
C-3 (CH) ~115 - 120 d, ²JC-F ≈ 20-25 Hz
C-5 (C-Br) ~100 - 105 d, ¹JC-F is not applicable, but shows ²JC-F

| -CH₃ | ~30 - 35 | s (singlet) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this analysis, a dilute solution of the sample would be introduced into the mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).[2]

  • Molecular Ion Peak: The molecular weight of C₇H₆BrFN₂O₂ is 249.04 g/mol .[6][7] Mass spectrometry should show a molecular ion cluster corresponding to this mass.

  • Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity (M+ and M+2), which is a definitive signature for a monobrominated compound.

  • Fragmentation: Common fragmentation patterns for such molecules include the loss of the nitro group (-NO₂, 46 Da), the methyl group (-CH₃, 15 Da), or cleavage of the C-Br bond.

Table 3: Predicted Mass Spectrometry Data

m/z Value Ion Identity Key Feature
248/250 [M]⁺ Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine.
233/235 [M - CH₃]⁺ Loss of the methyl group.
202/204 [M - NO₂]⁺ Loss of the nitro group.

| 169 | [M - Br]⁺ | Loss of the bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A sample can be prepared as a KBr pellet or a thin film.[2]

Causality behind Predictions:

  • N-H Stretch: The secondary amine will show a single, relatively sharp absorption band in the 3300-3500 cm⁻¹ region.[8]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will appear just below 3000 cm⁻¹.

  • Nitro Group Stretches: The NO₂ group is characterized by two very strong and distinct absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[8]

  • Aromatic C=C Stretches: These appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretches: These halogen-carbon bond vibrations appear in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
~3350 - 3450 N-H Stretch (Secondary Amine) Medium, Sharp
~3050 - 3150 Aromatic C-H Stretch Medium to Weak
~2850 - 2960 Aliphatic C-H Stretch (-CH₃) Medium to Weak
~1510 - 1550 Asymmetric NO₂ Stretch Strong
~1580 - 1610 N-H Bend / Aromatic C=C Stretch Medium
~1450 - 1500 Aromatic C=C Stretch Medium
~1340 - 1380 Symmetric NO₂ Stretch Strong
~1200 - 1280 C-N Stretch Medium
~1100 - 1200 C-F Stretch Strong

| ~550 - 650 | C-Br Stretch | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is useful for characterizing conjugated systems and chromophores. The spectrum is typically recorded by dissolving a small amount of the sample in a UV-transparent solvent like ethanol or methanol.

The chromophore in this compound is the nitroaniline system. The interaction between the electron-donating methylamino group and the electron-withdrawing nitro group creates a strong charge-transfer band, leading to significant absorption in the UV-Vis region.[9] For comparison, 4-nitroaniline in an alkaline medium shows a strong absorption maximum around 400 nm.[10] The substitution pattern and additional halogens in the target molecule will modulate the exact position of the absorption maximum (λ_max).

Table 5: Predicted UV-Visible Spectroscopy Data (in Ethanol)

Predicted λ_max Electronic Transition
~380 - 410 nm π → π* (Intramolecular Charge Transfer)

| ~250 - 270 nm | π → π* (Benzene Ring) |

Standardized Experimental Protocols

The following protocols represent self-validating, standard methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a short LC column. Acquire data in both positive and negative ion modes to determine the optimal ionization.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500). Acquire high-resolution data if available to confirm the elemental formula.

Visualization of Analytical Workflow

The logical flow for the comprehensive characterization of the title compound is outlined below. This workflow ensures that data from orthogonal techniques are integrated for unambiguous structure confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Data Interpretation & Confirmation Prep Weigh & Dissolve Sample (e.g., in CDCl3, MeOH) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR MS Mass Spectrometry (HRMS, ESI-MS) Prep->MS IR IR Spectroscopy (FTIR-ATR) Prep->IR UV UV-Vis Spectroscopy Prep->UV Integrate Integrate All Spectral Data NMR->Integrate MS->Integrate IR->Integrate UV->Integrate Confirm Final Structure Confirmation Integrate->Confirm

Caption: Workflow for Spectroscopic Characterization.

The following diagram illustrates the direct relationship between the molecular structure of this compound and its key predicted spectroscopic signatures.

Caption: Structure-to-Spectrum Correlation Map.

Conclusion

While experimental data for this compound is not widely published, this guide provides a robust and scientifically grounded framework for its spectroscopic characterization. The predicted data, derived from established principles and comparative analysis, offers valuable benchmarks for researchers engaged in the synthesis, purification, and application of this compound. The combination of NMR for structural connectivity, MS for molecular weight and elemental confirmation, IR for functional group identification, and UV-Vis for analyzing the electronic system constitutes a comprehensive analytical package for its unambiguous identification.

References

  • Benchchem. (n.d.). Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs.
  • Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326.
  • Benchchem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.
  • BLDpharm. (n.d.). 1356483-97-0|this compound.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.
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  • ResearchGate. (2025). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde.
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  • PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline.
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1H NMR and 13C NMR of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for the compound this compound, a polysubstituted aromatic amine. The complex interplay of electron-donating and electron-withdrawing groups on the benzene ring presents a valuable case study for spectral interpretation.

The molecular structure features a secondary amine (-NHCH₃), a strong electron-donating group by resonance, and a nitro group (-NO₂), a potent electron-withdrawing group through both resonance and induction. Additionally, two halogen substituents, bromine and fluorine, exert significant influence through inductive effects and, in the case of fluorine, through-space scalar coupling.[3][4] Understanding these substituent effects is critical for the accurate assignment of proton and carbon signals. This document provides a predictive framework for the analysis, detailed experimental protocols for data acquisition, and a discussion of the structural information that can be derived.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide.

cluster_ring cluster_subs C1 C1 C2 C2 C1->C2 N_amine N C1->N_amine C3 C3 C2->C3 N_nitro N⁺ C2->N_nitro C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 Br Br C5->Br C6->C1 H6 H C6->H6 C_methyl CH₃ N_amine->C_methyl H_amine H N_amine->H_amine O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: IUPAC Numbering for this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals corresponding to two aromatic protons, one amine proton, and three methyl protons. The chemical shifts and coupling patterns are dictated by the electronic environment created by the substituents. Aromatic protons generally resonate in the 6.5-8.5 ppm range, their exact position influenced by the cumulative shielding and deshielding effects of the groups on the ring.[5][6]

Substituent Effects on Aromatic Protons:
  • -NO₂ (Nitro): Strongly electron-withdrawing and deshielding, particularly for protons in the ortho and para positions.

  • -NHCH₃ (Methyl-amine): Strongly electron-donating and shielding, with the greatest effect at the ortho and para positions.

  • -F (Fluoro): Electronegative and inductively withdrawing (deshielding), but also a weak π-donor (shielding). Its net effect is complex, but its most significant contribution is through-bond coupling to nearby protons and carbons.[7][8]

  • -Br (Bromo): Inductively electron-withdrawing and deshielding. Its effect is generally less pronounced than that of a nitro group.

Predicted ¹H NMR Signal Assignments
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3 ~8.0 - 8.3Doublet (d)⁴J(H-F) ≈ 2-4 HzLocated ortho to the powerfully deshielding -NO₂ group, causing a significant downfield shift. A smaller four-bond coupling to fluorine is expected.
H6 ~7.0 - 7.3Doublet of Doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) < 1 HzLocated ortho to the -Br group and meta to the -NO₂ group. The dominant effect is the three-bond coupling to the adjacent fluorine atom.
NH Variable (e.g., ~5.0 - 6.0)Broad Singlet (br s) or Quartet (q)³J(H-H) ≈ 5 Hz (if coupled)Chemical shift is highly dependent on solvent, concentration, and temperature. May couple to the methyl protons.
CH₃ ~2.9 - 3.1Doublet (d)³J(H-H) ≈ 5 HzAttached to nitrogen, which is bonded to an electron-deficient aromatic ring. Expected to be a doublet due to coupling with the NH proton.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[5] The presence of fluorine will introduce C-F coupling, which is invaluable for definitive assignments. The magnitude of the coupling constant (ⁿJ(C-F)) is dependent on the number of bonds separating the carbon and fluorine atoms.

Substituent Effects on Aromatic Carbons:
  • -NO₂: Strongly deshielding effect on the attached carbon (C2).

  • -NHCH₃: Shielding effect on the attached carbon (C1) and most significantly on the ortho and para carbons.

  • -F: Strong deshielding effect on the directly attached carbon (C4), accompanied by a large one-bond coupling constant (¹J(C-F)).

  • -Br: Moderate deshielding effect on the attached carbon (C5).

Predicted ¹³C NMR Signal Assignments
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale
C1 ~145 - 150Doublet (d)⁴J(C-F) ≈ 2-4 HzAttached to the amine nitrogen. Deshielded by the adjacent nitro group. Shows small four-bond coupling to fluorine.
C2 ~138 - 142Doublet (d)³J(C-F) ≈ 4-8 HzAttached to the strongly electron-withdrawing nitro group. Shows three-bond coupling to fluorine.
C3 ~118 - 122Singlet (s) or small doublet⁵J(C-F) < 2 HzShielded by the para bromine and deshielded by the ortho nitro group.
C4 ~155 - 160Doublet (d)¹J(C-F) ≈ 240-260 HzDirectly bonded to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.
C5 ~110 - 115Doublet (d)²J(C-F) ≈ 20-25 HzAttached to bromine and ortho to fluorine, resulting in a significant two-bond C-F coupling.
C6 ~125 - 130Doublet (d)³J(C-F) ≈ 7-10 HzInfluenced by the ortho bromine and shows a three-bond coupling to fluorine.
CH₃ ~30 - 35Singlet (s)-Typical range for an N-methyl group attached to an aromatic ring.

Experimental Protocol: High-Resolution NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Workflow for NMR Analysis

prep 1. Sample Preparation setup 2. Spectrometer Setup prep->setup Dissolve ~5-10 mg in 0.6 mL CDCl₃ acquire_h1 3. Acquire ¹H Spectrum setup->acquire_h1 Tune & Shim acquire_c13 4. Acquire ¹³C Spectrum acquire_h1->acquire_c13 Standard parameters process 5. Data Processing acquire_c13->process Proton-decoupled (e.g., 'zgpg30') interpret 6. Spectral Interpretation process->interpret FT, Phase, Baseline Correction, Integration

Caption: Standard workflow for acquisition and analysis of NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the title compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the ¹H and ¹³C channels of the probe to the sample.

  • ¹H Spectrum Acquisition:

    • Experiment: Standard one-pulse proton experiment.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C Spectrum Acquisition:

    • Experiment: Inverse-gated proton-decoupled ¹³C experiment (e.g., zgig for quantitative results) or a standard proton-decoupled experiment (zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds (for standard) to 10+ seconds (for quantitative).

    • Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a demonstrative exercise in applying fundamental principles of chemical shifts and spin-spin coupling. The predicted ¹H and ¹³C NMR spectra are characterized by a complex interplay of substituent effects. The strong deshielding influence of the nitro group and the characteristic C-F and H-F coupling patterns are expected to be the most definitive features in the spectra. By following the detailed experimental protocol provided, researchers can acquire high-resolution, unambiguous data, enabling confident structural verification and characterization, a critical step in any drug development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

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An In-Depth Technical Guide to (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS No. 1356483-97-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, identified by CAS number 1356483-97-0, has emerged as a compound of significant interest. Its unique substitution pattern—a trifecta of reactive sites including a bromo group amenable to cross-coupling reactions, a nitro group that can be readily transformed into an amine, and a fluorine atom that can modulate physicochemical properties—positions it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of Sirtuin 6 (SIRT6) activators, a promising class of therapeutics for a range of human diseases.

Physicochemical and Spectroscopic Properties

PropertyValue/InformationSource(s)
CAS Number 1356483-97-0N/A
Molecular Formula C₇H₆BrFN₂O₂[1]
Molecular Weight 249.04 g/mol [1]
IUPAC Name 5-bromo-4-fluoro-N-methyl-2-nitroaniline[1]
Synonyms This compound[2]
Appearance Likely a solid at room temperature (inferred from related compounds)N/A
Solubility Expected to be soluble in common organic solvents like DMF, methanol, and sparingly soluble in others like chloroform. Practically insoluble in water.[3]
Melting Point Not reported; related compounds like 5-Bromo-4-fluoro-2-methylaniline have a melting point of 86-90 °C.[4]
Boiling Point Not reported; likely to decompose at high temperatures.N/A

Spectroscopic Characterization (Anticipated)

While specific spectra for CAS 1356483-97-0 are not publicly available, the following are expected characteristic signals based on its structure:

  • ¹H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region, influenced by the electronic effects of the bromo, fluoro, nitro, and methylamino groups. A signal corresponding to the N-methyl protons would be expected in the aliphatic region.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, with chemical shifts influenced by the attached functional groups.

  • FT-IR: Key vibrational bands would include N-H stretching for the secondary amine (around 3350-3310 cm⁻¹), C-N stretching (aromatic amine, 1335-1250 cm⁻¹), and characteristic strong asymmetric and symmetric stretching of the nitro group (around 1570-1500 cm⁻¹ and 1380-1300 cm⁻¹, respectively).[5][6]

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 249.04, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is not explicitly detailed in the public domain. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and literature precedents for similar molecules. A likely precursor is 1,5-dibromo-2-fluoro-4-nitrobenzene, which could undergo a nucleophilic aromatic substitution with methylamine.

The true value of this compound lies in its trifunctional nature, offering a versatile platform for molecular elaboration.

Caption: Synthetic and Reactivity Profile of the Target Compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo group in this compound with a boronic acid or ester.[7][8][9]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or its pinacol ester (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.02–0.10 equiv.) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Reduction of the Nitro Group (General)

The reduction of the nitro group to a primary amine is a crucial transformation, yielding an ortho-phenylenediamine derivative.[10][11][12][13]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water).

  • Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or gently heated. For catalytic hydrogenation, the reaction is stirred under a positive pressure of hydrogen.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up (for SnCl₂ reduction): After completion, carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. This will precipitate the product.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Application in Drug Discovery: A Gateway to SIRT6 Activators

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including DNA repair, genome stability, and metabolic regulation.[14][15][16][17] Dysregulation of SIRT6 has been implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] Consequently, the development of small molecule activators of SIRT6 has become an attractive therapeutic strategy.[18][19][20][21]

This compound and its derivatives are key intermediates in the synthesis of potent and selective SIRT6 activators.[4] The multi-functional nature of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and pharmacokinetic properties of the final drug candidates.

SIRT6_Pathway cluster_disease Disease States cluster_sirt6 SIRT6 Function and Modulation cluster_drug_discovery Drug Discovery Pathway Cancer Cancer SIRT6 SIRT6 Cancer->SIRT6 Dysregulation Metabolic_Disorders Metabolic Disorders (e.g., Diabetes) Metabolic_Disorders->SIRT6 Dysregulation Neurodegeneration Neurodegenerative Diseases Neurodegeneration->SIRT6 Dysregulation DNA_Repair DNA Repair SIRT6->DNA_Repair Metabolism Metabolic Homeostasis SIRT6->Metabolism Genomic_Stability Genomic Stability SIRT6->Genomic_Stability CAS_1356483_97_0 This compound Synthetic_Modifications Synthetic Modifications (e.g., Suzuki Coupling, Nitro Reduction) CAS_1356483_97_0->Synthetic_Modifications SIRT6_Activators SIRT6 Activators Synthetic_Modifications->SIRT6_Activators SIRT6_Activators->SIRT6 Activation

Caption: Role of SIRT6 in Disease and Drug Discovery.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood.[22][23][24][25] While a specific Safety Data Sheet (SDS) is not widely available, the following precautions are recommended based on the handling of similar compounds:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[22] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[24]

Suppliers

This compound is available from several chemical suppliers that specialize in research and development chemicals. It is advisable to request a certificate of analysis (CoA) to ensure the purity and identity of the compound before use.

SupplierWebsite (Illustrative)
AbacipharmTech
Amadis Chemical
BLD Pharm
Sigma-Aldrich
Ambeed
Appretech Scientific
Arctom Scientific

Conclusion

This compound (CAS No. 1356483-97-0) is a strategically designed chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the construction of complex molecules, most notably as a precursor to SIRT6 activators. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, along with general experimental protocols and safety considerations. As research into SIRT6 modulation continues to expand, the demand for such well-functionalized building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

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An In-Depth Technical Guide to the Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthetic pathways leading to (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, a key intermediate in pharmaceutical and materials science research. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering researchers a comprehensive resource for the preparation of this versatile molecule.

Introduction and Retrosynthetic Analysis

This compound, with CAS Number 1356483-97-0, is a substituted nitroaniline derivative.[1][2][3] Its multifuctional nature, featuring nitro, amino, and halo groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[3]

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, which in turn define the potential starting materials and overall synthetic strategy.

Retrosynthesis cluster_A Approach A: N-Methylation cluster_B Approach B: Nucleophilic Aromatic Substitution target This compound intermediate_A 5-Bromo-4-fluoro-2-nitroaniline target->intermediate_A C-N Disconnection intermediate_B 1-Bromo-2,5-difluoro-4-nitrobenzene target->intermediate_B C-N Disconnection

Caption: Retrosynthetic analysis of this compound.

Approach A centers on the late-stage introduction of the methyl group via N-methylation of the precursor, 5-bromo-4-fluoro-2-nitroaniline. This is often a reliable and high-yielding transformation.

Approach B involves the nucleophilic aromatic substitution (SNAr) of a highly activated difluoro precursor with methylamine. The fluorine atom positioned ortho to the activating nitro group is susceptible to displacement.

This guide will primarily focus on the synthesis via Approach A , as it builds upon more readily accessible starting materials and analogous, well-documented procedures for the synthesis of related nitroanilines.

Recommended Synthetic Pathway: Nitration Followed by N-Methylation

The most judicious pathway to synthesize this compound involves a two-step sequence starting from 4-bromo-2-fluoroaniline:

  • Nitration: Regioselective nitration of 4-bromo-2-fluoroaniline to yield 5-bromo-4-fluoro-2-nitroaniline.

  • N-Methylation: Subsequent methylation of the resulting secondary amine to afford the final product.

Synthesis_Workflow start 4-Bromo-2-fluoroaniline step1 Nitration start->step1 intermediate 5-Bromo-4-fluoro-2-nitroaniline step1->intermediate step2 N-Methylation intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 5-Bromo-4-fluoro-2-nitroaniline

The synthesis of the key intermediate, 5-bromo-4-fluoro-2-nitroaniline, can be achieved through the nitration of 4-bromo-2-fluoroaniline. The directing effects of the amine and halogen substituents on the aromatic ring guide the incoming nitro group. The amino group is a strong ortho-, para-director, while the halogens are ortho-, para-directing deactivators. In this case, nitration is expected to occur at the position ortho to the activating amino group and meta to the deactivating bromine and fluorine atoms.

A well-established procedure for a similar transformation, the nitration of 4-bromo-2-fluoroaniline to yield 4-bromo-2-fluoro-5-nitroaniline, has been documented and can be adapted for this synthesis.[4]

Experimental Protocol:

  • To a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a temperature of 0° to -10° C.

  • The resulting mixture is stirred at 0-5° C for 1 hour.

  • The reaction mixture is then carefully poured into ice-water and extracted with a suitable organic solvent, such as toluene.

  • The organic layer is washed with water and an aqueous sodium hydrogen carbonate solution, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the desired 5-bromo-4-fluoro-2-nitroaniline.

Table 1: Reagents and Conditions for Nitration

Reagent/ParameterQuantity/ValueRationale
4-Bromo-2-fluoroaniline1.0 eqStarting Material
Conc. Sulfuric AcidSolvent & CatalystProtonates nitric acid to form the nitronium ion (NO₂⁺)
Conc. Nitric Acid1.0-1.2 eqNitrating Agent
Temperature0° to -10° CControls the reaction rate and minimizes side product formation
Reaction Time1 hourSufficient for complete conversion
Step 2: N-Methylation of 5-Bromo-4-fluoro-2-nitroaniline

The final step involves the methylation of the amine group of 5-bromo-4-fluoro-2-nitroaniline. A variety of methylating agents can be employed for this transformation. A common and effective method is the use of a methyl halide, such as methyl iodide, in the presence of a mild base to deprotonate the aniline nitrogen.

Experimental Protocol:

  • Dissolve 5-bromo-4-fluoro-2-nitroaniline in a polar aprotic solvent such as acetone or DMF.

  • Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated to ensure complete reaction.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography to afford pure this compound.

Table 2: Reagents and Conditions for N-Methylation

Reagent/ParameterQuantity/ValueRationale
5-Bromo-4-fluoro-2-nitroaniline1.0 eqSubstrate
Methyl Iodide (CH₃I)1.1-1.5 eqMethylating Agent
Potassium Carbonate (K₂CO₃)2.0-3.0 eqBase to deprotonate the amine
Acetone or DMFSolventProvides a suitable medium for the reaction
TemperatureRoom Temp. to 50°CTo facilitate the reaction without decomposition

Alternative Synthetic Considerations

While the presented two-step synthesis is robust, alternative approaches exist. For instance, the synthesis of 2-bromo-5-fluoro-4-nitroaniline has been reported, which could potentially be N-methylated.[5][6] However, the regiochemistry of the starting materials in the presented primary route is more aligned with the target molecule's substitution pattern.

Another potential route could involve the reduction of a nitro group to an amine, followed by methylation. For example, the synthesis of 5-bromo-4-fluoro-2-methylaniline involves the reduction of 2-nitro-4-bromo-5-fluorotoluene.[7] This highlights the versatility of these intermediates in accessing a range of substituted anilines.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials. Concentrated acids are corrosive, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent used.

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step process involving the nitration of 4-bromo-2-fluoroaniline followed by the N-methylation of the resulting 5-bromo-4-fluoro-2-nitroaniline intermediate. The protocols outlined in this guide, supported by established chemical literature, provide a solid foundation for researchers to successfully prepare this valuable chemical building block. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yield and purity of the final product.

References

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In-Depth Technical Guide: Reactivity of the Nitro Group in Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical analysis of the reactivity of the nitro group in substituted anilines, a class of compounds of paramount importance in the synthesis of pharmaceuticals, dyes, and other fine chemicals. We will delve into the intricate interplay of electronic and steric effects governed by various substituents on the aniline ring, which profoundly modulates the chemical behavior of the nitro moiety. Key transformations, including reduction to the corresponding amino group, nucleophilic aromatic substitution, and diazotization, will be examined in detail. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically grounded understanding of nitroaniline chemistry to inform reaction design, optimization, and troubleshooting.

Introduction: The Dichotomous Nature of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that defines its reactivity on an aromatic ring.[1][2] This strong inductive and resonance effect significantly decreases the electron density of the benzene ring, rendering it susceptible to certain types of reactions while deactivating it towards others.[3][4] In the context of substituted anilines, the presence of both a strongly electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group creates a molecule with unique and often predictable reactivity patterns. The relative positions of these groups, along with the nature and location of other substituents, dictate the ultimate chemical fate of the molecule under various reaction conditions.[2][5]

This guide will explore the key facets of nitro group reactivity in substituted anilines, moving from fundamental electronic principles to practical, field-proven synthetic protocols.

Electronic Landscape: The Influence of Substituents on Reactivity

The reactivity of the nitro group is inextricably linked to the overall electronic environment of the aniline ring. This environment is, in turn, dictated by the cumulative effects of all substituents present.

Basicity of the Amino Group: A Reporter of Electronic Effects

The basicity of the amino group in a substituted aniline serves as a sensitive probe for the electronic effects at play. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), whereas electron-withdrawing groups (EWGs) like the nitro group decrease this density, resulting in a less basic aniline (lower pKa).[2][3][6] This relationship is well-quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic nature of substituents.[7][8]

Substituent (para-) Hammett Constant (σp) pKa
-NH₂-0.666.08
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO₂0.781.00
Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines.[2] The data clearly demonstrates the inverse relationship between the electron-withdrawing strength of the substituent and the basicity of the aniline.

The strong electron-withdrawing nature of the nitro group (σp = +0.78) dramatically reduces the basicity of the amino group.[1][2] This has significant implications for reactions involving the amino group, such as diazotization, where the reduced nucleophilicity of the nitrogen requires carefully controlled conditions.[9]

Activation and Deactivation towards Electrophilic and Nucleophilic Attack

The interplay between the amino and nitro groups governs the ring's susceptibility to attack.

  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[3] Conversely, the nitro group is a strong deactivating, meta-director.[3] In nitroanilines, the directing effects of the amino group generally dominate. However, under the strongly acidic conditions often used for EAS reactions like nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director.[10][11] This can lead to the formation of unexpected meta-substituted products.[3][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a good leaving group (e.g., a halide).[12][13][14] This is a cornerstone of nitroaniline chemistry, allowing for the introduction of a wide range of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose stability is enhanced by the nitro group.[14]

Key Transformations of the Nitro Group

The nitro group in substituted anilines is a versatile functional handle that can be transformed into a variety of other groups, most notably the amino group.

Reduction of the Nitro Group to an Amine

The reduction of a nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis.[15][16] This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[1][15] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

3.1.1. Catalytic Hydrogenation

This is one of the most efficient and clean methods for nitro group reduction, employing a heterogeneous catalyst and a hydrogen source.[15][17]

  • Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used.[16] Non-noble metal catalysts are also gaining prominence.[17][18]

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common source. Transfer hydrogenation using sources like ammonium formate or cyclohexene is also effective.

  • Chemoselectivity: Catalytic hydrogenation is often highly chemoselective for the nitro group, leaving other reducible functional groups like carbonyls, esters, and nitriles intact, especially with carefully chosen catalysts like supported gold nanoparticles.[19]

Caption: Experimental workflow for catalytic hydrogenation of a substituted nitroaniline.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Nitroaniline
  • Vessel Preparation: To a flask suitable for hydrogenation, add the substituted nitroaniline (1.0 eq) and a solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[15]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by crystallization or chromatography if necessary.[15]

3.1.2. Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and reliable method for nitro group reduction.[15]

  • Reagents: Common systems include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), and sodium dithionite (Na₂S₂O₄).[16][20][21]

  • Mechanism: These reactions proceed via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[15]

Selective Reduction of Dinitroanilines

In molecules containing multiple nitro groups, selective reduction of one nitro group can be achieved using specific reagents. For instance, sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) can selectively reduce one nitro group in dinitro compounds.[22] In dinitroanilines, preference is often given to the reduction of the nitro group ortho to the amino group.[22]

Nucleophilic Aromatic Substitution (SNAr)

As mentioned, the nitro group strongly activates the ring towards SNAr. This is a powerful tool for C-N, C-O, and C-S bond formation.

  • Requirements: A good leaving group (e.g., F, Cl, Br, I) and a strong electron-withdrawing group (ortho or para to the leaving group) are necessary.[12][14]

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.[12]

SNAr_Mechanism Reactants 2,4-Dinitrochlorobenzene OH⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants:f1->Meisenheimer:f0 Nucleophilic Attack Products 2,4-Dinitrophenol Cl⁻ Meisenheimer:f0->Products:f0 Loss of Leaving Group

Caption: Generalized mechanism for the SNAr reaction.

Diazotization of the Amino Group

The amino group of nitroanilines can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[9][10]

  • Conditions: The reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9][23]

  • Reactivity: The electron-withdrawing nitro group deactivates the amino group, making diazotization slower and requiring careful control of reaction conditions.[9][23]

  • Synthetic Utility: The resulting diazonium salt is a versatile intermediate that can be replaced by a variety of substituents (e.g., -OH, -CN, -X) in Sandmeyer-type reactions or used in azo coupling reactions to form dyes.[10][24]

Experimental Protocol: Diazotization of 2-Methyl-5-nitroaniline
  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-5-nitroaniline hydrate in water and add concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.[9]

  • Nitrite Addition: Prepare a cold solution of sodium nitrite in water. Add this solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.[9]

  • Stirring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[9] The resulting solution is typically used immediately in a subsequent reaction.

Applications in Drug Development and Materials Science

The predictable reactivity of the nitro group in substituted anilines makes them invaluable starting materials and intermediates.

  • Pharmaceuticals: The reduction of a nitro group to an amine is a key step in the synthesis of many active pharmaceutical ingredients (APIs). The resulting phenylenediamines are precursors to a wide range of heterocyclic scaffolds, such as benzimidazoles, which exhibit diverse biological activities including anti-infective, antitumor, and anti-inflammatory properties.[20][25] One-pot reductive cyclization methods starting from o-nitroanilines are highly efficient for synthesizing these important heterocycles.[20][21][26][27]

  • Dyes and Pigments: The diazotization of nitroanilines followed by azo coupling is a classical method for the synthesis of a vast array of azo dyes and pigments.[9][24]

  • Herbicides: Dinitroaniline derivatives are an important class of herbicides that function by inhibiting root formation.[28][29][30]

Conclusion

The reactivity of the nitro group in substituted anilines is a rich and multifaceted area of organic chemistry. A thorough understanding of the electronic effects exerted by substituents on the aniline ring is crucial for predicting and controlling the outcome of chemical transformations. The key reactions of reduction, nucleophilic aromatic substitution, and diazotization provide a powerful toolkit for the synthesis of a wide variety of valuable compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important class of molecules.

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An In-Depth Technical Guide to the Potential Biological Activity of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated nitroanilines represent a class of aromatic compounds characterized by the presence of amino, nitro, and halogen functional groups on a benzene ring. The interplay of the distinct electronic properties of these substituents imparts a complex and often potent biological activity profile. This guide delves into the core mechanistic principles governing the action of these molecules, exploring their therapeutic potential as antimicrobial and anticancer agents, their capacity for specific enzyme inhibition, and the inherent toxicological challenges they present. The central paradigm of their biological activity is a process of reductive bioactivation, a double-edged sword that is responsible for both their desired pharmacological effects and their potential for cellular damage. By understanding the underlying causality—from nitro group reduction to the generation of reactive intermediates—we can better rationalize experimental design and guide future drug development efforts. This document provides field-proven experimental protocols, summarizes key structure-activity relationship data, and offers a forward-looking perspective on harnessing the unique chemistry of halogenated nitroanilines for therapeutic innovation.

Part 1: The Physicochemical and Mechanistic Foundation

The Halogenated Nitroaniline Scaffold: An Electronic Perspective

The reactivity and biological potential of a halogenated nitroaniline are fundamentally dictated by the electronic interplay of its three key functional groups.

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both resonance and inductive effects. It significantly reduces the electron density of the aromatic ring, making the compound susceptible to nucleophilic attack and, critically, lowering the reduction potential of the molecule.[1] This electronic "priming" is the cornerstone of its biological activity.

  • The Amino Group (-NH₂): As an electron-donating group, the amino moiety generally deactivates the ring towards nucleophilic attack but is crucial for the molecule's overall structure, polarity, and potential for forming hydrogen bonds with biological targets.[2]

  • The Halogen Atom (-F, -Cl, -Br, -I): Halogens exert a dual electronic influence. They are electronegative and withdraw electron density via the inductive effect, but they can also donate electron density through resonance. Their primary role in modulating bioactivity often relates to their properties as a leaving group in substitution reactions and their ability to alter the molecule's lipophilicity, which affects membrane permeability and binding affinity.[3] The presence and position of halogens can enhance the potency of the parent compound.[4][5]

The Central Mechanism: Reductive Bioactivation

The vast majority of the biological effects of halogenated nitroanilines, both therapeutic and toxic, are not caused by the parent molecule itself but by its metabolic products. The core mechanism is the reductive bioactivation of the nitro group, which transforms the relatively stable parent compound into highly reactive intermediates.[1][6]

This process is primarily catalyzed by a class of enzymes known as nitroreductases (NTRs), which are found in both prokaryotic and eukaryotic cells, including anaerobic bacteria and hypoxic cancer cells.[7][8] These enzymes transfer electrons to the nitro group in a stepwise manner.

  • Step 1: Formation of the Nitro Anion Radical. A one-electron reduction of the nitroaromatic compound (Ar-NO₂) produces a highly reactive nitro anion radical (Ar-NO₂⁻•).[1][9] This is a critical step, often mediated by Type II (oxygen-sensitive) nitroreductases. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle" that generates superoxide radicals (O₂⁻•), leading to oxidative stress.[1]

  • Step 2: Formation of Nitroso and Hydroxylamine Species. Further reduction, often via a two-electron step catalyzed by Type I (oxygen-insensitive) nitroreductases, converts the nitro group to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) species.[6][7] These intermediates are potent electrophiles capable of covalently binding to cellular macromolecules.

  • Step 3: Generation of Reactive Species and Cellular Damage. The hydroxylamine can be further protonated and lose water to form a nitrenium ion (Ar-NH⁺), another highly reactive electrophile. These intermediates can directly damage DNA, proteins, and lipids, leading to cytotoxicity, mutagenicity, and the desired therapeutic effect (e.g., killing a bacterium or cancer cell).[6][9] The entire process can also lead to the formation of other reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to widespread cellular damage.[6][8]

G cluster_0 Reductive Bioactivation Pathway Parent Halogenated Nitroaniline (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻•) Parent->Radical +1e⁻ (Type I/II NTR) Radical->Parent +O₂ Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso +1e⁻, +H⁺ O2 O₂⁻• (Superoxide) Radical->O2 Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Final Amine (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Damage Covalent Adducts (DNA, Proteins) Hydroxylamine->Damage Electrophilic Attack

Caption: General pathway for the reductive bioactivation of nitroaromatic compounds.

Part 2: Key Biological Activities & Therapeutic Potential

The reactive species generated through nitro-reduction are the agents of diverse biological outcomes.

Antimicrobial and Antibiofilm Activity

Halogenated anilines and their nitro-derivatives have demonstrated significant potential as antimicrobial agents, particularly against resilient pathogens.

  • Causality & Expertise: The antimicrobial effect is a direct consequence of reductive bioactivation within the microbial cell. Bacteria, especially anaerobes and facultative anaerobes, possess highly active nitroreductases. The resulting electrophilic intermediates covalently damage bacterial DNA and essential proteins, leading to cell death.[9] Halogenation often enhances potency by increasing lipophilicity for better cell penetration or by stabilizing key intermediates.[4] Recent studies suggest a more nuanced mechanism for some compounds, such as the inhibition of adenylate cyclase, which disrupts key bacterial signaling and virulence pathways, leading to both antimicrobial and antibiofilm effects.[4][10] The choice to investigate these compounds against pathogens like Uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is driven by the urgent clinical need for new treatments for multi-drug resistant infections.[4][10]

  • Data Presentation:

CompoundPathogenMIC (µg/mL)Biofilm IC₅₀ (µg/mL)Reference
3,5-dibromoaniline (3,5-DBA)UPEC10010[4]
4-bromo-3-chloroaniline (4B3CA)UPEC20010[4]
Halogenated Nitro-BenzothiazolesP. aeruginosa15.6 - 62.5Not Reported[9]
  • Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

    This protocol outlines the broth microdilution method, a gold-standard for assessing antimicrobial potency. Its self-validating nature comes from the inclusion of positive (no drug), negative (no bacteria), and reference antibiotic controls.

    • Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the target bacterium. b. Inoculate into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Preparation of Compound Plate: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2x the highest desired test concentration to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the positive control (no compound). Well 12 serves as the negative/sterility control.

    • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. b. Add 50 µL of sterile CAMHB to well 12. c. The final volume in each well is 100 µL. d. Seal the plate and incubate at 37°C for 18-24 hours.

    • Data Analysis: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Validate the assay: Well 11 should show turbidity (growth), and Well 12 should be clear (no growth).

Anticancer Activity

The same cytotoxic mechanism can be exploited for anticancer therapy, particularly in the unique microenvironment of solid tumors.

  • Causality & Expertise: Many solid tumors contain regions of hypoxia (low oxygen). This environment upregulates the expression of nitroreductases in cancer cells.[6] This creates a therapeutic window: a halogenated nitroaniline prodrug can be systemically administered in a stable, inactive form and then be selectively bioactivated to its toxic form within the hypoxic tumor, killing cancer cells while sparing healthy, well-oxygenated tissues. The resulting DNA damage can trigger apoptosis (programmed cell death).[6][11] The selection of cell lines for testing, such as the HCT116 human colorectal carcinoma line, is based on their established use in cancer research and known genetic profiles.[11][12]

  • Data Presentation:

Compound ClassCell LineActivity MetricValueReference
Halogenated FlavonolsHCT116IC₅₀Potent, superior to quercetin[11]
Brominated CoelenteramineGastric, LungIC₅₀Potent activity reported[13]
Halogenated BenzothiadiazinesBreast CancerIC₅₀2.93 ± 0.07 µM[14]
  • Experimental Protocol: MTT Cytotoxicity Assay

    This colorimetric assay is a robust method for assessing cell viability by measuring the metabolic activity of mitochondria. A decrease in metabolic activity correlates with cell death.

    • Cell Seeding: a. Culture cancer cells (e.g., HCT116) in appropriate media (e.g., DMEM with 10% FBS). b. Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate. c. Incubate for 24 hours to allow cells to attach.

    • Compound Treatment: a. Prepare serial dilutions of the test compound in culture media. b. Remove the old media from the cells and add 100 µL of the media containing the test compound (or vehicle control, e.g., 0.1% DMSO). c. Incubate for another 48-72 hours.

    • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization and Measurement: a. Carefully remove the media. b. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control cells. b. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Enzyme Inhibition

Beyond broad cytotoxicity, some halogenated anilines exhibit specific inhibitory activity against key metabolic enzymes.

  • Causality & Expertise: The cytochrome P450 (CYP) family of enzymes is critical for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions. Halogenated anilines have been identified as inhibitors of specific isoforms like CYP2E1.[15] The inhibitory mechanism likely involves the compound binding to the active site of the enzyme. The structure-activity relationship is critical here; the type, number, and position of halogen substituents dramatically affect the inhibitory potency, suggesting that both steric and electronic factors govern the binding interaction. For instance, di-halogen substitution at the meta and para positions often yields greater potency than ortho-substitution.[15]

  • Data Presentation:

CompoundEnzymeIC₅₀ (µM)Reference
3,4-dichloroanilineHuman CYP2E18.0[15]
3,5-dichloroanilineHuman CYP2E19.2[15]
3,4-dichlorothiophenolHuman CYP2E15.3[15]
3,5-dichlorothiophenolHuman CYP2E15.2[15]

Part 3: Toxicological Profile and Safety Assessment

The very mechanism that confers therapeutic activity is also the source of potential toxicity.

  • Mechanisms of Toxicity: Uncontrolled or off-target reductive bioactivation in healthy tissues can lead to significant adverse effects.[6]

    • Hepatotoxicity: The liver, being a primary site of metabolism, is particularly vulnerable. The generation of reactive intermediates can deplete the cell's primary antioxidant, glutathione (GSH), leading to oxidative stress and cell death, which can be measured by the release of enzymes like lactate dehydrogenase (LDH).[16]

    • Methemoglobinemia: The reactive intermediates can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind oxygen. This leads to cyanosis and impaired oxygen transport.[17][18]

    • Mutagenicity/Carcinogenicity: Covalent binding of reactive metabolites to DNA can cause genetic damage, potentially leading to mutations and cancer.[6]

G cluster_workflow In-Vitro Toxicity Screening Workflow cluster_assays Endpoint Assays start Test Compound (Halogenated Nitroaniline) hepatocytes Isolate Primary Rat Hepatocytes start->hepatocytes treatment Incubate Cells with Compound hepatocytes->treatment ldh LDH Release Assay (Cell Lysis) treatment->ldh Supernatant gsh GSH Depletion Assay (Oxidative Stress) treatment->gsh Cell Lysate viability Trypan Blue Assay (Viability) treatment->viability Cell Suspension analysis Data Analysis (Calculate TC₅₀) ldh->analysis gsh->analysis viability->analysis end Toxicological Profile analysis->end

Caption: A streamlined workflow for assessing the in-vitro hepatotoxicity of a compound.

  • Experimental Protocol: In-Vitro Hepatotoxicity Assay

    This protocol provides a method to assess liver cell damage, a critical step in the safety evaluation of any new chemical entity.

    • Hepatocyte Isolation: a. Isolate primary hepatocytes from a rat liver using a collagenase perfusion technique (protocols are well-established and must follow ethical guidelines for animal use). b. Assess initial viability using Trypan Blue exclusion; viability should be >90%.

    • Cell Culture and Treatment: a. Plate the isolated hepatocytes in collagen-coated 6-well plates at a density of 1 x 10⁶ cells/well. b. Allow cells to attach for 2-4 hours. c. Prepare various concentrations of the test compound (e.g., 0.2 mM and 2 mM as cited in literature[16]) in culture medium. d. Replace the medium with the compound-containing medium and incubate for a set time course (e.g., 1, 3, and 6 hours).

    • LDH Release Assay (Membrane Integrity): a. At each time point, collect a sample of the culture supernatant. b. Centrifuge to remove any detached cells. c. Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available colorimetric assay kit. d. For a positive control (100% lysis), treat a separate well with a lysis buffer (e.g., Triton X-100). e. Express LDH release as a percentage of the positive control.

    • GSH Depletion Assay (Oxidative Stress): a. At each time point, wash the remaining attached cells with PBS. b. Lyse the cells and de-proteinize the lysate (e.g., with metaphosphoric acid). c. Measure the concentration of reduced glutathione (GSH) in the lysate using a kit based on the reaction with DTNB (Ellman's reagent), which produces a yellow product measured at 412 nm. d. Express GSH levels as a percentage of the vehicle-treated control.

Part 4: Structure-Activity Relationships and Future Directions

Systematic analysis of how structural modifications impact biological activity is key to rational drug design.

  • Synthesizing the Evidence (SAR/QSAR): Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate chemical structure with biological activity.[19] For halogenated nitroanilines, several key trends have emerged:

    • Hydrophobicity: Increased lipophilicity often correlates with better membrane penetration and higher activity, but also potentially higher toxicity.[20]

    • Electronic Properties: The ease of reduction of the nitro group is a critical parameter. Descriptors like the energy of the lowest unoccupied molecular orbital (E(LUMO)) are often used; a lower E(LUMO) value indicates the compound is more easily reduced and thus more likely to be bioactive.[20]

    • Halogen and Nitro Position: The relative positions of the functional groups are crucial. For CYP2E1 inhibition, meta- and para-dihalo substitutions are more effective than ortho.[15] For antimicrobial activity, electrostatic favorability at specific ring positions has been shown to be critical for bioactivity.[4]

  • Future Outlook: The dual nature of halogenated nitroanilines presents both a challenge and an opportunity. The future lies in designing molecules with enhanced selectivity. This could involve creating prodrugs that are only activated by specific nitroreductases overexpressed in target cells (e.g., certain bacteria or hypoxic tumors) but not by enzymes in host tissues. By fine-tuning the steric and electronic properties through precise placement of halogens and other substituents, it may be possible to develop next-generation therapeutics that maximize efficacy while minimizing the dose-limiting toxicities that have historically constrained this chemical class.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Sathiyamoorthi, E., et al. (2025).
  • Cottalasso, D., et al. (1991).
  • Ríos-García, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • da Silva, A. B. F., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Reyes-Carmona, A. S., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules.
  • Chun, Y. J., et al. (2000). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Drug Metabolism and Disposition.
  • Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules.
  • Siudak, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals.
  • Sathiyamoorthi, E., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens.
  • BenchChem. (2025).
  • Huang, Y., et al. (2025). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
  • Gomes, A. C., et al. (2018). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry.
  • U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Nitroaniline (CASRN 100-01-6).
  • Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
  • Pinto, C., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. Pharmaceuticals.
  • Khadka, D. B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem.
  • St-Laurent, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules.
  • Sigma-Aldrich. (2014).
  • Barth, F., & Groll, M. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.

Sources

In Silico First Pass: A Predictive Analysis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the imperative to de-risk candidates at the earliest stages is paramount. In silico methodologies have emerged as indispensable tools, offering a rapid and cost-effective means to forecast the pharmacokinetic and toxicological profiles of novel chemical entities.[1] This technical guide provides a comprehensive, in-silico-driven assessment of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (SMILES: CNc1cc(Br)c(F)cc1[O-]), a compound of interest for further development. By leveraging a suite of validated computational models, we will predict its core physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME) profile, and key toxicological endpoints. This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for the early-stage computational evaluation of small molecules, thereby enabling more informed decision-making in the progression of potential drug candidates.

Introduction: The Rationale for an In Silico Approach

The journey of a drug from conception to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties or unforeseen toxicity.[2] Traditional experimental screening, while essential, is resource-intensive and often performed at later stages of development. In silico predictions offer a powerful alternative, allowing for the early identification of potential liabilities, thus conserving resources for the most promising candidates.[2] This "fail fast, fail cheap" paradigm is a cornerstone of modern drug discovery.

This compound, a halogenated nitroaromatic amine, presents a unique set of structural features that warrant careful consideration. The presence of a nitro group and an aromatic amine moiety are well-known structural alerts for potential mutagenicity and carcinogenicity.[3][4] Furthermore, the halogen substituents can significantly influence the compound's metabolic stability and lipophilicity. A thorough in silico evaluation is therefore not just advantageous but essential for this particular molecule.

This guide will employ a multi-tool approach, leveraging the predictive power of several freely accessible and widely utilized platforms to build a holistic profile of our target compound. The causality behind the selection of these tools and the interpretation of their outputs will be discussed in detail, providing a transparent and scientifically rigorous assessment.

Methodology: A Multi-faceted Predictive Workflow

To construct a comprehensive profile of this compound, a curated selection of in silico tools will be utilized. The choice of these platforms is predicated on their robust underlying algorithms, validation against large datasets, and their ability to predict a wide spectrum of relevant properties.

Selected Predictive Platforms:

  • SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5]

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[6]

  • ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET properties.[7]

The workflow for this predictive analysis is depicted in the following diagram:

Sources

Methodological & Application

Synthetic Utility of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, a strategically substituted aniline derivative, has emerged as a highly valuable building block in modern organic synthesis. Its unique constellation of functional groups—a reactive C-Br bond for cross-coupling, an electron-withdrawing nitro group that influences reactivity, a fluorine atom, and a secondary amine—provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthetic utility in palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind them.

The strategic positioning of the bromine atom makes it an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through widely adopted methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in medicinal chemistry and materials science for assembling the core scaffolds of countless pharmaceuticals, agrochemicals, and functional materials[1][2]. The presence of the ortho-nitro group significantly modulates the electronic properties of the aryl bromide, influencing the kinetics and outcomes of the catalytic cycle. This document will dissect these nuances, providing field-proven insights to guide your synthetic strategy.

Core Concepts: Navigating the Cross-Coupling Landscape

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern chemical synthesis, enabling the precise and efficient formation of new bonds[3]. The general catalytic cycle for these transformations, while varying slightly between specific named reactions, typically involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination[4].

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// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)L2-X", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Transmetal [label="Transmetalation /\nAmine Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="R-Pd(II)L2-R'", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" + R-X", color="#4285F4"]; OxAdd -> PdII [color="#4285F4"]; PdII -> Transmetal [label=" + R'-M or R'2NH", color="#34A853"]; Transmetal -> PdII_R [color="#34A853"]; PdII_R -> RedElim [color="#EA4335"]; RedElim -> Pd0 [label=" + R-R'", color="#EA4335"];

// Graph attributes graph [bgcolor="transparent"]; {rank=same; OxAdd; Transmetal; RedElim;} } Caption: Generalized Palladium Catalytic Cycle.

The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific substrates involved. For a substrate like this compound, the electron-withdrawing nitro group can make oxidative addition more facile but may also render the product susceptible to side reactions if harsh conditions are employed.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials[5][6]. The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide[7].

Scientific Rationale & Causality

For our target molecule, the C-Br bond is the reactive site. The electron-deficient nature of the aromatic ring, due to the nitro group, generally facilitates the rate-determining oxidative addition step of the palladium(0) catalyst into the C-Br bond[5].

  • Catalyst/Ligand Selection: A combination of a palladium source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand is effective. For electron-poor aryl bromides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be beneficial, as they stabilize the palladium center and promote efficient reductive elimination.

  • Base Selection: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices, offering a good balance of reactivity and functional group tolerance[6]. Stronger bases like sodium tert-butoxide could lead to unwanted side reactions given the presence of the nitro group.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is essential for the activity of the inorganic base and facilitates the transmetalation step[6].

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-fluoro-N-methyl-2-nitro-5-(phenyl)aniline from this compound and phenylboronic acid.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound1356483-97-0249.041.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-1-4.0 mL-
Water (degassed)7732-18-5-1.0 mL-

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Combine Reactants\n(Aryl Bromide, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert\nAtmosphere (Ar/N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst\n& Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat & Stir\n(e.g., 90°C, 8-16h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by\nTLC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Cool & Quench\n(EtOAc/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Extract, Dry,\n& Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Start -> Inert [color="#5F6368"]; Inert -> Catalyst [color="#5F6368"]; Catalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction\nComplete", color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides[2]. This transformation is indispensable in drug discovery, as the arylamine motif is a key pharmacophore in numerous therapeutic agents[8].

Scientific Rationale & Causality

This reaction allows for the coupling of a primary or secondary amine at the bromine-bearing carbon of our substrate.

  • Catalyst/Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For electron-deficient aryl bromides and secondary amine coupling partners, bulky, electron-rich biarylphosphine ligands like Xantphos or Josiphos are often superior[2]. They facilitate both the oxidative addition and the crucial reductive elimination step, which can be challenging. A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed[2]. Given the nitro functionality on our substrate, Cs₂CO₃ might be a milder choice to avoid potential side reactions associated with stronger alkoxide bases[9].

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the base and interference with the catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N1-(4-fluoro-2-nitro-5-(methylamino)phenyl)-N1,N2,N2-trimethylethane-1,2-diamine by coupling this compound with a secondary amine.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound1356483-97-0249.041.01.0
N,N,N'-Trimethylethylenediamine142-25-6102.181.21.2
Pd₂(dba)₃51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-3-5.0 mL-

Procedure:

  • Glovebox Setup: Inside a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reactant Addition: Add this compound (249 mg, 1.0 mmol).

  • Solvent and Amine: Add anhydrous toluene (5.0 mL) followed by N,N,N'-trimethylethylenediamine (123 mg, 1.2 mmol).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired arylamine product.

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons, such as those in aryl halides[10][11]. This reaction is invaluable for creating conjugated enyne systems and arylalkynes, which are important precursors in natural product synthesis and materials science[12].

Scientific Rationale & Causality

This reaction couples a terminal alkyne directly to the carbon atom bearing the bromine in our substrate.

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI)[10]. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne via the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX byproduct and often acts as the solvent or co-solvent[11]. Anhydrous conditions are typically required to prevent unwanted side reactions[11].

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a stronger base and more specialized palladium/ligand systems to facilitate the direct reaction of the palladium complex with the alkyne[12].

Detailed Experimental Protocol: Sonogashira Coupling (Copper-Cocatalyzed)

Objective: To synthesize (4-fluoro-2-nitro-5-(phenylethynyl)phenyl)methylamine from this compound and phenylacetylene.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound1356483-97-0249.041.01.0
Phenylacetylene536-74-3102.141.21.2
Pd(PPh₃)₂Cl₂13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N)121-44-8101.193.03.0
Tetrahydrofuran (THF), anhydrous109-99-9-5.0 mL-

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (argon), add this compound (249 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (5.0 mL), followed by triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor its progress by TLC. For less reactive substrates, gentle heating (e.g., to 50-60 °C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and amine salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the crude product via flash column chromatography to afford the pure arylalkyne.

Conclusion and Future Outlook

This compound is a potent and versatile intermediate for advanced organic synthesis. Its amenability to cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides chemists with reliable and efficient pathways to construct diverse and complex molecular scaffolds. The protocols detailed herein, grounded in established mechanistic principles, offer a solid foundation for researchers to leverage this building block in their synthetic campaigns. The careful selection of catalysts, ligands, bases, and solvents, tailored to the unique electronic nature of this substrate, is paramount to achieving high yields and purity, paving the way for innovations in drug discovery and materials science.

References

  • MySkinRecipes. (n.d.). 5-Bromo-4-Fluoro-N-Methyl-2-Nitroaniline. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2738-2761.
  • Móricz, A., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1948-1955.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • PubMed. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). 5-bromo-4-fluoro-N-methyl-2-nitroaniline. Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (2026, January 8). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved January 19, 2026, from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 19, 2026, from [Link]

Sources

Nucleophilic aromatic substitution reactions of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of this compound. This substrate is a highly valuable building block in medicinal chemistry and materials science due to its specific electronic and structural properties. We will delve into the mechanistic underpinnings that govern its reactivity, with a particular focus on the pronounced regioselectivity observed in these reactions. This document offers researchers, scientists, and drug development professionals field-proven, step-by-step protocols for reactions with various nucleophiles, troubleshooting insights, and the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Importance of SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds on electron-deficient aromatic rings, where a nucleophile displaces a leaving group. The reaction's viability hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] These EWGs are critical as they activate the ring towards nucleophilic attack and stabilize the key reaction intermediate.[4]

The substrate, This compound , is an exemplary scaffold for SNAr chemistry. Its key features include:

  • A Potent Activating Group: The nitro (-NO₂) group at the C2 position is a powerful EWG, significantly lowering the electron density of the aromatic ring.

  • Two Halogen Leaving Groups: The substrate possesses both a fluorine atom at C4 and a bromine atom at C5, creating a point of regiochemical inquiry.

  • A Modulating Group: The methyl-amino (-NHCH₃) group at the C1 position, while electron-donating, influences the overall reactivity and selectivity.

This guide will demonstrate that the fluorine atom at the C4 position is the exclusive site of nucleophilic attack under standard SNAr conditions, a result of its unique electronic positioning and inherent reactivity in the SNAr mechanism.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct displacement (like an Sₙ2 reaction) or through a cationic intermediate (like an Sₙ1 reaction).[2][5] Instead, it follows a well-established two-step addition-elimination mechanism .

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6] The stability of this complex is paramount, and it is here that the EWG exerts its most profound effect by delocalizing the negative charge.[7]

  • Leaving Group Elimination: The aromaticity of the ring is restored as the leaving group is expelled, yielding the final substituted product.[4]

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity Explained: Why Fluorine is the Target

In this compound, the nucleophile will selectively displace the fluorine atom over the bromine atom. This pronounced regioselectivity is not arbitrary and is dictated by two synergistic electronic factors.

A. Leaving Group Aptitude in SNAr: Contrary to Sₙ1/Sₙ2 reactions, the typical leaving group ability for SNAr is F > Cl ≈ Br > I .[2][5] This inverted trend arises because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to (C4) highly electrophilic and thus more susceptible to nucleophilic attack.[7]

B. Stabilization of the Meisenheimer Intermediate: The position of the powerful nitro EWG is the ultimate determinant of selectivity.

  • Attack at C4 (F-displacement): The fluorine is ortho to the nitro group. When the nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization.

  • Attack at C5 (Br-displacement): The bromine is meta to the nitro group. An attack at C5 would place a negative charge on carbons that cannot be directly delocalized onto the nitro group via resonance.

The superior stabilization of the intermediate formed from attack at the C4 position makes this pathway significantly more favorable, leading to the exclusive formation of the 4-substituted product.

Caption: Resonance forms showing charge delocalization by the ortho-nitro group.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the functionalization of this compound. Reaction progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere if needed) Reagents Dissolve Substrate in Solvent Setup->Reagents Addition Add Nucleophile & Base Reagents->Addition Reaction Heat & Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup Quench & Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Pyrrolidine)

This procedure details the synthesis of N-substituted 5-bromo-2-nitro-N-methyl-benzene-1,4-diamine derivatives, which are common pharmacophores.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable volume of DMF or DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (e.g., Pyrrolidine, 1.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they solvate the reactants well but do not interfere with the nucleophile.

  • Base: A non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. K₂CO₃ is a common, cost-effective choice.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of aryl thioethers. Thiolates are highly potent nucleophiles, and these reactions are often rapid.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Flame-dried glassware, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Thiolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the thiol (e.g., Thiophenol, 1.1 eq) in anhydrous THF. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize the excess NaH.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography.

Causality Behind Choices:

  • Inert Atmosphere & Anhydrous Conditions: NaH is highly reactive with water and oxygen. An inert atmosphere is critical for safety and to prevent quenching the base.

  • Thiolate Pre-formation: Converting the thiol to its conjugate base (thiolate) dramatically increases its nucleophilicity, leading to faster and cleaner reactions.

Summary of Reaction Conditions

The following table provides representative conditions for SNAr reactions on the title compound. Researchers should note that optimization may be required for specific nucleophiles.

Nucleophile Class Example Nucleophile Typical Base Solvent Temp (°C) Typical Time (h)
Primary/Secondary AmineMorpholineK₂CO₃DMSO80 - 1204 - 12
Aryl AmineAnilineK₂CO₃, Cs₂CO₃DMF, Dioxane100 - 14012 - 24
ThiolBenzyl MercaptanK₂CO₃DMF50 - 802 - 6
Phenol4-MethoxyphenolK₂CO₃, NaHDMF, THF60 - 1006 - 18
AlcoholSodium Methoxide(none needed)MethanolReflux2 - 8

Concluding Remarks

This compound is a versatile and predictable substrate for nucleophilic aromatic substitution. The strong activating effect of the ortho-nitro group, combined with the superior leaving group ability of fluorine in the SNAr mechanism, allows for the highly regioselective synthesis of a wide array of 4-substituted derivatives. The protocols provided herein serve as a validated foundation for synthetic explorations in drug discovery and materials science, offering a reliable pathway to complex molecular architectures.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health (NIH). [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Taylor & Francis Online. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

Sources

The Strategic Utility of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to innovation. (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is one such scaffold, engineered with a unique constellation of functional groups that offer multiple avenues for chemical elaboration. Its trifunctional nature, featuring a reactive nitro group, a secondary amine, and strategically positioned halogen atoms (bromine and fluorine), makes it an exceptionally valuable intermediate for the synthesis of complex heterocyclic compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor to a range of functionalities, most notably an amino group, which is a gateway to numerous cyclization reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the construction of diverse heterocyclic systems.

Core Reactivity and Synthetic Potential

The reactivity of this compound is governed by its distinct functional groups. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for certain transformations and, more importantly, can be readily reduced to an amine. This reduction is a pivotal step in many synthetic pathways, unmasking an ortho-diamine precursor. The secondary methyl-amino group can participate in cyclization reactions and influences the electronic properties of the molecule. The bromine and fluorine atoms offer sites for cross-coupling reactions or can be displaced via nucleophilic aromatic substitution (SNAr), although the fluorine atom is generally more susceptible to displacement.[1][2][3]

This unique combination of reactive sites allows for a variety of synthetic transformations, including:

  • Reductive Cyclization: The in-situ reduction of the nitro group in the presence of a suitable electrophile to form a heterocyclic ring in a single step.

  • Two-Step Cyclization: A sequential approach involving the initial reduction of the nitro group to an amine, followed by a separate cyclization step.

  • Intramolecular Nucleophilic Aromatic Substitution: Where a nucleophilic group within the molecule displaces the fluorine atom to form a new ring system.

The following sections will provide detailed protocols for the application of these strategies in the synthesis of valuable heterocyclic compounds.

Application Note 1: One-Pot Synthesis of Substituted Benzimidazoles via Reductive Cyclization

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-infective, anti-tumor, and anti-inflammatory properties.[4] A highly efficient method for the synthesis of N-substituted benzimidazoles from this compound involves a one-pot reductive cyclization with an aldehyde. This approach leverages the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde to form the benzimidazole ring. Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for this transformation.[5][6]

Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-1-methyl-2-(aryl)-1H-benzimidazoles

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Ammonium hydroxide (5 N)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in DMF (5 mL).

  • To this solution, add a freshly prepared aqueous solution of sodium dithionite (3.0 mmol in 3 mL of water).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully add 5 N ammonium hydroxide dropwise to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water (3 x 15 mL), and dry under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 6-Bromo-5-fluoro-1-methyl-2-(aryl)-1H-benzimidazole.

Rationale and Insights:

  • Choice of Reducing Agent: Sodium dithionite is preferred for its mildness and compatibility with a wide range of functional groups on the aldehyde.[5]

  • Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the aqueous reducing agent to some extent.

  • Work-up: The addition of ammonium hydroxide neutralizes the reaction mixture and aids in the precipitation of the benzimidazole product, which is typically a solid.

  • Microwave Irradiation: For accelerated synthesis, this reaction can be performed under microwave irradiation, often reducing the reaction time to a few minutes.[6]

Visualizing the Pathway: Reductive Cyclization to Benzimidazoles

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A This compound C Na₂S₂O₄, DMF/H₂O 80-100 °C A->C B Aromatic Aldehyde (R-CHO) B->C D 6-Bromo-5-fluoro-1-methyl-2-(aryl)-1H-benzimidazole C->D One-Pot Reaction

Caption: One-pot synthesis of benzimidazoles.

Application Note 2: Two-Step Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics.[7][8] A reliable route to substituted quinoxalines from this compound involves a two-step process: first, the reduction of the nitro group to an amine, followed by the condensation of the resulting ortho-diamine with a 1,2-dicarbonyl compound.

Step 1: Reduction of the Nitro Group

Protocol: Synthesis of N1-Methyl-5-bromo-4-fluoro-benzene-1,2-diamine

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0 mmol) in concentrated HCl (2 mL) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with 10 M NaOH solution until the pH is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.

Rationale and Insights:

  • Reducing Agent: Tin(II) chloride in concentrated HCl is a classic and effective method for the reduction of aromatic nitro groups to amines. Catalytic hydrogenation with Pd/C is an alternative green method.[4]

  • Purification: The resulting diamine can be sensitive to air oxidation, so it is often advantageous to proceed to the next step immediately.

Step 2: Condensation to form Quinoxalines

Protocol: Synthesis of 7-Bromo-6-fluoro-1-methyl-2,3-(diaryl)-1,2-dihydroquinoxaline

Materials:

  • N1-Methyl-5-bromo-4-fluoro-benzene-1,2-diamine (from Step 1)

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid

Procedure:

  • Dissolve the crude N1-Methyl-5-bromo-4-fluoro-benzene-1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Rationale and Insights:

  • Reaction Conditions: The condensation is typically acid-catalyzed, and using acetic acid as the solvent can accelerate the reaction.[9]

  • Substrate Scope: This method is applicable to a wide range of 1,2-dicarbonyl compounds, allowing for the synthesis of a diverse library of quinoxalines.[8]

Visualizing the Pathway: Two-Step Quinoxaline Synthesis

G A This compound B Step 1: Nitro Reduction (SnCl₂/HCl or Pd/C, H₂) A->B C N¹-Methyl-5-bromo-4-fluoro-benzene-1,2-diamine B->C D Step 2: Condensation (1,2-Dicarbonyl, EtOH) C->D E Substituted Quinoxaline D->E

Caption: Two-step synthesis of quinoxalines.

Application Note 3: Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, and many natural and synthetic phenazines exhibit biological activity.[10][11] Similar to quinoxalines, phenazines can be synthesized from the ortho-diamine intermediate derived from this compound. The condensation of the diamine with a catechol or a 1,2-benzoquinone derivative yields the corresponding phenazine.

Protocol: Synthesis of 2-Bromo-3-fluoro-5-methyl-5,10-dihydrophenazine

Materials:

  • N1-Methyl-5-bromo-4-fluoro-benzene-1,2-diamine (from Application Note 2, Step 1)

  • Catechol

  • Glycerol

Procedure:

  • In a reaction vessel, combine N1-Methyl-5-bromo-4-fluoro-benzene-1,2-diamine (1.0 mmol) and catechol (1.1 mmol) in glycerol (5 mL).

  • Heat the mixture to 150-160 °C for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the dihydrophenazine product. The dihydrophenazine can be oxidized to the corresponding phenazine by exposure to air or by using a mild oxidizing agent.

Rationale and Insights:

  • Reaction Conditions: The condensation of ortho-diaminobenzenes with catechols often requires high temperatures.[10] Glycerol is a suitable high-boiling solvent for this purpose.

  • Oxidation: The initial product is often the dihydrophenazine, which can be readily oxidized to the aromatic phenazine.

Quantitative Data Summary

Heterocyclic SystemSynthetic StrategyKey ReagentsTypical Yield Range
BenzimidazoleOne-Pot Reductive CyclizationAldehyde, Na₂S₂O₄60-85%
QuinoxalineTwo-Step: Reduction & CondensationSnCl₂, 1,2-Dicarbonyl70-90% (overall)
PhenazineTwo-Step: Reduction & CondensationSnCl₂, Catechol50-70% (overall)

Conclusion: A Gateway to Chemical Diversity

This compound is a strategically designed building block that provides efficient access to a variety of important heterocyclic scaffolds. The protocols outlined in this guide demonstrate its versatility in both one-pot and multi-step synthetic strategies. By leveraging the unique reactivity of its functional groups, researchers and drug development professionals can readily generate libraries of substituted benzimidazoles, quinoxalines, and phenazines for further investigation in medicinal chemistry and materials science. The ability to fine-tune the properties of the final molecules by varying the reaction partners in these protocols underscores the value of this compound as a cornerstone for innovation.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Reddy, T. J., Le, T., Weiner, B., et al. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508-6512. [Link]

  • Vazquez, M. A., Landa, M., & Reyes, L. (2004). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 34(15), 2735-2742. [Link]

  • Wadhawa, G. C., Valvi, A. K., Mohite, R. D., Patil, D. D., & Gavit, H. J. (2014). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

  • Saetan, J., Purahong, N., La-ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University. [Link]

  • Saetan, J., Purahong, N., La-ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society, 34(1), 129-132. [Link]

  • Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(21), 5037. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 89(5), 1079. [Link]

  • Reddy, C. R., & Jeganmohan, M. (2017). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 129(7), 1055-1062. [Link]

  • ResearchGate. (n.d.). Synthesis of dibenzo[a,c]phenazines 32. Retrieved from [Link]

  • Maki, Y., Sako, M., & Taylor, E. C. (1976). Photoreductive cyclization of 5-nitro-6-styryl(or anilino)-uracil derivatives to pyrrolo[3,2-d]pyrimidine and alloxazine derivatives. HETEROCYCLES, 4(3), 529. [Link]

  • Lim, C. W., Jang, Y. J., Lee, S. J., & Kim, Y. (2024). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. Scientific Reports, 14(1), 1-13. [Link]

  • Sci-Hub. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Retrieved from [Link]

  • Martínez, A., Cruz, A., & Tamariz, J. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 64(2), 101-114. [Link]

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048-14051. [Link]

  • Huang, G., Li, J., et al. (2020). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Semantic Scholar. [Link]

  • Soderberg, T. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of phenazine-2,3-diamine hydrochloride.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1175-1185. [Link]

  • Yan, D. (2022). Synthesis Of Heterocycles Containing Nitrogen And Oxygen By Cyclization Of N-propargylanilines. Globe Thesis. [Link]

  • Liu, N., Shu, Y.-J., Wang, B.-Z., Li, X.-Z., & Bi, F.-Q. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1915. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

Sources

Application Note: Strategies for the Derivatization of the Secondary Amine in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the chemical derivatization of the secondary amine functional group in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. This substituted aniline is a valuable building block in medicinal chemistry, and modification of its amine group is a key strategy for modulating physicochemical properties and exploring structure-activity relationships (SAR). We present an in-depth analysis of the substrate's reactivity, followed by detailed, field-proven protocols for common and effective derivatization reactions, including acylation, sulfonylation, and urea formation. This guide emphasizes the rationale behind procedural choices, methods for reaction monitoring and product validation, and potential challenges, such as competing side reactions.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic scaffold. The presence of three distinct electron-withdrawing groups (EWG) on the phenyl ring—nitro, bromo, and fluoro—creates a unique electronic and steric environment that profoundly influences the reactivity of the N-methyl amine group. Derivatization of this amine is a critical step for:

  • SAR Exploration: Introducing diverse functional groups to probe interactions with biological targets.

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability.

  • Installation of Analytical Probes: Attaching chromophores or fluorophores for detection and quantification in biological assays.[1]

  • Creation of Stable Prodrugs or Intermediates: Forming robust amide or sulfonamide bonds for further synthetic transformations.

However, the derivatization is not trivial. The primary challenge stems from the severely diminished nucleophilicity of the amine nitrogen due to the powerful electron-withdrawing effects of the substituents. A secondary challenge is the potential for competing side reactions, particularly Nucleophilic Aromatic Substitution (SNAr) at the fluoride-bearing carbon.[2] This guide provides the strategic insights and practical protocols necessary to navigate these challenges successfully.

Molecular Reactivity Profile

Understanding the substrate's electronic and steric landscape is paramount for designing successful derivatization strategies.

  • Electronic Effects: The ortho-nitro group, along with the meta-bromo and meta-fluoro groups, strongly withdraws electron density from the aromatic ring and, by extension, from the amine nitrogen. This inductive effect significantly reduces the amine's basicity and nucleophilicity, making it less reactive than typical secondary arylamines.

  • Steric Hindrance: The ortho-nitro group provides considerable steric bulk around the reaction center, potentially impeding the approach of large or sterically demanding derivatizing agents.

  • Competing Reaction Sites: The fluorine atom at C4 is activated towards SNAr by the para-nitro group.[2] Under strongly basic or high-temperature conditions, nucleophiles intended for the amine could instead attack this position. The carbon-bromine bond at C5 is a handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which represents an alternative vector for molecular elaboration but is outside the scope of amine derivatization.[3]

start Start Material & Reagents setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup reaction Reaction (Add Reagents, Stir, Control Temp.) setup->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor Periodically monitor->reaction Continue if incomplete workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Upon completion purify Purification (Column Chromatography / Recrystallization) workup->purify characterize Product Characterization (NMR, MS, IR) purify->characterize

Sources

Application of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine in Medicinal Chemistry: A Guide to Synthesizing Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors often hinges on the availability of versatile and functionalized building blocks. (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS No. 1356483-97-0) represents a key scaffold, endowed with a unique combination of reactive sites that make it an exceptionally valuable precursor for the synthesis of complex heterocyclic compounds, particularly those targeting protein kinases.[1][2]

This technical guide provides an in-depth exploration of the application of this compound, focusing on its pivotal role in the synthesis of benzimidazole-based kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its transformation, and illustrate its application in the context of developing inhibitors for critical cancer targets like Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

The Chemical Logic: Why this compound is a Privileged Scaffold

The utility of this compound in medicinal chemistry is derived from the specific arrangement of its functional groups, each offering distinct opportunities for synthetic elaboration:

  • The Nitro Group: This electron-withdrawing group is readily reduced to a primary amine, which is a crucial step in the formation of various heterocyclic systems.[3][4][5] This transformation is the gateway to constructing the core of many biologically active molecules.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space to optimize target binding and pharmacokinetic properties.

  • The Fluoro Group: The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a drug candidate.[6] It can also influence the pKa of nearby functional groups and participate in favorable interactions with biological targets.

  • The N-Methyl Group: The methyl group on the amine can provide steric bulk, influence the conformation of the final molecule, and contribute to hydrophobic interactions within the target's binding site.

This strategic combination of functionalities makes this compound a powerful starting material for generating libraries of complex molecules for drug discovery programs.

Core Application: Synthesis of Benzimidazole-Based Kinase Inhibitors

A primary and highly valuable application of this compound is in the synthesis of substituted benzimidazoles. This class of heterocyclic compounds is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases.[1][4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of drug development.[7][8][9] Specifically, inhibitors of CDK4/6 have shown significant clinical success in the treatment of certain types of breast cancer.[7]

The general synthetic strategy involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to generate the key intermediate, 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine (CAS No. 1463836-99-8).

  • Benzimidazole Ring Formation: The resulting ortho-phenylenediamine derivative is then cyclized with a suitable one-carbon synthon (e.g., an aldehyde, carboxylic acid, or their derivatives) to form the benzimidazole core.

This approach allows for the generation of a diverse library of benzimidazole derivatives by varying the cyclization partner and by further modifying the bromine atom via cross-coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of a benzimidazole-based kinase inhibitor scaffold from this compound.

Protocol 1: Reduction of this compound to 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine

This protocol describes the reduction of the nitro group using iron powder in an acidic medium, a cost-effective and reliable method.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add ethanol and water in a 4:1 ratio to create a suspension.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine .

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1356483-97-0C₇H₆BrFN₂O₂249.04
4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine1463836-99-8C₇H₈BrFN₂219.06

Protocol 2: Synthesis of a 6-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole Scaffold

This protocol details the cyclization of the diamine intermediate with an aldehyde to form the benzimidazole ring.

Materials:

  • 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine (from Protocol 1)

  • Substituted aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde)

  • Ethanol or Acetic Acid

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid.

  • Add the substituted aldehyde (1.0-1.2 eq) to the solution.

  • If using ethanol, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to obtain the desired 6-Bromo-5-fluoro-1-methyl-2-(substituted)-1H-benzo[d]imidazole.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Benzimidazole Formation cluster_2 Step 3: Cross-Coupling A This compound B 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine A->B Fe, NH4Cl Ethanol/Water, Reflux C 6-Bromo-5-fluoro-1-methyl-2-(R)-1H-benzo[d]imidazole B->C R-CHO Ethanol, Reflux D Final Kinase Inhibitor C->D Ar-B(OH)2, Pd catalyst Suzuki Coupling G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes Inhibitor Benzimidazole-based Inhibitor Inhibitor->CyclinD_CDK46 INHIBITS

Caption: Inhibition of the CDK4/6 pathway by a benzimidazole-based inhibitor.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published chemical transformations. [3][10]The reliability of these procedures is high, and they are amenable to standard analytical techniques for monitoring and validation:

  • Reaction Monitoring: TLC and LC-MS are essential tools for tracking the consumption of starting materials and the formation of products in real-time.

  • Structural Confirmation: The identity and purity of the intermediates and final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compounds.

By adhering to these analytical practices, researchers can ensure the integrity and reproducibility of their synthetic efforts.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry. Its strategic use, particularly in the synthesis of benzimidazole-based kinase inhibitors, provides a robust platform for the discovery of novel therapeutics. The protocols and conceptual framework provided in this guide are intended to empower researchers to leverage the full potential of this valuable chemical entity in their drug discovery endeavors. The continued exploration of new cyclization and cross-coupling partners will undoubtedly lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Benzimidazole: A promising scaffold for anti-cancerous agents. RSC Advances, 5(23), 17757-17774. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.[Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Wikipedia.[Link]

  • DrugPatentWatch. (n.d.). US Patent 9,980,944: Preparation of and formulation comprising a MEK inhibitor. DrugPatentWatch.[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2019). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 18(7), 503-522. [Link]

  • Ding, L., Li, G., Zhang, L., & Gao, Q. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(7), 1845-1863. [Link]

  • Tadesse, S., Bantie, L., Tom, A., Yu, M., & Islam, M. A. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(6), 1593. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Building Block

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, an electron-withdrawing nitro group that influences reactivity and can be further transformed, a fluorine atom that can modulate physicochemical properties, and a secondary methyl-amine group—makes it a versatile scaffold for the synthesis of a diverse array of complex molecules.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, and provide detailed, actionable protocols for their successful implementation in a laboratory setting. Furthermore, we will address the synthetic utility of the nitro group, particularly its reduction to an amine as a gateway to the synthesis of biologically active benzimidazole derivatives.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general catalytic cycle for these reactions, while having nuances for each specific transformation, follows a fundamental pathway.

Palladium Catalytic Cycle General Palladium(0)/(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation (R'-M) PdII->Trans PdIIRR R-Pd(II)-R'(L_n) Trans->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product CatalystRegen Catalyst Regeneration

Figure 1: General workflow for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[1][2] For this compound, this reaction opens avenues to a vast array of derivatives with tailored electronic and steric properties.

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[2] This is followed by transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive to air and moisture.
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich phosphine ligands facilitate both oxidative addition and reductive elimination, which are often the rate-limiting steps. SPhos and XPhos are particularly effective for challenging substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[3] K₃PO₄ is a versatile and effective base for a wide range of substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic substrate and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of many pharmaceuticals.[4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Considerations: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex.[4] The coordinated amine is then deprotonated by a base to form a palladium-amido complex, which undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[4] The choice of a strong, non-nucleophilic base is critical for the success of this reaction.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale & Expert Insights
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common and effective precatalysts for Buchwald-Hartwig aminations.
Ligand Xantphos, RuPhos, or BrettPhosBulky, electron-rich biarylphosphine ligands are generally the most effective for this transformation, as they promote the reductive elimination step.
Base NaOtBu, KOtBu, or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a widely used and effective base.
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base. Rigorous degassing is crucial.
Temperature 80-110 °CHeating is typically necessary to achieve a reasonable reaction rate.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[6][7] This reaction is particularly useful for introducing vinyl groups onto the aromatic scaffold of this compound.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the palladium-carbon bond.[8] A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species.[8] A base is then required to regenerate the Pd(0) catalyst.[8]

Table 3: Recommended Conditions for the Heck Reaction

ParameterConditionRationale & Expert Insights
Palladium Source Pd(OAc)₂ or PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective precatalyst for the Heck reaction.
Ligand PPh₃, P(o-tol)₃, or phosphine-free systemsFor simple substrates, triphenylphosphine is often sufficient. In some cases, particularly with electron-rich alkenes, ligandless conditions can be employed.
Base Et₃N, K₂CO₃, or NaOAcAn organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle. Triethylamine is a common choice.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used to facilitate the reaction.
Temperature 100-140 °CHigh temperatures are often necessary to promote the reaction, especially with less reactive alkenes.

Detailed Experimental Protocol: Heck Reaction

  • To a pressure tube, add this compound (1.0 eq), the alkene (1.5-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

  • Add the base (e.g., Et₃N, 2.0-3.0 eq) and the solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[9][10] This reaction is valuable for introducing linear, rigid alkynyl groups onto the core structure.

Mechanistic Considerations: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[10] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[10] Copper-free versions of the Sonogashira coupling have also been developed.

Table 4: Recommended Conditions for Sonogashira Coupling

ParameterConditionRationale & Expert Insights
Palladium Source PdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are the most commonly used palladium catalysts for the Sonogashira reaction.
Copper Co-catalyst CuIA catalytic amount of a copper(I) salt is typically required to facilitate the reaction at lower temperatures.
Ligand PPh₃Triphenylphosphine is the most common ligand for this reaction.
Base Et₃N, i-Pr₂NH, or PiperidineAn amine base is used to deprotonate the terminal alkyne and to neutralize the HBr formed.
Solvent THF, DMF, or AcetonitrileAnhydrous, degassed solvents are crucial for the success of the reaction.
Temperature Room Temperature to 80 °CThe use of a copper co-catalyst often allows the reaction to proceed at or near room temperature.

Detailed Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: Synthetic Transformation of the Nitro Group and Application in Benzimidazole Synthesis

The nitro group in this compound is not merely a spectator; it is a versatile functional group that can be readily reduced to an amine. This transformation is a key step in the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in many biologically active molecules.[11][12]

Benzimidazole_Synthesis Synthetic Pathway to Benzimidazoles StartingMaterial This compound Reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) StartingMaterial->Reduction Intermediate Diaminobenzene Derivative Reduction->Intermediate Cyclization Cyclization (with Aldehyde or Carboxylic Acid) Intermediate->Cyclization Product Substituted Benzimidazole Cyclization->Product

Figure 2: Synthetic route to benzimidazoles from the title compound.

Reduction of the Nitro Group

The reduction of the nitro group to an amine can be achieved using various methods, with the choice of reagent depending on the presence of other functional groups in the molecule.[13][14]

Table 5: Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantages & Considerations
SnCl₂·2H₂O / HCl Ethanol, refluxA classic and reliable method for nitro group reduction. The acidic conditions are generally well-tolerated by the other functional groups in the substrate.
H₂ / Pd-C Methanol or Ethanol, atmospheric pressureA clean and efficient method. However, care must be taken to avoid dehalogenation (removal of the bromine atom) under these conditions.[15]
Fe / NH₄Cl Ethanol/H₂O, refluxA mild and cost-effective method that is often chemoselective for the nitro group.

Detailed Experimental Protocol: Nitro Group Reduction with SnCl₂

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diamine is often used in the next step without further purification.

Synthesis of Benzimidazoles

The resulting 1,2-diaminobenzene derivative is a key intermediate for the synthesis of benzimidazoles. This is typically achieved by condensation with an aldehyde or a carboxylic acid (or its derivative).

Detailed Experimental Protocol: Benzimidazole Synthesis from an Aldehyde

  • Dissolve the crude diamine from the reduction step (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux.

  • In some cases, an oxidizing agent such as sodium metabisulfite may be added to facilitate the cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed cross-coupling reactions discussed herein provide powerful tools for the derivatization of its aromatic core, while the facile reduction of the nitro group opens up pathways to important heterocyclic scaffolds such as benzimidazoles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Amine Synthesis by Nitro Compound Reduction. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Aroso, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(15), 4478.
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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 11). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bentham Science Publishers. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(4), 384-406.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
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  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
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  • National Institutes of Health. (2015). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. Organic Letters, 17(15), 3798–3801.
  • Wikipedia contributors. (2023, December 16). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
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  • National Institutes of Health. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(11), 3299.
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  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 102877.
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  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
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Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the nitro group in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is a critical transformation in the synthesis of various pharmaceutical intermediates. The resulting diamine, 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine, is a valuable building block in medicinal chemistry. This document provides detailed application notes and protocols for the chemoselective reduction of this substrate, focusing on methods that preserve the sensitive bromo and fluoro functionalities. We will explore several robust reduction strategies, including metal-mediated reductions and catalytic transfer hydrogenation, providing insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction: Strategic Importance of the Target Aniline

The selective reduction of aromatic nitro compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1] The target molecule of this guide, this compound, presents a unique challenge due to the presence of multiple functional groups. A successful reduction must selectively convert the nitro group to an amine while leaving the bromo, fluoro, and methyl-amine moieties intact. The resulting product, 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine, is a key precursor for the synthesis of complex heterocyclic compounds with potential biological activity, such as antitumor and antimicrobial agents.[2][3] The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.[2][3]

This guide will detail two primary, field-proven methods for this transformation:

  • Stannous Chloride (SnCl₂) Reduction: A classic and reliable method known for its mildness and chemoselectivity.[4]

  • Iron (Fe) in Acidic Media: A cost-effective and robust alternative, particularly suitable for larger-scale synthesis.[5]

  • Sodium Dithionite (Na₂S₂O₄) Reduction: A metal-free option valued for its mild conditions and functional group tolerance.[6]

Methodologies and Protocols

Stannous Chloride (SnCl₂) Reduction: A Mild and Chemoselective Approach

Stannous chloride dihydrate (SnCl₂·2H₂O) is a preferred reagent for the reduction of nitro groups in molecules with sensitive functionalities, such as halogens.[4] Its mild nature minimizes the risk of dehalogenation, a common side reaction with more aggressive reducing agents.[7]

Causality of Experimental Choices:

  • Solvent: Absolute ethanol is chosen for its ability to dissolve both the organic substrate and the stannous chloride, creating a homogeneous reaction mixture.[4]

  • Temperature: Heating to 70°C provides sufficient energy to overcome the activation barrier of the reaction without promoting unwanted side reactions.[4]

  • Workup: The neutralization with sodium bicarbonate is crucial to quench the reaction and precipitate tin salts, which can then be removed by filtration.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.[4]

  • Reaction Conditions: Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into an ice-water mixture.[4]

    • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution. This will result in the formation of a thick white precipitate of tin salts.[4]

    • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine can be purified by column chromatography on silica gel if necessary.

Workflow Diagram:

SnCl2_Reduction sub Substrate Dissolved in Ethanol sncl2 Add SnCl2·2H2O sub->sncl2 heat Heat to 70°C (1-3 h) sncl2->heat workup Aqueous Workup (NaHCO3) heat->workup extract Extraction with Ethyl Acetate workup->extract purify Purification extract->purify product Final Product purify->product

Caption: Workflow for SnCl₂ Reduction.

Iron (Fe) Powder in Acidic Media: A Robust and Scalable Method

The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and highly effective method for nitro group reduction.[5][8] This method is particularly advantageous for its low cost and scalability.[9] The in-situ generation of the active reducing species makes this a reliable process.

Causality of Experimental Choices:

  • Solvent System: A mixture of ethanol and water or acetic acid is commonly used to facilitate the reaction.[8] Acetic acid acts as both a solvent and a proton source.

  • Acid: A small amount of concentrated HCl can be used to initiate the reaction by activating the iron surface.[8]

  • Workup: Basification with an inorganic base like sodium hydroxide or sodium carbonate is necessary to neutralize the acid and precipitate iron salts.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and acetic acid (4:1, 15 mL per gram of substrate), add iron powder (5.0 eq).[8]

  • Initiation: If the reaction is sluggish, add a few drops of concentrated hydrochloric acid to initiate the reduction. The reaction is often exothermic.

  • Reaction Conditions: Heat the mixture to reflux (around 80-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Carefully basify the mixture to a pH of 8-9 with a 1N aqueous sodium hydroxide solution.

    • Filter the resulting slurry through a pad of celite to remove iron salts, washing the filter cake thoroughly with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as needed.

Workflow Diagram:

Fe_Reduction sub Substrate in EtOH/AcOH fe Add Fe Powder sub->fe reflux Reflux (2-4 h) fe->reflux workup Aqueous Workup (NaOH) reflux->workup extract Extraction with Ethyl Acetate workup->extract purify Purification extract->purify product Final Product purify->product

Caption: Workflow for Fe/Acid Reduction.

Sodium Dithionite (Na₂S₂O₄) Reduction: A Metal-Free Alternative

Sodium dithionite offers a metal-free approach to nitro group reduction, which can be advantageous in terms of product purity and waste disposal.[6] It is known for its mild reaction conditions and high chemoselectivity, making it suitable for substrates with various functional groups.[6][10] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[6]

Causality of Experimental Choices:

  • Solvent System: A biphasic system, often an organic solvent like ethyl acetate and water, is used to dissolve both the substrate and the sodium dithionite.[6]

  • Phase Transfer Catalyst: While not always necessary, a phase transfer catalyst can sometimes accelerate the reaction in a biphasic system.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[10]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent such as ethyl acetate or methanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.[6][10] Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[6]

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or heat gently to 50-60°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (3 x 20 mL).[6]

    • Combine the organic extracts and wash with a saturated brine solution.[6]

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The resulting crude 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine can be purified by column chromatography if required.

Workflow Diagram:

Na2S2O4_Reduction sub Substrate in Organic Solvent na2s2o4 Add Aqueous Na2S2O4 sub->na2s2o4 stir Stir at RT or Gentle Heat (2-6 h) na2s2o4->stir extract Aqueous Workup & Extraction stir->extract dry Dry and Concentrate Organic Phase extract->dry purify Purification dry->purify product Final Product purify->product

Caption: Workflow for Na₂S₂O₄ Reduction.

Data Summary and Comparison

ParameterStannous Chloride (SnCl₂)Iron (Fe) / AcidSodium Dithionite (Na₂S₂O₄)
Reagent Ratio (eq) 5.05.03.0 - 4.0
Solvent EthanolEthanol/Acetic AcidEthyl Acetate/Water
Temperature 70°CReflux (80-100°C)Room Temp to 60°C
Reaction Time 1-3 hours2-4 hours2-6 hours
Workup Neutralization (NaHCO₃)Basification (NaOH)Extraction
Key Advantages Mild, chemoselectiveCost-effective, scalableMetal-free, mild conditions
Potential Issues Tin salt removalIron salt removal, exothermBiphasic reaction rate

Conclusion

The chemoselective reduction of the nitro group in this compound to afford 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine can be successfully achieved using several reliable methods. The choice of reagent and protocol will depend on the scale of the reaction, cost considerations, and the desired level of purity. Stannous chloride offers a mild and highly selective option, while iron in acidic media provides a robust and economical solution for larger-scale synthesis. Sodium dithionite presents a valuable metal-free alternative with mild reaction conditions. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in these application notes, researchers can confidently and efficiently synthesize this important pharmaceutical intermediate.

References

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  • The Journal of Organic Chemistry. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
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Protocol for the Selective N-methylation of 4-bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the selective mono-N-methylation of 4-bromo-5-fluoro-2-nitroaniline, a substrate significantly deactivated by multiple electron-withdrawing groups. N-methylated anilines are critical structural motifs in a vast array of pharmaceuticals, and methodologies for their synthesis are of paramount importance in drug discovery. The presented protocol addresses the inherent challenge of low nucleophilicity in this substrate by employing a strong base to generate a reactive anilide intermediate, followed by methylation with methyl iodide. We will detail the experimental procedure, explain the chemical principles and rationale behind each step, provide troubleshooting guidance, and contextualize the reaction within the broader landscape of modern synthetic chemistry.

Introduction: The Challenge of Methylating Deactivated Anilines

The N-methyl aniline scaffold is a privileged structure in medicinal chemistry, contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates. However, the synthesis of N-methylated anilines is not always straightforward. The target substrate, 4-bromo-5-fluoro-2-nitroaniline, presents a formidable synthetic challenge. The primary amino group is rendered exceptionally electron-poor, and therefore poorly nucleophilic, by the combined inductive and resonance electron-withdrawing effects of the ortho-nitro group and the halogen substituents.

Consequently, classical N-methylation methods that work well for electron-rich or simple anilines often fail or provide negligible yields with such deactivated systems. Approaches using greener C1 sources like methanol or formaldehyde with transition-metal catalysts, while innovative, can struggle with strongly electron-deficient substrates or require significant optimization. Direct alkylation with hazardous reagents like methyl halides often requires forcing conditions that can lead to undesired side reactions or over-methylation, compromising selectivity.

This guide presents a robust and reliable protocol that overcomes these limitations through a chemically sound, two-stage, one-pot process:

  • Deprotonation: Formation of a highly nucleophilic anilide anion using a strong base.

  • S_N2 Alkylation: Reaction of the anion with an electrophilic methyl source.

This strategy ensures efficient and selective mono-methylation, providing a clear pathway to the desired product

Scale-Up Synthesis of Substituted Nitroanilines: An Application Note and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Scale-Up Challenges of Substituted Nitroanilines

Substituted nitroanilines are foundational building blocks in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. Their utility stems from the versatile reactivity of the nitro and amino functional groups, which allows for a wide range of subsequent chemical transformations. However, the translation of laboratory-scale syntheses of these vital intermediates to a larger, industrial scale is fraught with challenges.

The core of these challenges lies in the inherent nature of nitration reactions, which are typically highly exothermic.[1] Without meticulous control, these reactions can lead to thermal runaway, posing significant safety risks, including the potential for explosions.[1] Furthermore, issues of regioselectivity, the formation of polysubstituted byproducts, and the handling of highly corrosive and hazardous reagents like mixed nitric and sulfuric acid require a deep understanding of the underlying process chemistry and engineering principles.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key considerations and protocols for the successful scale-up of substituted nitroaniline synthesis. We will delve into the mechanistic underpinnings of the most common synthetic routes, provide field-proven, step-by-step protocols for the preparation of representative compounds, and discuss the critical aspects of safety, process control, and in-situ reaction monitoring that are paramount for a safe and efficient scale-up.

Part 1: Strategic Approaches to Synthesis: Navigating Reaction Mechanisms and Scale-Up Considerations

The two primary strategies for the synthesis of substituted nitroanilines are Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). The choice of strategy is dictated by the starting materials and the desired substitution pattern on the aniline ring.

Electrophilic Aromatic Substitution: The Classic Route via Amine Protection

Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can be oxidized by the strong nitrating agents, leading to complex product mixtures and potential safety hazards. To circumvent this, a common and robust strategy involves the protection of the amino group, typically through acetylation to form an acetanilide. This serves a dual purpose: it deactivates the ring to a manageable level, preventing polysubstitution, and the bulky acetyl group sterically hinders nitration at the ortho positions, favoring the formation of the para-isomer.

The overall workflow for this approach can be visualized as a three-step process:

EAS_Workflow Start Substituted Aniline Step1 Step 1: Acetylation (Amine Protection) Start->Step1 Intermediate Substituted Acetanilide Step1->Intermediate Step2 Step 2: Nitration (Electrophilic Aromatic Substitution) Intermediate->Step2 NitroIntermediate Substituted Nitroacetanilide Step2->NitroIntermediate Step3 Step 3: Hydrolysis (Deprotection) NitroIntermediate->Step3 End Substituted Nitroaniline Step3->End

Figure 1: General workflow for the synthesis of substituted nitroanilines via electrophilic aromatic substitution with amine protection.

The mechanism of the key nitration step involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The acetanilide then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative for Halogenated Precursors

Nucleophilic Aromatic Substitution (SNAr) provides an alternative and powerful route to certain substituted nitroanilines, particularly when starting from an aromatic ring that is highly activated towards nucleophilic attack. This typically requires the presence of strong electron-withdrawing groups, such as one or more nitro groups, and a good leaving group, usually a halogen.

The general mechanism proceeds via a two-step addition-elimination pathway. A nucleophile (in this case, ammonia or an amine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants Activated Aryl Halide + Nucleophile (e.g., NH3) Step1 Step 1: Nucleophilic Attack Reactants->Step1 Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Step1->Intermediate Step2 Step 2: Elimination of Leaving Group Intermediate->Step2 Product Substituted Nitroaniline Step2->Product

Sources

Application Notes and Protocols for the Use of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapeutics

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them a primary focus for modern drug discovery. Small molecule kinase inhibitors have revolutionized the therapeutic landscape by offering targeted interventions with improved efficacy and reduced side effects compared to traditional chemotherapy. The strategic design of these inhibitors often relies on versatile chemical building blocks that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is one such valuable, yet underexplored, starting material. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a primary amine, and a fluorine atom that can modulate physicochemical properties—makes it an exceptionally versatile scaffold for the synthesis of a diverse range of kinase inhibitor cores. The presence of the N-methyl group can also provide steric hindrance or specific interactions within the kinase active site, potentially enhancing selectivity.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its application, provide detailed, step-by-step protocols for a representative synthetic pathway, and discuss the significance of its structural features in the context of kinase inhibition.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a precursor for kinase inhibitors stems from the distinct reactivity of its functional groups:

  • The Bromine Atom: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are often crucial for establishing key interactions with the kinase active site.

  • The Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine position. More importantly, the nitro group can be selectively reduced to a primary amine, a key functional group for the formation of various heterocyclic cores common in kinase inhibitors, such as quinazolines and pyrimidines.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1] The fluorine atom in this scaffold can participate in hydrogen bonding or other non-covalent interactions within the kinase active site, thereby influencing the inhibitor's potency and selectivity.

  • The N-Methyl Group: The secondary amine can be acylated or used in other coupling reactions. The methyl group itself can provide beneficial steric interactions or occupy hydrophobic pockets within the ATP-binding site of the target kinase.

Proposed Synthetic Pathway: From Building Block to a Representative Kinase Inhibitor Core

While no direct synthesis of a specific kinase inhibitor from this compound has been extensively documented in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. Based on established synthetic methodologies for analogous compounds, we propose a plausible and efficient synthetic route to a substituted 4-anilinoquinazoline, a common core structure in many approved kinase inhibitors.

The proposed workflow involves three key transformations:

  • Reduction of the Nitro Group: The synthesis commences with the selective reduction of the nitro group to a primary amine, yielding a reactive diamine intermediate.

  • Cyclization to form the Quinazoline Core: The resulting diamine is then cyclized with a suitable one-carbon source to construct the quinazoline ring system.

  • Functionalization via Suzuki-Miyaura Cross-Coupling: The bromine atom on the quinazoline core serves as a handle for a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety.

G A This compound B Step 1: Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) A->B C 5-Bromo-4-fluoro-N1-methyl-benzene-1,2-diamine B->C D Step 2: Quinazoline Formation (e.g., Formic Acid or Triethyl Orthoformate) C->D E 6-Bromo-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one D->E F Step 3: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) E->F G Target Kinase Inhibitor Core (6-Aryl-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one) F->G

Caption: Proposed synthetic workflow for a kinase inhibitor core.

Experimental Protocols

The following protocols provide a detailed framework for the synthesis of a representative kinase inhibitor core using this compound as the starting material.

Protocol 1: Synthesis of 5-Bromo-4-fluoro-N1-methyl-benzene-1,2-diamine (Intermediate 1)

This procedure details the reduction of the nitro group to a primary amine, a critical step to enable the subsequent cyclization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-4-fluoro-N1-methyl-benzene-1,2-diamine.

Causality Behind Experimental Choices:

  • The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic and efficient method for the reduction of aromatic nitro groups, offering good yields and operational simplicity.

  • The filtration through Celite® is crucial for the complete removal of fine iron particles and iron hydroxides formed during the reaction.

Protocol 2: Synthesis of 6-Bromo-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one (Intermediate 2)

This protocol describes the formation of the quinazolinone core through cyclization of the diamine intermediate.

Materials:

  • 5-Bromo-4-fluoro-N1-methyl-benzene-1,2-diamine (Intermediate 1)

  • Triethyl orthoformate

  • Formic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-4-fluoro-N1-methyl-benzene-1,2-diamine (1.0 eq) in an excess of triethyl orthoformate.

  • Add a catalytic amount of formic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product may precipitate upon cooling or after removal of the solvent. If so, collect the solid by vacuum filtration and wash with a cold non-polar solvent like hexanes or diethyl ether.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography to yield pure 6-Bromo-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one.

Causality Behind Experimental Choices:

  • Triethyl orthoformate serves as a one-carbon source for the cyclization, leading to the formation of the quinazolinone ring.

  • The catalytic amount of formic acid facilitates the cyclization process.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Kinase Inhibitor Core

This step utilizes the bromine atom on the quinazolinone intermediate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety.[2]

Materials:

  • 6-Bromo-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one (Intermediate 2)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-Bromo-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor core.

Causality Behind Experimental Choices:

  • The Suzuki-Miyaura cross-coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, offering high yields and tolerance to a wide range of functional groups.

  • The choice of palladium catalyst, base, and solvent system can significantly impact the reaction efficiency and should be optimized for specific substrates.

Data Presentation: Characterization of Intermediates and Final Product

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

CompoundAnalytical MethodExpected Results
5-Bromo-4-fluoro-N1-methyl-benzene-1,2-diamine¹H NMR, ¹³C NMRSignals corresponding to the aromatic protons, the N-methyl group, and the two amine protons. The number and splitting patterns of the aromatic signals will be consistent with the substitution pattern.
LC-MSA peak corresponding to the calculated mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
6-Bromo-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one¹H NMR, ¹³C NMRSignals for the quinazolinone protons, the N-methyl group, and the aromatic protons. The disappearance of the primary amine proton signal from the starting material. A carbonyl signal in the ¹³C NMR spectrum.
LC-MSA peak corresponding to the calculated m/z of the protonated molecule [M+H]⁺.
6-Aryl-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one¹H NMR, ¹³C NMRAdditional signals in the aromatic region corresponding to the newly introduced aryl group. The disappearance of the signal for the proton at the 6-position of the quinazolinone ring.
LC-MSA peak corresponding to the calculated m/z of the protonated molecule [M+H]⁺.
HPLCA single major peak indicating a purity of >95%.

Biological Context: Targeting Kinase Signaling Pathways

The synthesized kinase inhibitor core, a 6-aryl-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one, is a privileged scaffold found in inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a representative kinase signaling pathway.

The anilinoquinazoline core typically binds to the ATP-binding site of the kinase, with the quinazoline nitrogen forming a hydrogen bond with the hinge region of the enzyme. The aryl group at the 6-position can extend into a hydrophobic pocket, enhancing binding affinity and selectivity. The fluorine atom at the 7-position can form additional interactions and improve the compound's pharmacokinetic profile.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a general framework for the synthesis of a 6-aryl-7-fluoro-3-methyl-3,4-dihydroquinazolin-4-one core. The strategic use of this starting material, combined with modern synthetic methodologies, enables the efficient generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs. Researchers and drug development professionals can leverage the unique reactivity of this compound to explore new chemical space and develop potent and selective kinase inhibitors for the treatment of various diseases.

References

  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-4-Fluoro-N-Methyl-2-Nitroaniline. Retrieved from [Link]

  • New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). (2020). PMC. Retrieved from [Link]

  • 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). PubMed. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. (2023). Bloom Tech. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this specific molecule. The unique combination of a secondary amine, a nitro group, and two different halogens on an aromatic ring presents distinct challenges. This document provides troubleshooting guides and FAQs to address common issues encountered during purification, ensuring you can achieve the desired purity and yield for your critical applications.

Section 1: Critical Safety Precautions & Compound Stability

Nitroaromatic compounds require careful handling due to their potential thermal instability.[1][2][3] Understanding the compound's characteristics is the first step in any successful purification protocol.

Q1: What are the primary safety concerns when handling and purifying this compound?

A1: The primary concern is thermal stability. Nitroaromatic compounds can decompose exothermically at elevated temperatures.[1][2][4] While this specific molecule is not an explosive, prolonged heating should be avoided.

  • Avoid High Temperatures: When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature no higher than 40-50°C. Never heat the dry solid to its melting point unless performing a controlled DSC/TGA analysis.

  • Prevent Contamination: Avoid contact with strong oxidizing or reducing agents unless it is a planned reaction step.

  • Work in a Ventilated Area: Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Section 2: General Purification Strategy

The choice between chromatography and recrystallization depends on the impurity profile and the scale of your experiment. A preliminary analysis of the crude material is essential.

Q2: How do I decide whether to use column chromatography or recrystallization as my primary purification method?

A2: This decision should be data-driven, based on a quick analysis of your crude product.

  • Initial TLC Analysis: Run a Thin Layer Chromatography (TLC) plate of your crude material using a solvent system like 20-30% Ethyl Acetate in Hexanes.

  • Assess the Impurity Profile:

    • Scenario A: One or two major, well-separated spots. If your product spot is well-separated (ΔRf > 0.2) from a few impurities, flash column chromatography is an excellent choice.

    • Scenario B: A baseline impurity and a product spot. If you have highly polar, non-migrating impurities, a simple plug filtration through a small amount of silica gel might suffice, followed by recrystallization.

    • Scenario C: The crude material appears relatively clean (>90% by TLC). Recrystallization is the ideal method to remove minor impurities and achieve high purity.

    • Scenario D: Streaking or many close-running spots. This suggests complex impurity profiles or potential on-plate decomposition. This may require a more specialized chromatographic approach or a multi-step purification involving an acid-base extraction followed by chromatography or recrystallization.

The following workflow can guide your decision-making process:

Purification Strategy Workflow start Crude Product tlc Perform TLC Analysis (e.g., 25% EtOAc/Hex) start->tlc decision Analyze Impurity Profile tlc->decision chromatography Flash Column Chromatography decision->chromatography Well-separated spots recrystallization Recrystallization decision->recrystallization Relatively clean (>90%) acid_base Acid-Base Extraction followed by primary method decision->acid_base Streaking / Complex profile Impurity Profile cluster_reactants Reactants cluster_products Reaction Mixture SM 1,5-Dibromo-4-fluoro- 2-nitrobenzene Product Desired Product This compound SM->Product SNAr Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity3 Hydrolysis Product (4-Bromo-5-fluoro-2-nitrophenol) SM->Impurity3 H2O Contamination Amine Methylamine (CH3NH2) Amine->Product Impurity2 Di-substituted Product (N,N'-dimethyl-5-fluoro-4-nitro-m-phenylenediamine) Product->Impurity2 Over-reaction

Sources

Technical Support Center: Synthesis of N-Substituted-2-Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted-2-nitroanilines. These compounds are pivotal intermediates in the creation of pharmaceuticals, dyes, and agrochemicals.[1] This guide is designed to address common challenges and side reactions encountered during their synthesis, offering field-proven insights and solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction is sluggish, showing low conversion of the 2-nitroaniline starting material. What are the primary causes?

A1: Low conversion is a frequent issue, primarily stemming from the inherent low reactivity of the 2-nitroaniline scaffold. The core reasons are:

  • Low Nucleophilicity of the Amine: The primary challenge is the significantly reduced nucleophilicity of the amino group.[2] The potent electron-withdrawing effect of the ortho-nitro group deactivates the aniline nitrogen, making it a poor nucleophile that reacts slowly.[2] Consequently, forcing conditions are often required compared to the alkylation of a standard aniline.[2]

  • Insufficient Base Strength: The chosen base may not be strong enough to sufficiently deprotonate the weakly acidic N-H group, a crucial step for facilitating alkylation. Weak bases like sodium bicarbonate are generally ineffective. Stronger bases such as potassium tert-butoxide (tBuOK), sodium hydride (NaH), or potassium carbonate (K₂CO₃) are typically necessary to drive the reaction forward.[2][3]

  • Inappropriate Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient.[2] Most N-alkylation procedures for 2-nitroaniline require elevated temperatures, commonly in the range of 80-120°C, to achieve a practical reaction rate.[2][3]

  • Poor Solvent Choice: The solvent must effectively dissolve the reactants and be stable at high temperatures. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[2]

Recommended Action Plan:

  • Switch to a Stronger Base: If using a weak base like K₂CO₃ with slow conversion, consider switching to tBuOK or NaH.[2][3]

  • Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments, monitoring for any decomposition by TLC. A common effective range is 80-120°C.[2][3]

  • Verify Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous, as water can quench strong bases and interfere with the reaction.[4]

Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side products and how can I minimize them?

A2: The formation of multiple byproducts is a classic challenge. The most common culprits are N,N-dialkylation and elimination reactions.

  • N,N-Dialkylation (Over-alkylation): This is the most frequent side reaction. The desired mono-alkylated product, which is a secondary amine, can be more nucleophilic than the starting 2-nitroaniline.[5] This makes it susceptible to reacting with another molecule of the alkylating agent to form the tertiary N,N-dialkylated byproduct.[2][5]

    • Minimization Strategy: The key is to control the stoichiometry. Use a slight excess of the 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[2] This increases the probability that the alkylating agent will react with the more abundant starting material. Additionally, adding the alkylating agent slowly can help maintain a low instantaneous concentration, further disfavoring the second alkylation.[4]

  • Elimination Products: If you are using a secondary or tertiary alkyl halide as your alkylating agent, the base can promote an E2 elimination reaction, forming an alkene instead of the desired N-alkylated product.

    • Minimization Strategy: If elimination is a problem, consider using a less sterically hindered, non-nucleophilic base. Also, using a primary alkyl halide or an alternative alkylating agent like an alcohol (via reductive amination or "borrowing hydrogen" catalysis) can circumvent this issue.[3][5]

  • O-Alkylation of the Nitro Group: While less common, direct alkylation on one of the nitro group's oxygen atoms can occur, especially under very harsh conditions or with highly reactive alkylating agents like methyl triflate.[2]

    • Minimization Strategy: Employing the mildest effective conditions (temperature, base strength) can help avoid this side reaction.

Side_Reaction_Pathways Start 2-Nitroaniline + R-X Monoalkyl N-Alkyl-2-nitroaniline (Desired Product) Start->Monoalkyl Mono-Alkylation (Desired Path) Elimination Alkene (Side Product) Start->Elimination Elimination (Hindered R-X, Strong Base) Dialkyl N,N-Dialkyl-2-nitroaniline (Side Product) Monoalkyl->Dialkyl Over-Alkylation (Excess R-X) Troubleshooting_Workflow decision decision issue issue solution solution start Run Reaction & Spot TLC tlc_check Analyze TLC Plate start->tlc_check issue_no_reaction Issue: No Reaction tlc_check->issue_no_reaction Only starting material spot issue_multi_spot Issue: Side Products tlc_check->issue_multi_spot Multiple new spots issue_clean Success: Proceed to Workup & Purification tlc_check->issue_clean Clean conversion to single spot solution_no_reaction Solution: - Increase Temp - Use stronger base (tBuOK, NaH) - Use anhydrous solvent issue_no_reaction->solution_no_reaction Potential Causes: - Temp too low - Base too weak - Reagents wet solution_dialkyl Likely N,N-Dialkylation Solution: - Use excess 2-nitroaniline - Add alkyl halide slowly issue_multi_spot->solution_dialkyl Spot less polar than product?

Sources

Technical Support Center: Optimization of Nitration Conditions for Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the causality behind experimental choices, ensuring you can not only troubleshoot your reactions but also proactively design more robust and selective nitration strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the nitration of substituted anilines. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Issue 1: Formation of Tarry, Polymeric Side Products and Oxidation

Question: My reaction mixture turns into a dark, tarry mess upon adding the nitrating agent to my substituted aniline, and I'm getting very low yields of the desired nitroaniline. What is happening and how can I prevent it?

Answer:

This is a classic and frequent problem when nitrating anilines directly. The formation of tarry substances is primarily due to the high reactivity of the aniline ring and the oxidizing nature of the nitrating mixture, typically concentrated nitric acid and sulfuric acid.[1][2][3]

Causality Explained:

  • High Reactivity: The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly electron-rich and thus extremely susceptible to electrophilic attack. This can lead to uncontrolled, rapid reactions, including polysubstitution.[4][5]

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent.[2] The electron-rich aniline is easily oxidized, leading to the formation of complex, often polymeric, quinone-like structures which present as a dark tar.[2]

  • Exothermic Reaction: Nitration is a highly exothermic process.[6] Without careful temperature control, localized heating can accelerate side reactions and decomposition.

Solution Workflow: The Protective Group Strategy

The most reliable solution is to temporarily "tame" the amino group by converting it into a less activating and less basic functional group. Acetylation is the most common and effective strategy.[1][4][7][8]

Experimental Protocol: Acetylation of a Substituted Aniline

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve your substituted aniline in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride to the solution. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 30-60 minutes to ensure complete conversion to the corresponding acetanilide.

  • Isolation: Pour the reaction mixture into ice-water to precipitate the acetanilide product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure acetanilide.[7]

By converting the -NH₂ group to an acetamido group (-NHCOCH₃), you achieve two critical goals:

  • Reduced Activation: The acetyl group's carbonyl is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair on the aromatic ring. This prevents over-nitration and oxidation.[8]

  • Steric Hindrance: The bulkier acetamido group can sterically hinder the ortho positions, often leading to higher selectivity for the para product.[9]

Issue 2: Unexpected Formation of meta-Nitroaniline

Question: I am trying to nitrate a simple aniline and am getting a significant amount of the meta isomer, even though the amino group is an ortho, para-director. Why is this happening?

Answer:

This is a direct consequence of the strongly acidic conditions required for traditional nitration. The amino group, being basic, gets protonated by the strong acid (sulfuric acid) to form an anilinium ion (-NH₃⁺).[6][10][11][12]

Causality Explained:

  • Anilinium Ion Formation: In a highly acidic medium, an acid-base reaction occurs where the lone pair on the aniline's nitrogen accepts a proton.[6][13]

  • Electronic Effect Reversal: The resulting anilinium ion has a positive charge on the nitrogen. This completely changes its electronic effect on the ring. Instead of being an activating, ortho, para-directing group due to resonance, the -NH₃⁺ group becomes a strongly deactivating, meta-directing group through a powerful negative inductive effect (-I effect).[11][12][14] This effect withdraws electron density from the ring, especially from the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[12][14]

Solution:

The solution is the same as for preventing oxidation: protect the amino group. By converting it to an acetanilide, you prevent the nitrogen from being protonated under the reaction conditions, thus preserving its ortho, para-directing influence.[7][15]

Diagram: Effect of Protonation on Directing Group Influence

G cluster_0 Direct Nitration (Strong Acid) cluster_1 Protected Nitration Aniline Aniline (-NH₂) Ortho, Para-Director Protonation H⁺ (from H₂SO₄) Anilinium Anilinium Ion (-NH₃⁺) Meta-Director MetaProduct Significant m-Nitroaniline ProtectedAniline Acetanilide (-NHCOCH₃) Ortho, Para-Director Nitration HNO₃/H₂SO₄ ParaProduct Major p-Nitroacetanilide G Start Start: Nitration of Substituted Aniline Protect Is the Amino Group Protected? Start->Protect ProtectStep Protect Amino Group (e.g., Acetylation) Start->ProtectStep Recommended Path DirectNitration Direct Nitration (High Risk) Protect->DirectNitration No NitrateProtected Nitrate Protected Aniline (e.g., Acetanilide) Protect->NitrateProtected Yes Problems High risk of: - Oxidation (Tarry Mess) - Polysubstitution - meta-Isomer Formation DirectNitration->Problems ProtectStep->NitrateProtected Recommended Path ControlTemp Control Temperature (0-10°C) for para-Selectivity NitrateProtected->ControlTemp Deprotect Hydrolyze to Remove Protecting Group NitrateProtected->Deprotect End Purified Nitroaniline Product Deprotect->End

Caption: Recommended workflow for successful aniline nitration.

References

  • Mechanism of Nitration of aniline.
  • Explain Nitration of Aniline. Brainly.in.
  • Nitration of aniline. Chemistry Stack Exchange.
  • Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. PubMed.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization. Benchchem.
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate.
  • Nitration of aniline. YouTube.
  • Why is nitration of aniline difficult? askIITians.
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. Discussion Forum.
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Quora.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Ingenta Connect.
  • In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com.
  • In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Quora.
  • Amine group in aniline is ortho and para directing. Why does then ani... askIITians.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
  • Amines. NCERT.
  • Methods for the nitration of protected anilines. ResearchGate.
  • Why does ortho nitro aniline form only 2% on performing nitration of aniline? ResearchGate.
  • Why is acetylation performed before nitration of aniline? askIITians.
  • Various methods to obtain nitrated anilines. ResearchGate.
  • Direct nitration of aniline is not possible. Why? Quora.
  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Semantic Scholar.
  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
  • Although aniline is known as ortho-para director, nitration of aniline... Filo.
  • Method for nitrating aniline derivatives. Google Patents.
  • THE NITRATION OF SUBSTITUTED ANILINES. Journal of the American Chemical Society.
  • Screening of various directing groups for ortho-nitration of aniline. ResearchGate.
  • o-NITROANILINE. Organic Syntheses.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
  • [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. PubMed.
  • Why is nitration of aniline difficult class 11 chemistry CBSE. Vedantu.
  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
  • The Nitration of Aniline. Scribd.
  • aromatic nitration & aniline synthesis. YouTube.

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Technical Support Center: Regioselectivity in Polysubstituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for controlling regioselectivity in the synthesis of polysubstituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in directing substituents to the desired positions on the aniline scaffold. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and established protocols.

Troubleshooting Guide: Common Regioselectivity Problems

Issue 1: Poor ortho/para Ratio in Electrophilic Aromatic Substitution (EAS)

Scenario: You are performing a halogenation or nitration on a protected aniline, such as acetanilide, but are obtaining a significant amount of the ortho-isomer, which is reducing the yield of the desired para-product.[1]

Root Cause Analysis: The amino group (-NH₂) and its acylated forms (-NHCOR) are powerful ortho, para-directing groups because the nitrogen's lone pair donates electron density to the aromatic ring through resonance, activating these positions for electrophilic attack.[1] However, the ratio of ortho to para substitution is a delicate balance of electronics and sterics.

  • Insufficient Steric Hindrance: The primary reason for significant ortho-substitution is often that the protecting group is not bulky enough to sterically shield the ortho positions effectively. While an acetyl group offers some hindrance, it may not be sufficient to achieve high para-selectivity.[1]

  • Reaction Conditions: Temperature and solvent choice can significantly influence the isomer distribution. Higher temperatures can sometimes favor the formation of the thermodynamically less stable ortho-isomer.

Solutions & Optimization:

  • Select a Bulkier Protecting Group: To maximize para-selectivity, switch from an acetyl (-COCH₃) to a more sterically demanding protecting group.

    • Pivaloyl group (-COC(CH₃)₃): Its tert-butyl moiety provides substantial steric bulk.

    • Benzoyl group (-COPh): Offers increased steric hindrance compared to the acetyl group.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable para-isomer.[1] It is recommended to run initial trials at 0 °C or even lower.

  • Solvent Effects: The polarity and coordinating ability of the solvent can alter the regiochemical outcome. For instance, in some acylations, changing the solvent from carbon disulfide to nitrobenzene can impact the isomer ratio.[1] A systematic solvent screen is advisable during optimization.

Issue 2: Unwanted meta-Substitution During Nitration

Scenario: You are attempting to nitrate aniline directly under standard (H₂SO₄/HNO₃) conditions and are observing a substantial yield of meta-nitroaniline, contrary to the expected ortho/para direction.

Root Cause Analysis: This is a classic problem rooted in the basicity of the aniline nitrogen. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺).[1]

  • Anilinium Ion Formation: The -NH₃⁺ group is a powerful electron-withdrawing group due to its positive charge. This deactivates the aromatic ring towards electrophilic attack and, crucially, functions as a meta-director.[1][2] The reaction, therefore, yields significant amounts of the meta-isomer.

Solutions & Optimization:

  • N-Protection (Acylation): The most robust solution is to protect the amino group by converting it to an amide (e.g., acetanilide) before nitration.[1] The amide is still an ortho, para-director but is significantly less basic and will not be protonated under the nitration conditions.[1] The protecting group can be easily removed via acid or base hydrolysis post-reaction.[1]

Protocol 1: Protection of Aniline as Acetanilide
  • Materials: Aniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid, Water, Ethanol.

  • Procedure:

    • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

    • Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.

    • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

    • Immediately add the sodium acetate solution and stir the mixture vigorously.

    • The acetanilide will precipitate as a white solid. Collect the product by vacuum filtration and wash it with cold water.

    • Recrystallize from an ethanol/water mixture for purification.[1]

Protocol 2: Regioselective para-Nitration of Acetanilide
  • Materials: Acetanilide, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice.

  • Procedure:

    • Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool the mixture in an ice bath.

    • Slowly add 10 mL of concentrated sulfuric acid while stirring.

    • In a separate flask, prepare the nitrating mixture by cautiously adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

    • Pour the reaction mixture onto 100 g of crushed ice to precipitate the product.

    • Collect the solid p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize from ethanol to obtain the pure para-isomer.[1]

Issue 3: Reaction Failure in Friedel-Crafts Alkylation/Acylation

Scenario: Your attempt to perform a Friedel-Crafts reaction on aniline using a Lewis acid catalyst (e.g., AlCl₃) results in no reaction or a complex, unidentifiable mixture.

Root Cause Analysis: The failure is due to an acid-base interaction that takes precedence over the desired electrophilic substitution.

  • Lewis Acid-Base Complexation: The nitrogen atom of the aniline is a Lewis base and reacts readily with the Lewis acid catalyst (e.g., AlCl₃).[1] This interaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring and preventing the Friedel-Crafts reaction from occurring.[1]

Solution:

  • N-Acylation: As with nitration, protecting the aniline as an acetanilide is the solution. The resulting amide is significantly less basic, preventing the deactivating complexation with the Lewis acid catalyst and allowing the Friedel-Crafts reaction to proceed as intended. The acetyl group can be removed after the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-directing group? A: The amino group (-NH₂) is a strong activating group because its lone pair of electrons can be delocalized into the aromatic π-system through resonance. This donation of electron density specifically increases the nucleophilicity at the ortho and para positions, making them the preferred sites of attack for incoming electrophiles.[1]

Q2: How can I achieve exclusive ortho-substitution on an aniline derivative? A: Achieving high ortho-selectivity is a significant challenge but can be accomplished using modern synthetic methods:

  • Directed ortho-Metalation (DoM): This is a powerful strategy that involves using a directing metalation group (DMG) on the nitrogen.[3][4] The DMG, often a pivaloyl, carbamate, or amide group, chelates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation specifically at the adjacent ortho position.[3][4][5] The resulting aryllithium species can then be quenched with a wide variety of electrophiles to install a substituent exclusively at the ortho position.[3][4]

  • Iridium-Catalyzed C-H Borylation: Recent advances have shown that Ir-catalyzed C-H borylation can be highly ortho-selective. Using specific diboron reagents, such as bis(ethylene glycolato)diboron (B₂eg₂), can achieve high yields of ortho-borylated anilines, which are versatile intermediates for further functionalization.[6][7][8][9]

Q3: What is the purpose of using a protecting group in aniline synthesis? A: Protecting groups are crucial tools that serve several key functions:[10][11]

  • To Control Regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[1]

  • To Moderate Reactivity: They reduce the high reactivity of the amino group, preventing undesirable side reactions like polysubstitution (e.g., tribromination of aniline) and oxidation.[1]

  • To Enable Incompatible Reactions: They prevent the deactivation of Lewis acid catalysts in Friedel-Crafts reactions by masking the basicity of the nitrogen atom.[1]

Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety? A: Yes, but careful planning is required. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds.[12][13][14] If your substrate contains both an aryl halide and an unprotected aniline, intermolecular self-coupling can be a significant side reaction. To achieve the desired transformation, it is often necessary to protect the existing aniline's -NH₂ group before performing the cross-coupling reaction. An orthogonal protecting group strategy is ideal here.[15]

Advanced Strategies for Regiocontrol

Modern organic synthesis offers sophisticated tools to overcome the inherent reactivity patterns of anilines.

Directed ortho-Metalation (DoM) Workflow

Directed ortho-Metalation is a premier strategy for installing substituents exclusively at the ortho position. The directing group (DMG) is key to this transformation.

Directed_Ortho_Metalation cluster_start Step 1: Substrate Preparation cluster_metalation Step 2: Lithiation cluster_functionalization Step 3: Functionalization Start Aniline Protect Install Directing Metalation Group (DMG) (e.g., Pivaloyl, Carbamate) Start->Protect Protection Metalation Deprotonation with Organolithium Reagent (e.g., s-BuLi, -78 °C) Protect->Metalation Coordination Intermediate Ortho-Lithiated Intermediate Metalation->Intermediate Deprotonation Quench Quench with Electrophile (E+) Intermediate->Quench Electrophilic Trap Deprotect Remove DMG (Hydrolysis) Quench->Deprotect Post-Modification Product Ortho-Functionalized Aniline Deprotect->Product

Caption: Workflow for ortho-functionalization via Directed Metalation.

Comparison of Common Directing Groups for DoM
Directing Group (DMG)Common Reagents for InstallationDeprotonation ConditionsKey Advantages
Pivaloyl Amide Pivaloyl chloride, Pyridines-BuLi or t-BuLi, THF, -78 °CHighly directing, robust, good steric shield
Boc-Carbamate Di-tert-butyl dicarbonate (Boc₂O)s-BuLi/TMEDA, THF, -78 °CMild removal conditions (TFA)
Tertiary Amine Reductive aminationn-BuLi, Hexane, refluxDMG is part of the final structure
Palladium-Catalyzed C-H Functionalization

For remote functionalization, palladium catalysis offers emerging solutions. For instance, specialized S,O-ligands have been developed to promote highly para-selective C-H olefination of aniline derivatives, providing a modern alternative to classical EAS for accessing this regioisomer.[16][17][18] This method often proceeds under mild conditions and exhibits a broad substrate scope.[16][17]

Regioselectivity_Decision_Tree Start Desired Regioisomer? Ortho Ortho Start->Ortho Ortho Meta Meta Start->Meta Meta Para Para Start->Para Para DoM Directed ortho-Metalation (DoM) Ortho->DoM Classic, versatile CH_Borylation Ir-Catalyzed C-H Borylation Ortho->CH_Borylation Modern, catalytic Anilinium Nitration under Strong Acid (Anilinium Ion) Meta->Anilinium Classic, harsh conditions Protect_EAS Bulky Protecting Group + EAS Para->Protect_EAS Classic, robust CH_Olefination Pd-Catalyzed C-H Olefination Para->CH_Olefination Modern, catalytic

Caption: Decision tree for selecting a regiocontrol strategy.

References

  • Bisht, R., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Naksomboon, K., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Publications. Available at: [Link]

  • Hunt, I. Ch22: EArS of aromatic amines. University of Calgary. Available at: [Link]

  • Bisht, R., et al. (2018). Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents. ACS Catalysis. Available at: [Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Figshare. Available at: [Link]

  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Why is the -NH2 group in aniline an ortho and para directing group? Quora. Available at: [Link]

  • Directed Ortho Metalation. Chem-Station Int. Ed. Available at: [Link]

  • Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. Toppr. Available at: [Link]

  • Para-selective C-H functionalization of anilines: A review. OUCI. Available at: [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. SciRP.org. Available at: [Link]

  • Regioselective Synthesis of Aniline-Derived 1,3- and Ci-Symmetric 1,4-Diols from trans-1,4-Cyclohexadiene Dioxide. ACS Publications. Available at: [Link]

  • Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. De Gruyter. Available at: [Link]

  • Direct Aniline Formation with Benzene and Hydroxylamine. MDPI. Available at: [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. Available at: [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. National Institutes of Health. Available at: [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. National Institutes of Health. Available at: [Link]

  • Aniline Review. University of Bath. Available at: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link]

  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. National Institutes of Health. Available at: [Link]

  • Protection of Aniline Derivatives. YouTube. Available at: [Link]

  • Regioselective synthesis of aniline-derived 1,3- and Ci-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide. National Institutes of Health. Available at: [Link]

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Technical Support Center: Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. Our focus is on anticipating and resolving common challenges to improve yield and purity.

Introduction to the Synthesis

The target molecule, this compound, is a substituted nitroaniline. The synthesis primarily involves the N-methylation of the precursor, 5-Bromo-4-fluoro-2-nitroaniline. The presence of multiple functional groups—bromo, fluoro, and nitro—presents a unique set of challenges that require careful control of reaction conditions to achieve high yield and avoid side reactions. The strong electron-withdrawing nature of the nitro group significantly deactivates the amine, making N-methylation more challenging than in simple anilines.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Observation: TLC or LC-MS analysis shows a significant amount of unreacted 5-Bromo-4-fluoro-2-nitroaniline.

  • Root Cause Analysis: The primary amino group in the starting material is weakly nucleophilic due to the deactivating effect of the ortho-nitro group. This can lead to a sluggish reaction.

  • Solutions:

    • Increase Reaction Temperature: While many N-alkylation reactions proceed at room temperature, this substrate may require elevated temperatures (e.g., 70-120°C) to overcome the activation energy barrier.[1][2]

    • Choice of Base and Solvent: A strong base is necessary to deprotonate the amine and enhance its nucleophilicity. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.[3] Alternatively, potassium carbonate (K2CO3) or potassium tert-butoxide can be effective, though they may require higher temperatures.[3][4]

    • Methylating Agent: While methyl iodide is a common methylating agent, dimethyl sulfate can be more reactive. However, it is also more toxic and should be handled with appropriate precautions.

Issue 2: Formation of Di-methylated Byproduct

  • Observation: A new spot appears on the TLC plate with a higher Rf value than the desired product, confirmed by mass spectrometry to be the N,N-dimethylated aniline.

  • Root Cause Analysis: The mono-methylated product, this compound, can be further alkylated to form the di-methylated byproduct. This is a common issue in amine alkylations as the product amine can be more nucleophilic than the starting amine.[5]

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the methylating agent. A large excess will favor di-methylation.

    • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0°C) before gradually warming to the reaction temperature. This helps to maintain a low concentration of the methylating agent, favoring mono-alkylation.

    • Amine Protection: For challenging cases, a protection-deprotection strategy can be employed. For instance, the amine can be formylated, followed by methylation and subsequent de-formylation.[4]

Issue 3: Side Reactions Involving Halogen Substituents

  • Observation: Mass spectrometry reveals byproducts corresponding to the loss of the fluoro or bromo substituent.

  • Root Cause Analysis: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. Strong nucleophiles or harsh reaction conditions can lead to its displacement.

  • Solutions:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Choice of Base: Use a non-nucleophilic base like sodium hydride or potassium carbonate, rather than hydroxide or alkoxide bases which could act as nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most logical precursor is 5-Bromo-4-fluoro-2-nitroaniline. This can be synthesized via the nitration of 4-bromo-3-fluoroaniline or through a multi-step process from other commercially available starting materials.[6][7]

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the key safety precautions for this synthesis?

A3: The starting material and product are substituted nitroaromatics and should be handled with care as they are potentially toxic.[8] Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving sodium hydride require an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.

Q4: How can I purify the final product?

A4: Column chromatography on silica gel is typically the most effective method for separating the desired mono-methylated product from unreacted starting material, the di-methylated byproduct, and other impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Recrystallization can also be used for further purification if a suitable solvent system is found.[9]

Experimental Protocols

Protocol 1: N-methylation of 5-Bromo-4-fluoro-2-nitroaniline

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of 5-Bromo-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Low ConversionWeakly nucleophilic amineIncrease temperature, use a stronger base (e.g., NaH)
Di-methylationExcess methylating agent, high reactivity of productControl stoichiometry, slow addition of methylating agent
DehalogenationHarsh reaction conditions, nucleophilic baseUse moderate temperatures, non-nucleophilic base

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM 5-Bromo-4-fluoro-2-nitroaniline Reaction_Mix Deprotonation & Nucleophilic Attack SM->Reaction_Mix Base Base (e.g., NaH) Base->Reaction_Mix Solvent Solvent (e.g., DMF) Solvent->Reaction_Mix Quench Quench with Water Reaction_Mix->Quench Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction_Mix Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Analyze Reaction Mixture (TLC/LC-MS) Low_Yield Low Yield? Start->Low_Yield High_SM High Starting Material? Low_Yield->High_SM Yes Byproducts Byproducts Observed? Low_Yield->Byproducts No Increase_Temp Increase Temperature/Time High_SM->Increase_Temp Yes Stronger_Base Use Stronger Base High_SM->Stronger_Base Also consider Di_Methyl Di-methylated Product? Byproducts->Di_Methyl Yes End Optimized Synthesis Increase_Temp->End Stronger_Base->End Control_Stoich Control Stoichiometry Di_Methyl->Control_Stoich Yes Dehalogenation Dehalogenated Product? Di_Methyl->Dehalogenation No Slow_Addition Slow Reagent Addition Control_Stoich->Slow_Addition Slow_Addition->End Moderate_Cond Use Milder Conditions Dehalogenation->Moderate_Cond Yes Purify Proceed to Purification Dehalogenation->Purify No Non_Nuc_Base Use Non-nucleophilic Base Moderate_Cond->Non_Nuc_Base Non_Nuc_Base->End Purify->End

Caption: A troubleshooting decision tree for optimizing the synthesis.

References

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • Rogoza, A. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]

  • Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent 3,591,638.
  • Wang, Y., et al. (2016). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. Retrieved from [Link]

  • Mula, S. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. Retrieved from [Link]

  • Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography. Retrieved from [Link]

  • Vessally, E., et al. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Current Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Sreekumar, K., & Mathew, L. (2014). Activity of Aniline Methylation over Fe-Cu-Cr Ternary Spinel Systems. ResearchGate. Retrieved from [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2020). Google Patents.
  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • CN101580473B - Method for preparing N-methyl paranitroaniline. (2011). Google Patents.

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Stability of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Introduction for the Modern Researcher

This compound is a highly functionalized aniline derivative, frequently employed as a key intermediate in medicinal chemistry and materials science. Its unique substitution pattern—featuring a secondary amine, a strongly electron-withdrawing nitro group, and two different halogens—offers multiple vectors for synthetic modification. However, this same complexity dictates its chemical stability. Understanding its behavior under the acidic and basic conditions common in synthetic protocols is not merely procedural; it is critical for ensuring reaction specificity, maximizing yield, and preventing the formation of complex impurity profiles.

This guide provides field-proven insights and troubleshooting protocols to navigate the experimental challenges associated with this versatile building block.

Core Chemical Principles: Understanding Reactivity

The stability of this compound is governed by the electronic interplay of its substituents. The powerful electron-withdrawing nature of the ortho-nitro group dramatically decreases the electron density on both the aromatic ring and the nitrogen atom of the methyl-amine group.[1][2] This has two major consequences:

  • Reduced Basicity: The amine is significantly less basic than a typical aniline, with its lone pair being less available for protonation.[2][3]

  • Activated Aromatic Ring: The ring is highly electron-deficient, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the fluorine-bearing carbon.[4]

Caption: Electronic landscape of the target molecule.

Part 1: Troubleshooting Stability in Acidic Media

FAQ 1: What is the expected behavior of the compound in acidic solution (e.g., HCl, H₂SO₄, TFA)?

In the presence of acid, the methyl-amine nitrogen will be protonated to form the corresponding anilinium salt. However, due to the profound base-weakening effect of the ortho-nitro group, a relatively strong acid is required for complete protonation.[3] The compound is generally stable in dilute, non-oxidizing acids at ambient temperature. Vigorous reaction or decomposition can occur with strong acids at elevated temperatures.[5]

FAQ 2: I observed my compound precipitating after adding acid to my reaction mixture. Is this degradation?

This is unlikely to be degradation. The precipitation is most likely the formation of the anilinium salt, which often possesses significantly different solubility characteristics compared to the neutral free-base form.

Troubleshooting Steps:

  • Isolate: Filter a small amount of the precipitate.

  • Neutralize: Suspend the solid in a suitable solvent (e.g., ethyl acetate) and wash with a mild base like aqueous sodium bicarbonate (NaHCO₃).

  • Analyze: If the solid redissolves and the resulting organic solution shows a single spot on TLC corresponding to your starting material, you have confirmed the precipitate was the anilinium salt.

FAQ 3: My reaction in hot, concentrated sulfuric acid turned black. What happened?

This indicates significant decomposition. Aniline and its derivatives are susceptible to oxidation under harsh acidic conditions, often leading to the formation of polymeric, tarry by-products.[6] Concentrated sulfuric acid above 200°C is known to react vigorously with simple nitroanilines.[5]

Preventative Measures:

  • Avoid using strongly oxidizing acids (e.g., concentrated HNO₃) or high temperatures with concentrated non-oxidizing acids unless the specific reaction requires it.

  • If strong acid is necessary, conduct the reaction at the lowest possible temperature (e.g., 0 °C).

  • Consider protecting the amine group via acetylation before subjecting the molecule to harsh conditions, though this adds synthetic steps.[7]

Protocol: Rapid Acid Stability Assessment

This protocol provides a self-validating system to quickly assess stability for a planned reaction.

G start Start: Prepare Solutions prep_sm Solution A: ~1 mg/mL of compound in reaction solvent (e.g., MeCN) start->prep_sm prep_acid Solution B: Acidic solution matching your reaction conditions start->prep_acid mix Mix & Incubate: Combine Solution A and B (1:1 v/v). Incubate at planned reaction temp. prep_sm->mix prep_acid->mix sampling Time-Point Sampling: Withdraw aliquots at T=0, 1h, 4h, and 24h. mix->sampling quench Quench & Neutralize: Immediately add aliquot to excess saturated NaHCO₃(aq) sampling->quench extract Extract with Solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze Organic Layer via TLC or HPLC extract->analyze decision Compare Spots/Peaks: Appearance of new spots/ peaks indicates degradation. analyze->decision stable Result: Stable Proceed with reaction. decision->stable No Change unstable Result: Unstable Re-evaluate conditions (lower temp, different acid). decision->unstable Change Detected

Caption: Workflow for Acid Stability Testing.

Part 2: Navigating Stability in Basic Media

FAQ 4: Is the compound generally stable to bases?

Stability is highly dependent on the nature of the base and the reaction conditions.

  • Stable: Weak, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃, DIPEA) in aprotic solvents at room temperature are generally well-tolerated.

  • Unstable: Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) can readily cause decomposition via Nucleophilic Aromatic Substitution (SNAr), especially with heating.[4]

FAQ 5: My reaction with aqueous NaOH produced a new, more polar compound. What is it?

You have likely observed a Nucleophilic Aromatic Substitution (SNAr) reaction. The aromatic ring is highly "activated" for nucleophilic attack by the ortho-nitro group. The fluoride at position 4 is an excellent leaving group. The hydroxide ion (⁻OH) acts as a nucleophile, displacing the fluoride to form the corresponding 4-hydroxy derivative. This new phenolic compound is significantly more polar than the starting material.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the C-N coupling of electron-deficient anilines. The reduced nucleophilicity of these substrates presents a unique set of obstacles that require careful consideration of catalyst systems, reaction conditions, and potential side reactions. This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline.[1] Electron-withdrawing groups (EWGs) diminish the electron density on the nitrogen atom through inductive and resonance effects.[1] This makes the lone pair of electrons on the nitrogen less available for donation to the palladium center, which is a critical step in the catalytic cycle. Consequently, the reaction can be sluggish, require harsh conditions, and may fail to reach completion.[1]

Q2: My Buchwald-Hartwig amination with a nitroaniline substrate is failing or giving minimal product. What are the first troubleshooting steps I should take?

A: This is a very common issue. Standard palladium-phosphine catalyst systems may not be sufficiently active for these challenging substrates. Here’s a prioritized list of initial adjustments:

  • Switch to a More Electron-Rich and Bulky Ligand: Modern biaryl phosphine ligands are essential for these couplings. Ligands like XPhos, BrettPhos, and RuPhos are designed to accelerate both the oxidative addition and the turnover-limiting reductive elimination steps of the catalytic cycle, even with poorly nucleophilic anilines.[1]

  • Employ a Strong, Non-Nucleophilic Base: The N-H bond of an electron-deficient aniline is more acidic than that of an electron-rich aniline, but a strong base is still required for deprotonation. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary.[1] However, for substrates sensitive to these strong bases, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[2]

  • Use a Well-Defined Precatalyst: To ensure the consistent generation of the active catalytic species, it is highly recommended to use a stable, well-defined palladium precatalyst, such as an XPhos-Pd-G3 or G4 precatalyst.[1][2] This approach often provides more reproducible and higher-yielding reactions compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

  • Increase Reaction Temperature: Couplings with these challenging substrates often require elevated temperatures, typically in the range of 80-120 °C, to drive the reaction forward.[2]

Q3: I'm observing significant hydrodehalogenation of my aryl halide starting material. What is causing this side reaction and how can I minimize it?

A: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, including β-hydride elimination from certain organopalladium intermediates or reaction with trace amounts of water.

Solutions:

  • Ligand Choice: The choice of ligand can significantly influence the rate of hydrodehalogenation. Bulky, electron-rich phosphine ligands can often suppress this side reaction by promoting the desired reductive elimination.

  • Base Selection: The strength and nature of the base can play a role. In some cases, switching to a weaker base may reduce the incidence of hydrodehalogenation.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere to minimize the presence of water.

Q4: My reaction is starting, but then appears to stall, and I see the formation of palladium black. What is happening?

A: The formation of palladium black indicates catalyst decomposition and precipitation of palladium(0). This is a common mode of catalyst deactivation, especially at the high temperatures often required for coupling electron-deficient anilines.

Potential Causes and Solutions:

  • Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation of palladium atoms and the formation of inactive palladium black.

    • Solution: Employ more sterically hindered and electron-donating ligands that bind more strongly to the palladium center. Bidentate ligands like Xantphos can sometimes offer greater stability.

  • Oxidative Deactivation: Trace amounts of oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst.[1]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][2]

  • Substrate/Product Inhibition: In some cases, the starting materials or products can coordinate to the palladium center and inhibit catalysis.

    • Solution: This can be more challenging to address. Sometimes, adjusting the stoichiometry of the reactants or slowly adding one of the coupling partners can mitigate this issue.

Q5: Can I use N-heterocyclic carbene (NHC) ligands for coupling electron-deficient anilines?

A: Yes, palladium-NHC complexes can be highly effective for these challenging couplings.[1] NHC ligands are strong σ-donors and can form very stable bonds with palladium, leading to robust catalysts that are often more resistant to decomposition at high temperatures. A combination of a palladium-NHC catalyst and a strong base like potassium hexamethyldisilazide (KHMDS) has been shown to be effective for the amination of aryl sulfides with anilines, which presents similar challenges.[4]

Troubleshooting Workflow

When faced with a challenging palladium-catalyzed cross-coupling of an electron-deficient aniline, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to diagnose and resolve common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Appropriate? Start->Check_Conditions Check_Reagents Are the Reagents of Sufficient Quality? Start->Check_Reagents Side_Reactions Are Side Reactions Occurring? Start->Side_Reactions Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) Check_Catalyst->Ligand Precatalyst Use a Well-Defined Precatalyst (e.g., G3 or G4) Check_Catalyst->Precatalyst Base Employ a Strong, Non-Nucleophilic Base (e.g., NaOtBu, LiHMDS) Check_Conditions->Base Temperature Increase Reaction Temperature (80-120 °C) Check_Conditions->Temperature Solvent Ensure Anhydrous, Degassed Solvent Check_Conditions->Solvent Atmosphere Maintain a Strictly Inert Atmosphere Check_Conditions->Atmosphere Reagent_Purity Verify Purity of Aniline and Aryl Halide Check_Reagents->Reagent_Purity Hydrodehalogenation Hydrodehalogenation Observed? Side_Reactions->Hydrodehalogenation Catalyst_Decomposition Catalyst Decomposition (Pd Black)? Side_Reactions->Catalyst_Decomposition Optimize_Ligand_Base Screen Different Ligand/Base Combinations Ligand->Optimize_Ligand_Base Precatalyst->Optimize_Ligand_Base Base->Optimize_Ligand_Base Optimize_Temp_Time Optimize Temperature and Reaction Time Temperature->Optimize_Temp_Time Solvent->Optimize_Temp_Time Atmosphere->Optimize_Temp_Time Success Successful Coupling Reagent_Purity->Success Hydrodehalogenation->Optimize_Ligand_Base Stabilize_Catalyst Use More Robust Ligand or Precatalyst Catalyst_Decomposition->Stabilize_Catalyst Optimize_Ligand_Base->Success Optimize_Temp_Time->Success Stabilize_Catalyst->Success

Fig. 1: Troubleshooting decision tree for challenging C-N couplings.

Key Parameter Comparison

The following table provides a summary of recommended starting points and potential optimizations for key reaction parameters when coupling electron-deficient anilines.

ParameterRecommended Starting PointOptimization StrategiesRationale
Palladium Source XPhos Pd G3 or BrettPhos Pd G3 (1-2 mol%)Screen other G3/G4 precatalystsWell-defined precatalysts offer superior reproducibility and activity.[1][2]
Ligand Biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)Switch to a more sterically demanding ligand; consider NHC ligandsBulky, electron-rich ligands accelerate the catalytic cycle.[1][5]
Base NaOtBu or KOtBu (1.5-2.0 equiv.)LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation.[1][6][7]
Solvent Toluene or Dioxane (anhydrous, degassed)THF, CPMENon-polar aprotic solvents are generally preferred.[6][7]
Temperature 100-110 °CIncrease temperature incrementally up to 130 °CHigher temperatures are often needed to overcome the high activation energy.
Atmosphere Argon or NitrogenRigorous exclusion of oxygen is criticalThe active Pd(0) species is sensitive to oxidation.[1][2]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Electron-deficient aniline (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, electron-deficient aniline, sodium tert-butoxide, and the palladium precatalyst.[1]

  • Seal the vessel with a septum or screw cap with a PTFE liner.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.[1]

  • Add the anhydrous, degassed toluene via syringe.[1]

  • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Reagents 1. Add Reagents & Catalyst to Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent React 4. Heat with Vigorous Stirring (100-110 °C, 12-24 h) Solvent->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Workup 6. Quench, Extract, & Dry Monitor->Workup Purify 7. Purify by Chromatography Workup->Purify

Fig. 2: Step-by-step experimental workflow for Buchwald-Hartwig amination.

References

  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines - Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Palladium-catalyzed amination of aryl sulfides with anilines - PubMed.

Sources

Technical Support Center: Overcoming Poor Solubility of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor solubility in halogenated nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their experimental workflows. Halogenated nitroaromatic compounds are a critical class of molecules in pharmaceuticals, agrochemicals, and materials science, yet their inherent low aqueous solubility often hinders their development and application.

This resource provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to empower you to overcome these solubility hurdles. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the integrity and reliability of the methodologies presented.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with halogenated nitroaromatic compounds.

Q1: Why are halogenated nitroaromatic compounds often poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of these compounds stems from a combination of their structural and electronic properties. The aromatic ring is inherently hydrophobic. The presence of one or more nitro groups (-NO2), which are strongly electron-withdrawing, and halogen atoms (F, Cl, Br, I) increases the molecule's polarity and crystal lattice energy.[1][2] This high lattice energy means that a significant amount of energy is required to break the crystal structure and allow the molecules to be solvated by water. Furthermore, the overall molecular structure often lacks sufficient hydrogen bond donors and acceptors to interact favorably with water molecules.[3]

Q2: What are the primary consequences of poor solubility in a research and development setting?

A2: Poor solubility can lead to a cascade of issues throughout the development pipeline. In drug discovery, it can result in inaccurate bioassay results and low bioavailability, potentially causing promising candidates to be prematurely abandoned.[4] For formulation scientists, it complicates the development of effective delivery systems, whether for oral, parenteral, or topical applications. In chemical synthesis, poor solubility can lead to slow reaction rates, difficult purification, and low yields.

Q3: What are the main strategies to improve the solubility of these compounds?

A3: A variety of techniques can be employed, ranging from simple solvent adjustments to more complex formulation strategies. The primary approaches include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • pH Adjustment: For compounds with ionizable groups, altering the pH can significantly increase solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, enhancing their solubility in water.[6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[7]

  • Nanoparticle Engineering: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.

Q4: How do I choose the right solubilization technique for my specific compound?

A4: The optimal technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired application (e.g., in vitro assay, in vivo study, final product formulation), and the required concentration. A systematic approach, starting with simpler methods like co-solvency and pH adjustment, is often recommended. For more challenging compounds, advanced techniques like solid dispersions or nanoparticle engineering may be necessary.

Q5: What safety precautions should I take when handling halogenated nitroaromatic compounds?

A5: Halogenated nitroaromatic compounds should be handled with care, as many are toxic and can be absorbed through the skin.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient for all compounds; consult the Safety Data Sheet).[9][10] Be aware of the potential for thermal runaway in nitration reactions and take appropriate precautions to control the reaction temperature.[11] Energetic materials like dinitro and trinitro compounds require specialized storage and handling procedures to prevent explosions.[12]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Compound crashes out of solution during dilution.

Q: I've dissolved my halogenated nitroaromatic compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A: Probable Cause: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." The organic solvent in which your compound is initially dissolved is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixed solvent system.

Solutions:

  • Decrease the initial concentration: Start by lowering the concentration of your stock solution. This will result in a lower final concentration in the aqueous buffer, which may be below the solubility limit.

  • Optimize the co-solvent percentage: Experiment with different final percentages of the organic solvent in your aqueous buffer. Sometimes, a slightly higher percentage of the co-solvent can maintain solubility without significantly affecting your experiment. Be mindful of the tolerance of your biological system to the organic solvent.

  • Use a solubilizing excipient in the aqueous phase: Before adding your compound, supplement the aqueous buffer with a solubilizing agent such as a surfactant (e.g., Tween® 80, Polysorbate 20) or a cyclodextrin (e.g., HP-β-CD).[13][14] These excipients can help to keep the compound in solution upon dilution.

  • Change the organic solvent: The choice of the initial organic solvent can influence the precipitation behavior. Solvents with higher water miscibility and some hydrogen bonding capacity, like DMSO or DMA, are often preferred over less polar solvents.

Issue 2: Low and inconsistent results in biological assays.

Q: My in vitro assay results for a series of halogenated nitroaromatic analogues are highly variable and the potency appears lower than expected. Could this be a solubility issue?

A: Probable Cause: Yes, poor solubility is a frequent cause of such artifacts in biological screening. If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to an underestimation of its activity. Inconsistent results can arise from variable precipitation between wells or experiments.

Solutions:

  • Visually inspect your assay plates: Before reading the results, carefully inspect the wells under a microscope for any signs of precipitation.

  • Measure the kinetic solubility: Perform a kinetic solubility assay that mimics your experimental conditions (e.g., buffer composition, temperature, incubation time) to determine the actual solubility of your compounds.

  • Employ a solubility-enhancing formulation for your assay:

    • Co-solvents: If your assay can tolerate it, include a small percentage of a co-solvent like DMSO in the final assay medium.

    • Surfactants: The addition of a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can significantly improve solubility.[5]

    • Cyclodextrins: These are often well-tolerated in cell-based assays and can be very effective at solubilizing hydrophobic compounds.[6]

  • Pre-complex the compound: For challenging compounds, preparing a pre-formed inclusion complex with a cyclodextrin before adding it to the assay can be a robust solution.

Issue 3: Difficulty in obtaining a stable crystalline form for characterization.

Q: I am trying to recrystallize a halogenated nitroaromatic compound for X-ray crystallography, but it keeps oiling out or forming a powder. What can I do?

A: Probable Cause: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of crystals. Rapid precipitation leads to the formation of a fine powder with poor crystal quality. These issues are often related to the choice of solvent and the cooling rate.[15]

Solutions:

  • Solvent Selection:

    • Systematic Screening: Screen a variety of solvents with different polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[16]

    • Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.[17]

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Do not immediately place it in an ice bath.[18]

    • Insulation: Insulate the flask to slow down the rate of cooling.

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent and place this vial inside a larger sealed container with a less volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution of your compound can promote the growth of high-quality crystals.[18]

  • Troubleshooting Crystallization Workflow:

    G Troubleshooting Crystallization Workflow start Compound Oils Out or Precipitates as Powder solvent Re-evaluate Solvent System start->solvent cooling Optimize Cooling Rate start->cooling purity Check Compound Purity start->purity single_solvent single_solvent solvent->single_solvent Screen diverse single solvents binary_solvent binary_solvent solvent->binary_solvent Try binary solvent system (good solvent/poor solvent) vapor_diffusion vapor_diffusion solvent->vapor_diffusion Use vapor diffusion technique slow_cool slow_cool cooling->slow_cool Allow slow cooling to room temp. insulation insulation cooling->insulation Insulate the crystallization vessel pre_purify pre_purify purity->pre_purify Purify further (e.g., flash chromatography) end Obtain High-Quality Crystals single_solvent->end binary_solvent->end vapor_diffusion->end slow_cool->end insulation->end pre_purify->start Re-attempt crystallization

    Caption: A workflow for troubleshooting common crystallization problems.

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key solubilization techniques, along with illustrative data.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the solubility of a halogenated nitroaromatic compound in various co-solvent systems.

Materials:

  • Halogenated nitroaromatic compound of interest

  • Water (HPLC-grade)

  • Organic co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Filtration device (e.g., 0.45 µm PTFE syringe filters)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the compound to a vial containing a known volume of each co-solvent mixture. b. Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, visually confirm that excess solid is still present. d. Withdraw a sample and immediately filter it to remove undissolved solid. e. Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method. f. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

Data Presentation:

Table 1: Solubility of 1-chloro-4-nitrobenzene in Ethanol/Water Co-solvent Systems at 25 °C

Ethanol (% v/v)Solubility (mg/mL)Fold Increase
0 (Water)0.243[19]1.0
101.56.2
205.823.9
3015.262.6
4035.1144.4
5072.5298.3

Note: Data is illustrative and based on general trends. Actual values should be determined experimentally.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a halogenated nitroaromatic compound to enhance its dissolution rate. This protocol is adapted for nitrofurantoin, a nitroaromatic drug.[7][20][21]

Materials:

  • Nitrofurantoin

  • Polymer carrier (e.g., Poloxamer 188, PEG 6000)[7]

  • Propylene glycol (PG)

  • Acetone

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 80-μm)

Procedure:

  • Preparation of the Organic Solution: a. Weigh the desired amounts of nitrofurantoin and the polymer carrier (e.g., a 1:1 ratio by weight).[21] b. Dissolve the nitrofurantoin and polymer in a suitable volume of acetone with stirring.

  • Solvent Evaporation: a. Transfer the solution to a round-bottom flask. b. Evaporate the acetone using a rotary evaporator at a controlled temperature (e.g., 40 °C).[7]

  • Drying: a. Once the bulk of the solvent is removed, transfer the solid mass to a vacuum oven and dry for 24 hours to remove any residual solvent.

  • Milling and Sieving: a. Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.[20] b. Pass the powder through an 80-μm sieve to obtain a uniform particle size.[7]

  • Characterization: a. Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure drug using a standard dissolution apparatus (e.g., USP Apparatus 2). b. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the polymer matrix.

Workflow for Solid Dispersion Preparation:

G Solid Dispersion Preparation Workflow start Weigh Drug and Polymer dissolve Dissolve in Acetone start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying (24h) evaporate->dry mill Grinding and Sieving dry->mill characterize Characterization (Dissolution, DSC, PXRD) mill->characterize end Final Solid Dispersion Product characterize->end

Caption: A step-by-step workflow for preparing solid dispersions.

References

  • Bhosale, D. S., & Kalshetti, M. S. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Chloronitrobenzenes. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR)
  • ScienceOpen. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique. Retrieved from [Link]

  • US Patent US3586719A. (1971). Process for preparing 4-fluoro-3-nitroaniline.
  • BIO Integration. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique. Retrieved from [Link]

  • Ellis, S. R. M., & Gibbon, J. D. (1964). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Journal of Applied Chemistry, 14(5), 198-203.
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • Bhosale, D. S., & Kalshetti, M. S. (2024). Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique.
  • YouTube. (2024).
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  • Voinovich, D., Perissutti, B., Grassi, M., et al. (2022). Cocrystals of Nitrofurantoin: How Coformers Can Modify Its Solubility and Permeability Across Intestinal Cell Monolayers. Crystal Growth & Design, 22(5), 3046-3057.
  • ResearchGate. (n.d.).
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  • Wikipedia. (n.d.). 3-Nitrochlorobenzene.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Institut für Organische Chemie. (n.d.). Safety in a chemistry lab.
  • Li, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1456.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Future4200. (n.d.).
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  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • University of Rochester, Department of Chemistry. (2026).
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. In Introductory Organic Chemistry.
  • Liu, L., & Guo, Q. X. (2002). Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Chinese chemical letters, 13(5), 393-396.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Geneva. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry.
  • OAText. (2016).
  • CAMEO Chemicals, NOAA. (n.d.).
  • Texas A&M University-Commerce. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.
  • Sharma, J., et al. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 13(7), 8498-8521.
  • Reddit. (2024).
  • Alfa Chemistry. (n.d.).
  • PubChem. (n.d.). 4-Fluoroaniline.
  • Chemistry LibreTexts. (2022). 16.
  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide.

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Technical Support Center: Characterization of Impurities in (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during this specific synthesis. Adhering to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address challenges you may encounter.

Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction of 1,5-dibromo-4-fluoro-2-nitrobenzene with methylamine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a bromine atom by the methylamine nucleophile.[3][4][5][6]

However, several side reactions can occur, leading to the formation of various impurities. A thorough understanding of these potential impurities is the first step in developing a robust analytical strategy for their characterization.

Frequently Asked Questions (FAQs) - Common Impurities

Q1: What are the most common process-related impurities I should expect?

A1: The most prevalent impurities are typically related to the starting materials and potential side reactions. These include:

  • Unreacted Starting Materials: Residual 1,5-dibromo-4-fluoro-2-nitrobenzene.

  • Over-alkylation Product: Formation of a tertiary amine, (5-Bromo-4-fluoro-2-nitro-phenyl)-dimethyl-amine. This occurs if the product, a secondary amine, acts as a nucleophile and reacts with another molecule of the starting material or an alkylating agent.[7][8]

  • Isomeric Impurities: Depending on the precise starting materials and reaction conditions, regioisomers may form. For instance, if the starting material is not exclusively 1,5-dibromo-4-fluoro-2-nitrobenzene, other positional isomers of the final product could be present.

  • Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the starting material can lead to the formation of 5-bromo-4-fluoro-2-nitrophenol.

Q2: Can impurities arise from the starting materials themselves?

A2: Absolutely. The purity of your starting materials is critical. For example, the synthesis of 1,5-dibromo-4-fluoro-2-nitrobenzene might involve the nitration of 1-bromo-4-fluorobenzene, which could lead to isomeric dinitro or mononitro-isomers as impurities in your starting material. These will carry through and result in corresponding impurities in your final product.

Q3: What are degradation impurities and how can they form?

A3: Degradation impurities are formed during storage or handling of the drug substance.[9][10][11][12][13] For this compound, potential degradation pathways include:

  • Photodegradation: Exposure to light can induce decomposition.

  • Oxidative Degradation: The nitro group can be susceptible to oxidation, and the amine group can also undergo oxidative reactions.

  • Hydrolytic Degradation: As mentioned, hydrolysis can occur, especially under non-neutral pH conditions.

To proactively identify these, forced degradation studies are essential. These studies intentionally stress the drug substance under conditions like high heat, humidity, acid/base hydrolysis, oxidation, and photolysis to predict the likely degradation products that could form under normal storage conditions.[10][11][12][13][14]

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway and the formation of key process-related impurities.

G cluster_0 Starting Materials cluster_1 Main Reaction cluster_2 Impurity Formation Pathways SM1 1,5-Dibromo-4-fluoro- 2-nitrobenzene Product (5-Bromo-4-fluoro-2-nitro-phenyl)- methyl-amine SM1->Product Methylamine (SNAr) Impurity2 Hydrolysis Product SM1->Impurity2 H2O Impurity3 Unreacted Starting Material SM1->Impurity3 Incomplete Reaction SM2 Methylamine SM2->Product Impurity1 Over-alkylation Product Product->Impurity1 Further Reaction

Caption: Synthetic pathway and common impurity formation.

Analytical Strategies for Impurity Characterization

A multi-technique approach is often necessary for the comprehensive characterization of impurities.[15][16][17][18] High-Performance Liquid Chromatography (HPLC) is typically the primary tool for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.[15][16][19]

Troubleshooting Guide: Analytical Method Development
Issue Potential Cause Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) in HPLC. - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust Mobile Phase pH: The amine group in the analyte and some impurities is basic. Ensure the mobile phase pH is at least 2 units away from the pKa to ensure a consistent ionization state and minimize tailing. - Reduce Injection Concentration: Dilute the sample to avoid overloading the column's capacity. - Use a Different Column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) or an end-capped column to minimize silanol interactions.
Co-elution of the main peak with an impurity. - Insufficient chromatographic resolution.- Optimize Gradient: Adjust the gradient slope or duration to improve separation. A shallower gradient can often resolve closely eluting peaks. - Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. - Modify Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
Inability to detect a suspected volatile impurity. - The impurity may not be suitable for HPLC analysis.- Utilize Gas Chromatography (GC): For volatile, thermally stable impurities, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a more appropriate technique.[16][19]
Difficulty in identifying the structure of an unknown impurity. - Insufficient data from a single analytical technique.- Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for further analysis. - Employ High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition. - Perform Tandem MS (MS/MS): Fragment the impurity ion to gain structural information.[20] - Acquire 1D and 2D NMR Spectra: NMR is the definitive tool for structure elucidation. 1H, 13C, COSY, and HSQC spectra can provide detailed connectivity information.[21][22]
Step-by-Step Protocol: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Rationale: The C18 column provides good hydrophobic retention for the aromatic compound and its impurities. The formic acid in the mobile phase helps to control the ionization of the amine functional group, leading to better peak shapes. The gradient elution allows for the separation of compounds with a range of polarities.

Step-by-Step Protocol: GC-MS for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Rationale: This method is suitable for identifying thermally stable, volatile, and semi-volatile impurities. The DB-5ms column is a general-purpose, low-polarity column that provides good separation for a wide range of compounds. EI-MS provides reproducible fragmentation patterns that can be compared to library spectra for identification.[23]

Visualizing the Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation Sample Synthesized Product Batch HPLC HPLC-UV/DAD (Quantification & Detection) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->LCMS Impurity > 0.1% PrepHPLC Preparative HPLC (Impurity Isolation) LCMS->PrepHPLC Unknown Structure NMR NMR Spectroscopy (Definitive Structure) PrepHPLC->NMR

Caption: Workflow for impurity characterization.

Regulatory Context and Reporting Thresholds

The identification and qualification of impurities are governed by ICH guidelines, particularly ICH Q3A for new drug substances.[1][2][24][25] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Typical Limit (for daily dose ≤ 2g/day) Action Required
Reporting ≥ 0.05%The impurity must be reported in the regulatory submission.
Identification ≥ 0.10%The structure of the impurity must be determined.[9]
Qualification ≥ 0.15%The biological safety of the impurity must be established through toxicological studies or other means.

Note: These are general thresholds and may vary. Always refer to the latest ICH guidelines.

FAQ - Regulatory Compliance

Q1: At what point in the development process should I perform detailed impurity characterization?

A1: It is advisable to begin impurity profiling early in development.[19] Preliminary characterization should be done on lab-scale batches to understand the impurity profile. As you move towards pivotal clinical trials and commercial manufacturing, a comprehensive characterization of all impurities above the identification threshold is required.

Q2: What if I cannot isolate an impurity for NMR analysis?

A2: If isolation is not feasible, a combination of other techniques can be used to propose a structure. This includes high-resolution mass spectrometry for elemental composition, MS/MS for fragmentation patterns, and comparison of chromatographic behavior with structurally similar, synthesized reference standards. This approach, along with a strong scientific justification, is often acceptable to regulatory agencies.

Q3: How do I handle potentially mutagenic impurities?

A3: Potentially mutagenic impurities are a special case and are governed by ICH M7 guidelines.[2] These impurities have much stricter control limits, often in the parts-per-million (ppm) range, and require a thorough risk assessment. If a structural alert for mutagenicity is present in any of your identified impurities, a specific strategy for its control and justification of its limits will be necessary.

Conclusion

The characterization of impurities in the synthesis of this compound is a critical aspect of drug development that requires a systematic and scientifically sound approach. By understanding the potential side reactions, employing robust and orthogonal analytical techniques, and adhering to regulatory guidelines, you can ensure the quality and safety of your drug substance. This guide provides a framework for troubleshooting common issues and developing a comprehensive impurity characterization strategy.

References
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27). [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). [Link]

  • Satish S and Nitu S. Impurity profiling Techniques for Pharmaceuticals – A Review. Adv. Biores. Vol 16[2] March. 2025. 107-117. [Link]

  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. (2016-05-25). [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • European Medicines Agency (EMA). Quality: impurities. [Link]

  • Oxford Instruments. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024-09-02). [Link]

  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • NIH. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021-10-18). [Link]

  • MedCrave online. Forced degradation studies. (2016-12-14). [Link]

  • NIH. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 2. Electrospray Spectra of 3-Ring and 4-Ring Isomers. [Link]

  • MedCrave online. Forced Degradation Studies. (2016-12-14). [Link]

  • analytical methods. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents.
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  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

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  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. (2022-11-30). [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. [Link]

  • ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of aromatic nitro compounds. [Link]

  • PubMed. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry. 4. 3-Ring and 4-Ring Isomers. [Link]

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Technical Support Center: Navigating the Nuances of Nitroaniline Workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of nitroanilines during experimental workup is a critical factor for successful synthesis and purification. These compounds, while invaluable in various fields, are susceptible to degradation, leading to reduced yields, impure products, and potential safety hazards. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing p-nitroaniline turned dark and tarry after neutralization. What is happening and how can I prevent it?

This is a classic sign of decomposition, often initiated by a combination of factors including pH, temperature, and the presence of oxidizing agents.

Underlying Causes:

  • pH-Induced Decomposition: While nitroanilines are generally stable in a neutral pH range of 4.0-8.0, strongly acidic or basic conditions, especially when combined with heat, can catalyze decomposition.[1] In basic solutions, the amino group can be deprotonated, potentially increasing susceptibility to oxidation.[2] Conversely, strong acids used in nitration reactions must be carefully neutralized; localized "hot spots" of high pH during the addition of a base can trigger degradation.[3][4]

  • Oxidative Degradation: The presence of residual nitric acid or other oxidizing species from the reaction can lead to the formation of colored byproducts. The nitro group itself enhances the molecule's susceptibility to certain oxidative processes.[5][6] The degradation can proceed through the formation of benzoquinone and subsequently smaller carboxylic acids.[7]

  • Thermal Stress: Exothermic neutralization reactions can significantly raise the temperature of your mixture, accelerating decomposition. Nitroanilines have a known potential for thermal runaway, a dangerous scenario where the rate of heat generation from decomposition exceeds the rate of heat removal.[8]

Preventative Measures & Protocols:

  • Controlled Neutralization:

    • Pour the acidic reaction mixture slowly onto a vigorously stirred slurry of ice and water.[3] This ensures rapid heat dissipation.

    • Use a weaker base for neutralization, such as sodium bicarbonate or ammonium hydroxide, and add it portion-wise or as a dilute solution to avoid localized pH spikes.

  • Temperature Management:

    • Maintain the temperature below 20-25°C throughout the workup process.[3][9] Utilize an ice bath for all neutralization and washing steps.

  • Removal of Oxidizing Agents:

    • After the initial precipitation and filtration, thoroughly wash the crude product with cold water to remove residual acids and other water-soluble impurities.

Q2: I'm observing multiple spots on my TLC plate after my workup, even though the reaction should yield a single nitroaniline isomer. What are these impurities?

The appearance of multiple spots on a TLC plate can indicate the presence of isomers, unreacted starting materials, or decomposition products.

Potential Sources of Impurities:

  • Isomer Formation: Depending on the directing effects of the substituents on the aromatic ring during synthesis, you may have a mixture of ortho-, meta-, and para-nitroaniline isomers.[10][11]

  • Incomplete Reaction: Unreacted starting materials, such as acetanilide in the synthesis of p-nitroaniline, may still be present.[3]

  • Hydrolysis: If your synthesis involves a protecting group (e.g., an acetyl group), incomplete hydrolysis will result in the protected nitroaniline remaining in your product. Conversely, harsh acidic or basic conditions during workup can sometimes lead to unwanted hydrolysis of other functional groups.[4][9]

  • Decomposition Products: As discussed in Q1, various degradation pathways can lead to a range of byproducts.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for identifying and addressing impurities during the workup of nitroanilines.

Troubleshooting Workflow Fig 1. Troubleshooting Impurities in Nitroaniline Workup TLC Multiple Spots on TLC Identify Identify Impurities (Co-spotting, M.P., NMR) TLC->Identify Isomers Isomers Present? Identify->Isomers Yes Decomp Decomposition Products? Identify->Decomp Yes StartMat Starting Material Present? Identify->StartMat Yes Purify Purification Required Isomers->Purify OptimizeDecomp Optimize Workup Conditions (pH, Temp) Decomp->OptimizeDecomp OptimizeReact Optimize Reaction (Time, Temp, Reagents) StartMat->OptimizeReact Recrys Recrystallization Purify->Recrys Sufficient M.P. Difference Column Column Chromatography Purify->Column Similar Polarity Optimize Optimize Reaction/Workup OptimizeDecomp->TLC OptimizeReact->TLC

Caption: Decision tree for troubleshooting impurities.

Detailed Purification Protocols:

  • Recrystallization: This is often the first choice for purification, especially for isolating p-nitroaniline from its ortho-isomer due to differences in solubility.[10]

    • Protocol: Recrystallization of p-Nitroaniline

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).[10]

      • If the solution is highly colored, you can add a small amount of activated carbon and perform a hot filtration to remove colored impurities.[10]

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[10]

      • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[10]

      • Dry the crystals thoroughly.

  • Column Chromatography: This technique is highly effective for separating isomers with similar polarities.[10]

    • Protocol: Separation of o- and p-Nitroaniline Isomers

      • Prepare a silica gel column using a non-polar eluent such as hexane.

      • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate) and load it onto the column.

      • Elute the column with the non-polar solvent. The less polar o-nitroaniline will elute first, followed by the more polar p-nitroaniline.[10]

      • Collect the fractions and analyze them by TLC to identify the pure products.

Q3: My nitroaniline product is light-sensitive and seems to change color upon storage. How can I ensure its long-term stability?

Photodecomposition is a known issue for nitroanilines. Exposure to light, particularly UV radiation, can initiate degradation pathways.[12][13]

Mechanisms of Photodecomposition:

  • UV light can excite the nitroaniline molecule, leading to photochemical reactions.[14]

  • One common pathway involves a nitro-nitrite rearrangement, which can be followed by the loss of nitric oxide (NO).[14][15]

  • The presence of other substances, like hydrogen peroxide, can significantly enhance the rate of photodegradation.[13]

Stabilization and Storage Recommendations:

  • Minimize Light Exposure: Always store purified nitroanilines in amber vials or containers wrapped in aluminum foil to protect them from light.[12]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen, which can participate in photo-oxidative degradation pathways.

  • Controlled Temperature: Store the compound in a cool, dry place. While thermal decomposition is more of a concern at elevated temperatures, lower temperatures generally slow down all degradation processes.

Stability of Nitroaniline Isomers:

IsomerRelative StabilityKey Considerations
o-Nitroaniline High stability of the cation due to intramolecular hydrogen bonding.[14][16]The hydrogen bond between the adjacent nitro and amino groups contributes to its stability.[14]
m-Nitroaniline Generally stable, but can be susceptible to thermal decomposition, which may be accelerated by impurities.[12]Can be a stronger base than the para isomer due to resonance effects.[17]
p-Nitroaniline Thermodynamically the most stable of the three isomers.[18]Despite its stability, it is still susceptible to photolysis and oxidative degradation.[6][13]
Q4: Are there any specific reagents I should avoid during the workup of nitroanilines?

Yes, the chemical environment during workup is critical to preventing decomposition.

Reagents and Conditions to Avoid:

  • Strong Oxidizing Agents: Avoid unnecessary contact with strong oxidants (e.g., permanganates, dichromates) as they can degrade the aniline ring. The presence of a nitro group can make the ring more susceptible to certain oxidative attacks.[5]

  • Strong Reducing Agents: While catalytic reduction is a method to convert nitroanilines to phenylenediamines, uncontrolled reduction during workup with agents like sodium borohydride in the presence of certain catalysts can lead to undesired side reactions.[19]

  • Excessive Heat: As previously mentioned, high temperatures can trigger rapid decomposition and pose a safety risk.[8] Avoid overheating during solvent removal or recrystallization.

  • Prolonged Exposure to Strong Acids or Bases: While necessary for certain reaction steps like hydrolysis, prolonged contact, especially at elevated temperatures, should be avoided to minimize decomposition.[3][4]

Decomposition Pathways Overview:

The following diagram illustrates the main factors leading to the decomposition of nitroanilines during workup.

Decomposition Pathways Fig 2. Factors Leading to Nitroaniline Decomposition Nitroaniline Nitroaniline Decomposition Decomposition Products (Tars, Colored Impurities) Nitroaniline->Decomposition catalyzed by High_Temp High Temperature High_Temp->Decomposition Strong_pH Strong Acid/Base Strong_pH->Decomposition Light UV Light Exposure Light->Decomposition Oxidants Oxidizing Agents Oxidants->Decomposition

Caption: Key factors causing nitroaniline degradation.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
  • ACS Publications. (n.d.). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A.
  • NIH. (n.d.). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PMC.
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Validation & Comparative

A Head-to-Head Battle of Halogens: Unraveling the Superior Reactivity of Fluoro Substituents in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and agrochemicals, nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction.[1][2] A frequent point of deliberation and often a source of counter-intuitive results for chemists is the choice of the halogen leaving group. This guide provides an in-depth, evidence-based comparison of the reactivity of fluoro and bromo substituents in SNAr reactions, elucidating the mechanistic principles that govern their behavior and offering practical insights for reaction optimization.

The SNAr Mechanism: A Tale of Two Steps

Unlike the familiar SN1 and SN2 reactions that dominate aliphatic chemistry, SNAr reactions on electron-deficient aromatic rings proceed via a distinct two-step addition-elimination pathway.[1][3][4] Understanding this mechanism is paramount to comprehending the differential reactivity of halogen substituents.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5] This initial step is typically the slow, rate-determining step of the reaction as it involves the disruption of the aromatic system.[6][7][8] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[7]

SNAr_Mechanism reactant Ar-X + Nu⁻ ts1 Transition State 1 reactant->ts1 Step 1 (Slow) Rate-Determining intermediate Meisenheimer Complex [Ar(X)Nu]⁻ ts1->intermediate ts2 Transition State 2 intermediate->ts2 Step 2 (Fast) product Ar-Nu + X⁻ ts2->product

Figure 1: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Fluoro vs. Bromo: A Clash of Properties

The surprising reactivity order in SNAr, F > Cl ≈ Br > I, is in stark contrast to the leaving group ability observed in SN2 reactions (I > Br > Cl > F).[3][6] This inversion is a direct consequence of the rate-determining step of the SNAr mechanism.

PropertyFluoro (-F)Bromo (-Br)Impact on SNAr Reactivity
Electronegativity ~3.98~2.96The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack.[9] This also provides a powerful inductive stabilization of the negatively charged Meisenheimer complex.[7]
Carbon-Halogen Bond Strength ~485 kJ/mol~276 kJ/molThe C-F bond is one of the strongest single bonds in organic chemistry.[10][11][12][13] However, since the C-X bond is broken in the fast, non-rate-determining step, its strength has a minimal impact on the overall reaction rate.[5]
Leaving Group Ability (in SN2) PoorGoodThis is determined by the stability of the halide anion and the C-X bond strength, which are the key factors in the single-step SN2 mechanism.

The superior performance of fluorine as a leaving group in SNAr reactions is primarily attributed to two factors, both of which influence the rate-determining step:

  • Enhanced Electrophilicity of the ipso-Carbon: The exceptional electronegativity of fluorine creates a more pronounced partial positive charge on the carbon to which it is attached, making it a more inviting target for nucleophiles.[9]

  • Stabilization of the Meisenheimer Complex: The strong electron-withdrawing inductive effect of fluorine stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex and the intermediate itself.[7] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[7]

In contrast, while bromine is a better leaving group in the traditional sense due to the weaker C-Br bond, its lower electronegativity provides less activation of the aromatic ring and less stabilization for the Meisenheimer complex.[9]

Experimental Evidence: A Quantitative Comparison

A study on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles provides compelling quantitative evidence for the superior reactivity of the fluoro substituent. The relative rates of displacement clearly demonstrate the "element effect" in SNAr.

Nucleophile/ConditionsReactivity Order
Butylamine in AcetonitrileF > Br > Cl > I
Methanol/DBU in AcetonitrileF > Cl ≈ Br > I
Potassium Thioacetate in DMSOF > Br > I > Cl
Aniline in Acetonitrile at 70°CI > Br > Cl > F
Aniline/TFA in Acetonitrile at 50°CF > I > Br > Cl

Data sourced from a kinetic study on 6-halopurine nucleosides.[14][15]

Interestingly, with a weakly basic nucleophile like aniline under neutral conditions, the reactivity order is reversed, suggesting a change in the rate-determining step. However, upon the addition of an acid catalyst (TFA), which protonates the purine ring and increases its electrophilicity, the F > I > Br > Cl order is restored, highlighting the dominant role of the fluoro substituent in activating the ring towards nucleophilic attack.[14][15]

Experimental Protocol: A General Procedure for Comparing Reactivity

This protocol outlines a general method for comparing the reactivity of a fluoro-substituted and a bromo-substituted aromatic compound in an SNAr reaction.

Objective: To compare the reaction rates of 1-fluoro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with a common nucleophile, such as piperidine.

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • 1-bromo-2,4-dinitrobenzene

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Stirring plate and stir bars

  • GC-MS or HPLC for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-fluoro-2,4-dinitrobenzene (e.g., 0.1 M) in ethanol containing a known concentration of the internal standard.

    • Prepare a stock solution of 1-bromo-2,4-dinitrobenzene (e.g., 0.1 M) in ethanol containing the same concentration of the internal standard.

    • Prepare a stock solution of piperidine (e.g., 0.2 M) in ethanol.

  • Reaction Setup:

    • In separate reaction vials, place equal volumes of the fluoro- and bromo-aromatic stock solutions.

    • Place the vials in a temperature-controlled bath (e.g., 25 °C) and allow them to equilibrate.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add an equal volume of the piperidine stock solution to each vial.

    • Start a timer immediately upon addition.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) and, if necessary, adding a small amount of acid to neutralize the base.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC.

    • Quantify the amount of starting material remaining and product formed at each time point by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time for both reactions.

    • The reaction with the steeper initial slope is the faster reaction, indicating a higher reactivity of that halogen substituent under the given conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_fluoro Stock Soln: 1-Fluoro-2,4-dinitrobenzene + Internal Standard react_fluoro Reaction Vial A: Fluoro-Aromatic prep_fluoro->react_fluoro prep_bromo Stock Soln: 1-Bromo-2,4-dinitrobenzene + Internal Standard react_bromo Reaction Vial B: Bromo-Aromatic prep_bromo->react_bromo prep_nuc Stock Soln: Piperidine add_nuc Add Piperidine (t=0) prep_nuc->add_nuc monitoring Monitor at Time Intervals react_fluoro->monitoring react_bromo->monitoring add_nuc->react_fluoro add_nuc->react_bromo quench Quench Aliquots monitoring->quench analysis GC-MS or HPLC Analysis quench->analysis plot Plot [Reactant] vs. Time analysis->plot

Figure 2: A generalized workflow for the comparative kinetic analysis of fluoro- and bromo-substituted arenes in SNAr reactions.

Conclusion and Practical Implications

For researchers and professionals in drug development, the choice of leaving group in an SNAr reaction can significantly impact reaction efficiency, yield, and overall synthetic strategy. The evidence overwhelmingly supports the superior reactivity of fluoro substituents over their bromo counterparts in most SNAr contexts. This is a direct consequence of fluorine's high electronegativity, which both activates the aromatic ring towards nucleophilic attack and stabilizes the crucial Meisenheimer intermediate.

When designing a synthesis that incorporates an SNAr step, prioritizing a fluoro-substituted precursor can lead to milder reaction conditions, faster reaction times, and potentially cleaner reaction profiles. While bromo-arenes remain valuable synthetic intermediates, particularly for their utility in cross-coupling reactions, in the domain of SNAr, fluorine reigns supreme.

References

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Biological activity screening of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Biological Activity Screening of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine Derivatives

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold represents a class of compounds with significant promise. The presence of a nitro group, along with halogen substituents (bromo and fluoro) on an aniline derivative, suggests a rich pharmacophore for potential biological activity. Halogenation and the presence of nitroaromatic moieties are known to enhance the antimicrobial and anticancer properties of small molecules.[1][2][3] This guide provides a comprehensive framework for the systematic screening of derivatives of this core structure for anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of comparative data.

Part 1: Anticancer Activity Screening

The aberrant signaling of pathways that control cell proliferation, survival, and differentiation is a hallmark of cancer.[4][5] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such critical signaling cascade.[6][7] Its constitutive activation is frequently observed in various malignancies, making it an attractive target for therapeutic intervention.[4][5] We hypothesize that the electrophilic nature and structural features of the this compound scaffold may allow its derivatives to interfere with key components of such pathways.

Signaling Pathway of Interest: The JAK/STAT Pathway

The JAK/STAT pathway transmits signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and immunity.[6] Dysregulation of this pathway can lead to uncontrolled cell growth and tumor progression.[4][5]

JAK_STAT_Pathway Figure 1: The JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription MTT_Workflow Figure 2: Workflow for the MTT Cytotoxicity Assay step step reagent reagent result result A 1. Seed cancer cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24 hours to allow cell adherence A->B C 3. Treat cells with varying concentrations of derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours to allow formazan formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are treated with these dilutions. Control wells should include untreated cells and cells treated with the solvent vehicle.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the media is removed, and fresh media containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours. [8]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. [9]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Comparative Data Presentation

The results of the MTT assay should be presented in a clear, tabular format for easy comparison of the cytotoxic potential of the different derivatives.

Table 1: Hypothetical IC50 Values (in µM) of Derivatives Against Cancer Cell Lines

DerivativeHCT116 (Colon)A549 (Lung)K562 (Leukemia)
Parent Compound 85.2>10092.5
Derivative A 25.630.118.4
Derivative B 12.315.89.7
Derivative C >100>100>100
Dasatinib (Control) 0.51.20.2

Part 2: Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. [10]Halogenated and nitroaromatic compounds have historically shown promise as antimicrobial agents. [1][11][12]Therefore, screening this compound derivatives for activity against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][14]

// Node styles step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; result [fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];

// Workflow steps A [label="1. Prepare serial dilutions of derivatives in a 96-well plate", class="step"]; B [label="2. Add standardized microbial inoculum to each well", class="step", class="reagent"]; C [label="3. Include positive (microbe, no drug) and negative (no microbe) controls", class="step"]; D [label="4. Incubate at 37°C for 18-24 hours", class="step"]; E [label="5. Visually inspect for turbidity (microbial growth)", class="step"]; F [label="6. Determine the lowest concentration with no visible growth (MIC)", class="result"];

// Connections A -> B -> C -> D -> E -> F; }

Caption: Overview of the canonical NF-κB signaling pathway in inflammation.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain. [15][16][17] Detailed Methodology:

  • Reagents: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., Amplex™ Red) are required. [16]2. Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer, heme cofactor, and the COX-2 enzyme.

  • Inhibitor Addition: The this compound derivatives are added to the wells at various concentrations. A known COX-2 inhibitor, such as celecoxib, is used as a positive control.

  • Pre-incubation: The enzyme and inhibitors are pre-incubated for a specific time (e.g., 10 minutes at 37°C) to allow for binding. [18]5. Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The reaction is allowed to proceed for a defined period, after which the production of prostaglandin H2 (or a subsequent product) is measured. In fluorescent assays, the peroxidase activity of COX generates a fluorescent product that can be quantified.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value is then determined.

Comparative Data Presentation

The anti-inflammatory potential of the derivatives can be compared by their IC50 values for COX-2 inhibition.

Table 3: Hypothetical COX-2 Inhibition Data

DerivativeCOX-2 IC50 (µM)
Parent Compound >50
Derivative A 15.2
Derivative B 8.9
Derivative C 2.5
Celecoxib (Control) 0.04

Conclusion

This guide outlines a systematic approach to screening this compound derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. By employing standardized and robust assays such as the MTT, broth microdilution, and COX-2 inhibition assays, researchers can effectively compare the biological activities of a series of novel compounds. The comparative data generated from these screenings will be crucial for establishing structure-activity relationships and identifying lead candidates for further preclinical development. The integration of mechanistic studies, such as investigating the effects on key signaling pathways like JAK/STAT and NF-κB, will provide a deeper understanding of their therapeutic potential.

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A Senior Scientist's Guide to the Structural Elucidation of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and materials scientists, understanding this architecture is not merely academic; it is fundamental to predicting efficacy, designing new active pharmaceutical ingredients (APIs), and controlling solid-state properties like solubility and stability. This guide presents an in-depth analysis of the structural elucidation of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, a halogenated nitroaniline derivative. While a published crystal structure for this specific molecule is not available, we will proceed with a rigorous, hypothetical case study that outlines the entire analytical workflow. We will champion Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for unambiguous structure determination and provide a detailed comparison with alternative techniques, supported by simulated experimental data and field-proven insights.

Part 1: The Analytical Challenge & A Comparison of Methodologies

The molecule , this compound, possesses a fascinating array of functional groups that dictate its potential behavior. The electron-withdrawing nitro group, the hydrogen-bond-donating secondary amine, and the electronegative fluorine and bromine atoms all predispose the molecule to engage in a complex network of intermolecular interactions. While techniques like NMR and Mass Spectrometry are indispensable for confirming its chemical identity and connectivity, they fall short of defining its three-dimensional solid-state conformation and packing.

A Comparative Overview of Structural Elucidation Techniques

Choosing the right analytical tool is a decision driven by the specific question being asked. For the unambiguous determination of a molecule's 3D structure in the solid state, SC-XRD is the gold standard.[1] However, a comprehensive characterization relies on a suite of techniques.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Unambiguous 3D atomic arrangement, bond lengths/angles, absolute configuration, intermolecular interactions, crystal packing.[2][3]Single, high-quality crystal (typically 0.1-0.3 mm).Provides a definitive, high-precision 3D structural map.[4]Crystal growth can be a significant, time-consuming bottleneck.[1]
NMR Spectroscopy Covalent bond connectivity (1D/2D NMR), solution-state conformation (NOESY), chemical environment of nuclei.[5]Soluble sample (~1-10 mg).Non-destructive; excellent for determining the chemical skeleton and solution dynamics.Provides data averaged over the solution state, not the specific solid-state structure; through-space correlations can be ambiguous.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[6]Very small sample quantity (ng to µg), soluble or volatile.Extremely sensitive; confirms molecular formula.Provides no information on 3D geometry or intermolecular packing.[7]
Crystal Structure Prediction (CSP) Computationally generated, ranked list of plausible crystal polymorphs based on lattice energy calculations.[8][9]Only the 2D chemical diagram is needed.Can guide experimental polymorph screens and rationalize observed structures; requires no physical sample.[10]Purely theoretical; predictions require experimental validation (e.g., by PXRD or SC-XRD) and can be computationally expensive.[11]

Part 2: The Crystallographic Workflow: A Methodological Blueprint

Here, we outline a complete, self-validating workflow for determining the crystal structure of a novel compound like this compound.

Workflow Overview

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Validation & Analysis synthesis 1. Synthesis crystallization 2. Crystallization synthesis->crystallization Purified Compound mounting 3. Crystal Mounting crystallization->mounting Single Crystal data_collection 4. X-ray Data Collection mounting->data_collection Mounted Crystal processing 5. Data Processing data_collection->processing Raw Diffraction Data solution 6. Structure Solution processing->solution Processed Data (.hkl) refinement 7. Structure Refinement solution->refinement Initial Model validation 8. Validation & CIF Generation refinement->validation Refined Structure analysis 9. Structural Analysis validation->analysis Final Structure (.cif)

Caption: The workflow for single-crystal X-ray structure determination.

Protocol 1: Synthesis and Crystallization

Rationale: The target molecule is not commercially available in large quantities. A plausible synthesis involves the N-methylation of a suitable aniline precursor. The choice of crystallization solvent is critical; a binary solvent system is often employed to fine-tune solubility and promote the slow growth of high-quality crystals.

A. Synthesis: N-methylation of 2-Bromo-5-fluoro-4-nitroaniline

  • To a solution of 2-Bromo-5-fluoro-4-nitroaniline (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise and let the reaction proceed for 12 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target compound.

  • Confirm identity using ¹H NMR, ¹³C NMR, and HRMS before proceeding.

B. Crystallization: Slow Evaporation from a Binary Solvent System

  • Dissolve ~10 mg of the purified compound in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) in a small, clean vial.

  • Add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. This indicates the solution is near saturation.

  • Add a final drop of the good solvent to redissolve the precipitate.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

  • Place the vial in a vibration-free location for several days to weeks. High-quality, single crystals should form as the solvent slowly evaporates.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: Modern diffractometers automate much of the data collection process. The use of a low-temperature stream is crucial for minimizing atomic thermal motion, which results in higher quality data and more precise atomic positions.[4]

  • Crystal Selection & Mounting: Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks. Mount the crystal on a cryo-loop using paratone oil.

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This vitrifies the oil and holds the crystal in place.

  • Data Collection:

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images (frames) while rotating the crystal through various angles. Modern systems like the Bruker APEXII use software (e.g., APEX suite) to determine the optimal collection strategy.[12]

  • Data Processing:

    • Integrate the raw diffraction spots from the collected frames to determine their intensities (e.g., using SAINT software).[13]

    • Apply corrections for absorption effects (e.g., using SADABS).[12] The output is a reflection file (.hkl) containing the indexed Miller indices and their corresponding intensities.

Protocol 3: Structure Solution and Refinement

Rationale: The "phase problem" in crystallography means we only measure diffraction intensities, not their phases. Direct methods or dual-space algorithms (like in SHELXT) are powerful statistical approaches to generate an initial structural model.[14] This model is then improved through iterative least-squares refinement (using SHELXL).

  • Structure Solution: Use a program like SHELXT to process the .hkl file. The program will locate the heavier atoms (like Bromine) first to phase the reflections and reveal the positions of the lighter atoms (C, N, O, F).

  • Structure Refinement:

    • Import the initial model into a program like SHELXL.

    • Perform anisotropic refinement, allowing the thermal ellipsoids of non-hydrogen atoms to refine in three dimensions.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • Refine the model iteratively until convergence is reached. Key quality indicators are the R1 factor (agreement between observed and calculated structure factors, ideally < 5%) and the Goodness-of-Fit (GooF), which should be close to 1.[15]

  • Finalization: Generate the final Crystallographic Information File (CIF), which contains all the atomic coordinates, cell parameters, and refinement details.

Part 3: Structural Analysis - A Simulated Case Study

As no experimental structure exists, we present simulated data based on chemically similar structures, such as 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl)oxirane, to illustrate the type of insights gained from a successful analysis.[13]

Simulated Crystallographic Data
ParameterValueRationale / Significance
Empirical formulaC₇H₆BrFN₂O₂Confirmed by elemental analysis and HRMS.
Formula weight249.04 g/mol Matches the chemical structure.
Crystal systemMonoclinicA common crystal system for small organic molecules.[13]
Space groupP2₁/cA very common centrosymmetric space group for organic molecules.
a, b, c (Å)a = 7.5, b = 14.2, c = 8.9Unit cell dimensions defining the crystal lattice.
α, γ (°)90
β (°)98.5For a monoclinic system, β is not 90°.
Volume (ų)938.6Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁ [I > 2σ(I)]0.041A low R-factor indicates good agreement with the data.[4]
wR₂(all data)0.105Weighted R-factor for all data.
Goodness-of-fit (S)1.03A value close to 1 indicates a good refinement model.
Analysis of Key Intermolecular Interactions

The crystal packing is a delicate balance of competing intermolecular forces. The functional groups on our target molecule suggest several key interactions that would likely be observed.

Caption: Potential intermolecular interactions driving crystal packing.

  • N-H···O Hydrogen Bonding: The strongest and most directional interaction is expected between the amine proton (donor) and an oxygen atom of a nitro group (acceptor) on an adjacent molecule. This is a primary driver of supramolecular assembly.

  • Halogen Bonding: The bromine atom has an electropositive σ-hole, which can form a favorable interaction with an electron-rich region, such as the oxygen of a nitro group on a neighboring molecule.[12]

  • Weak Hydrogen Bonds: C-H···O and C-H···F interactions, while weaker, collectively contribute to the stability of the overall crystal packing.

  • π-π Stacking: The electron-deficient nitro-substituted aromatic ring can stack with adjacent rings in an offset fashion, maximizing electrostatic attraction and contributing to crystal density.

Conclusion

While NMR and mass spectrometry are essential for verifying the covalent structure and formula of this compound, they cannot provide the definitive three-dimensional structural information required to understand its solid-state behavior. Single-Crystal X-ray Diffraction stands alone in its ability to deliver an unambiguous, high-resolution picture of atomic arrangement, conformational preferences, and the intricate network of intermolecular forces that govern the crystal lattice.[2][3] The hypothetical workflow and analysis presented here provide a robust blueprint for researchers, demonstrating how SC-XRD transforms a chemical formula into a precise and powerful molecular model, an indispensable step in modern drug development and materials science.

References

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved from Rigaku Corporation. [URL: https://www.rigaku.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [URL: https://www.creative-biostructure.com/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work.htm]
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [URL: https://excillum.
  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9003058/]
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  • Lucas, L. A., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed500124b]
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  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [URL: https://www.scispace.com/paper/mass-spectrometry-based-structure-elucidation-of-small-10.1016-j.trac.2019.115686]
  • Reilly, A. M., et al. (2016). Report on the sixth blind test of organic crystal structure prediction methods. Acta Crystallographica Section B. [URL: https://www.researchgate.net/publication/305374635_Prediction_of_small_molecule_crystal_structures]
  • Wen, S., & Beran, G. J. O. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11553063/]
  • Andac, S. C. (2017). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. 7th World Congress on Chemistry. [URL: https://www.alliedacademies.org/articles/comparison-of-different-sample-preparation-techniques-for-the-analysis-of-small-molecules-in-biological-fluids.html]
  • Kumar, M. S., et al. (2015). Crystal structure of 2, 3-Bis (5-bromo-4-fluoro-2-nitrophenyl) oxirane. International Journal of ChemTech Research. [URL: https://www.scispace.com/paper/crystal-structure-of-2-3-bis-5-bromo-4-fluoro-2-nitrophenyl-oxirane-215160086]
  • Wang, J., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal. [URL: https://www.researchgate.
  • Tista, M., et al. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Natural Product Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4789233/]
  • Liang, Y., et al. (2021). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Journal of Chromatography A. [URL: https://www.researchgate.
  • Dahlberg, E., & Forsén, S. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. [URL: https://www.scispace.com/paper/nmr-spectra-of-some-nitro-substituted-n-alkylanilines-iii-the-conformation-of-n-3-dimethyl-2-4-6-trinitroaniline-215104445]
  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E. [URL: https://www.researchgate.net/publication/273418519_5-Bromo-2-chloropyrimidin-4-amine]
  • Pandeeswaran, M., et al. (2022). Crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid. Molbank. [URL: https://www.mdpi.com/1422-8599/2022/4/M1515]
  • Thangadurai, D., et al. (2015). Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4429215/]

Sources

A Comparative Study of the Electronic Effects of Halogens in Nitroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and materials, a nuanced understanding of substituent effects on aromatic systems is paramount. Nitroanilines, with their competing electron-donating amino and electron-withdrawing nitro groups, present a fascinating scaffold. The introduction of a halogen atom further modulates the electronic landscape of the molecule, influencing its acidity, reactivity, and spectroscopic properties. This guide provides a comparative analysis of the electronic effects of halogens (Fluorine, Chlorine, Bromine, and Iodine) on the properties of nitroaniline isomers, supported by experimental data and theoretical principles.

The Duality of Halogen Electronic Effects: Induction vs. Resonance

Halogens are unique in their electronic influence on aromatic rings, exhibiting both an inductive and a resonance effect.[1]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.[2]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring.[3] This donation of electron density, known as a positive mesomeric or resonance effect, counteracts the inductive effect to some extent. This effect is most pronounced at the ortho and para positions.

Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is significant enough to direct incoming electrophiles to the ortho and para positions.[4]

Caption: Dueling electronic effects of halogens on an aromatic ring.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[5] It is expressed as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for a reaction with a substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. The following table lists the Hammett constants for halogen substituents at the meta and para positions.

Substituentσ_metaσ_para
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
Data sourced from Hansch et al. (1991)[6]

The positive σ values for all halogens confirm their net electron-withdrawing character. The larger σ_meta values compared to σ_para for Cl, Br, and I highlight the interplay of the -I and +M effects; at the meta position, the resonance effect is minimal, so the stronger inductive effect dominates.

Impact on Acidity (pKa) of Nitroanilines

The basicity of the amino group in nitroanilines is a direct reflection of the electron density on the nitrogen atom. Electron-withdrawing groups decrease the basicity (lower pKa of the conjugate acid), while electron-donating groups increase it. The position of the substituents plays a critical role.

Herein, we present a comparative analysis of the acidity of halogenated nitroanilines. The pKa values refer to the corresponding anilinium ions (R-NH₃⁺).

CompoundHalogenPosition of HalogenpKa (Conjugate Acid)
2-Nitroaniline---0.26[7]
3-Nitroaniline--2.45
4-Nitroaniline--1.0[8]
2-Chloro-4-nitroanilineCl2-0.94[2]
2-Fluoro-4-nitroanilineF2Predicted: < -0.94
2-Bromo-4-nitroanilineBr2Predicted: > -0.94
4-Chloro-2-nitroanilineCl4Data not available

Analysis of Trends:

  • Effect of Nitro Group Position: In the parent nitroanilines, the ortho and para isomers are significantly less basic (more acidic conjugate acids) than the meta isomer. This is due to the strong electron-withdrawing resonance effect (-M) of the nitro group at the ortho and para positions, which delocalizes the lone pair of the amino group, reducing its availability for protonation.

  • Effect of Halogen Substitution: The introduction of a halogen further decreases the basicity of the nitroaniline. For example, 2-chloro-4-nitroaniline (pKa = -0.94) is a stronger acid than 4-nitroaniline (pKa = 1.0).[2][8] This is due to the additional electron-withdrawing inductive effect of the chlorine atom.

  • Trend among Halogens: Based on the inductive effects, we can predict the following trend in acidity for a given isomeric series: F > Cl > Br > I. The more electronegative the halogen, the more it will withdraw electron density, and the more acidic the anilinium ion will be.

Influence on UV-Visible Absorption Spectra

The color of nitroanilines arises from a π → π* electronic transition, specifically an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. The wavelength of maximum absorption (λ_max) is sensitive to the electronic perturbations caused by substituents.

Compoundλ_max (nm)Solvent
o-Nitroaniline4280.1 M KClO₄ (aq)[9]
m-Nitroaniline3750.1 M KClO₄ (aq)[9]
p-Nitroaniline3950.1 M KClO₄ (aq)[9]
Halogenated NitroanilinesPredicted Trend
4-Fluoro-2-nitroanilineShorter λ_max
4-Chloro-2-nitroanilineIntermediate λ_max
4-Bromo-2-nitroanilineLonger λ_max
4-Iodo-2-nitroanilineLongest λ_max

Analysis of Trends:

  • Parent Isomers: The ortho and para isomers exhibit longer λ_max values compared to the meta isomer due to the more effective conjugation and charge transfer between the amino and nitro groups.

  • Effect of Halogens: Halogens, being electron-withdrawing, generally cause a hypsochromic (blue) shift to shorter wavelengths compared to the unsubstituted nitroaniline. However, the resonance effect of halogens can lead to a bathochromic (red) shift. The overall effect depends on the balance of these two opposing forces and the specific isomer. For a series of para-substituted nitroanilines, it is expected that the λ_max will increase with the increasing polarizability of the halogen (I > Br > Cl > F).

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis spectrum of the nitroaniline as a function of pH.

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solution of halogenated nitroaniline in methanol C Add a fixed aliquot of stock solution to each buffer in a 96-well plate A->C B Prepare a series of buffer solutions of known pH (e.g., pH 1-12) B->C D Record UV-Vis spectrum (e.g., 250-500 nm) for each well C->D E Plot absorbance at a specific wavelength vs. pH D->E F Fit the data to a sigmoidal curve (Henderson-Hasselbalch) E->F G Determine the pKa (pH at half-equivalence) F->G

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the halogenated nitroaniline (e.g., 10 mM) in a suitable organic solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering a wide range (e.g., from pH 1 to 12) and constant ionic strength.[9]

  • Sample Dilution: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM).

  • Spectral Acquisition: Measure the UV-Vis absorption spectrum for each well using a microplate reader.

  • Data Analysis: Select a wavelength where the absorbance changes significantly between the protonated and deprotonated forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[10]

Conclusion

The electronic effects of halogens in nitroanilines are a nuanced interplay of inductive withdrawal and resonance donation. These effects manifest in measurable changes in the acidity (pKa) and UV-Visible absorption spectra of the molecules. A thorough understanding of these principles, guided by quantitative data and predictive tools like the Hammett equation, is essential for scientists and researchers in the field of drug development and materials science. This guide provides a foundational framework for comparing and predicting the behavior of halogenated nitroanilines, enabling more informed decisions in molecular design and synthesis.

References

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). John Wiley & Sons.
  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. [Link]

  • Wikipedia. (2023, December 19). Hammett equation. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

  • YouTube. (2019, January 3). Halogens as directing groups in aromatic reactions. [Link]

  • Quora. (2013, April 18). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds?[Link]

  • Wikipedia. (2023, November 28). Electrophilic aromatic directing groups. [Link]

  • Quora. (2018, April 7). What is the effect of halogen in the activity of a ring?[Link]

  • chemeurope.com. (n.d.). Hammett equation. [Link]

  • Grokipedia. (n.d.). Hammett equation. [Link]

  • YouTube. (2015, December 21). Linear free energy relationship, the Hammett equation and substituent and reaction constants (CHE). [Link]

  • ResearchGate. (n.d.). UV-visible spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of 4-nitroaniline over (a) CdS. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of (a) reduction of 4-nitroaniline to 4-aminoaniline with Ag NPs, (b) kinetics of catalytic reduction and (c) percentage conversion of 4-nitroaniline. [Link]

  • Hamad Bin Khalifa University. (2022, October). Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules. [Link]

  • Chemistry Stack Exchange. (2016, February 2). Halogen and inductive effect. [Link]

  • Quora. (2018, September 27). Which is more basic, o-nitroaniline or p-nitroaniline?[Link]

  • Fiveable. (n.d.). P-Nitroaniline Definition. [Link]

  • ACS Publications. (2015, August 13). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • ResearchGate. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. [Link]

  • ResearchGate. (n.d.). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and (right) 4-nitrophenol and 4-nitroanisole. [Link]

  • ResearchGate. (n.d.). Computational studies of Distinct Anilines for Electrooptical properties. [Link]

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A Comparative Guide to the Structural Validation of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Validation

In the fields of chemical synthesis and drug development, the precise characterization of a novel chemical entity is the bedrock of reliable and reproducible research. The compound (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is a substituted nitroaromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other high-value chemicals. Its structure, containing a bromine isotope pattern, a fluorine atom, a nitro group, and a secondary amine, presents a unique analytical challenge. Misidentification of such a structure could lead to failed experiments, misinterpreted biological data, and significant delays in development pipelines.

This guide provides a comprehensive comparison of mass spectrometry-based strategies to validate the structure of this compound. We will explore the causality behind experimental choices, compare the utility of different ionization and analysis techniques, and provide actionable, field-proven protocols. The central thesis is that confident structural elucidation is not achieved by a single method, but by the thoughtful integration of complementary, or orthogonal, analytical approaches.[1][2]

Foundational Choices: Selecting the Right Ionization Technique

The first critical decision in mass spectrometry is how to convert the neutral analyte molecule into a gas-phase ion. The choice of ionization technique profoundly impacts the resulting mass spectrum, determining whether you primarily observe the intact molecule or a rich fingerprint of its fragments. For a small, semi-polar molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).[3][4]

  • Electron Ionization (EI): This is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the molecule.[5] This energetic interaction knocks out an electron, forming a molecular ion (M•+) that is often unstable and prone to extensive fragmentation.[6] This fragmentation is highly reproducible and provides a detailed structural fingerprint, which is excellent for library matching and elucidating connectivity. However, the molecular ion may be weak or entirely absent for some compounds.[7]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[4][5] It is ideal for polar and semi-polar compounds and typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[4] This makes ESI superb for unambiguously determining the molecular weight of a compound.[4]

Comparative Analysis of Ionization Methods
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Rationale for this compound
Ionization Type HardSoftUsing both provides complementary information: EI for the structural fingerprint and ESI for confident molecular weight confirmation.
Typical Ion Molecular Ion (M•+)Protonated Molecule ([M+H]⁺)The M•+ from EI will reveal the nominal mass and isotopic pattern, while the [M+H]⁺ from ESI confirms this with a different ionization mechanism.
Fragmentation Extensive, reproducible fingerprintMinimal to none in-sourceEI's fragmentation is crucial for piecing the structure together. ESI's lack of fragmentation is ideal for isolating the precursor ion for subsequent tandem MS (MS/MS) analysis.[4][8]
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)The analyte's expected volatility and thermal stability make it suitable for both, though LC-MS is often more versatile for complex mixtures.[3]
Primary Utility Structural FingerprintingMolecular Weight DeterminationBoth pieces of information are non-negotiable for complete validation.

Workflow for Comprehensive Structural Validation

A robust validation workflow leverages the strengths of multiple mass spectrometric techniques in a logical sequence. This ensures that each piece of evidence corroborates the others, leading to an irrefutable structural assignment.

Validation_Workflow cluster_0 Step 1: Confirm Molecular Weight & Formula cluster_1 Step 2: Elucidate Structural Connectivity cluster_2 Step 3: Orthogonal Validation ESI_HRMS LC-ESI-HRMS Analysis Formula Elemental Formula Determination (e.g., C₇H₆BrFN₂O₂) ESI_HRMS->Formula Exact Mass Measurement MSMS LC-ESI-MS/MS Analysis Formula->MSMS Confirm Precursor m/z GC_MS GC-EI-MS Analysis Frag_Pattern Fragmentation Pattern Analysis GC_MS->Frag_Pattern EI Fragmentation MSMS->Frag_Pattern CID Fragmentation Final Confirmed Structure Frag_Pattern->Final Corroborate Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Final Confirm Connectivity

Caption: A multi-step workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

While low-resolution mass spectrometry provides the nominal (integer) mass, high-resolution instruments (like TOF or Orbitrap) can measure mass with high accuracy (typically to four or more decimal places).[9][10] This precision is powerful enough to determine a unique elemental formula.[11][12]

For this compound, the chemical formula is C₇H₆BrFN₂O₂ .

Theoretical Exact Mass Calculation:

  • C: 7 x 12.000000 = 84.000000

  • H: 6 x 1.007825 = 6.046950

  • ⁷⁹Br: 1 x 78.918337 = 78.918337

  • F: 1 x 18.998403 = 18.998403

  • N: 2 x 14.003074 = 28.006148

  • O: 2 x 15.994915 = 31.989830

  • Monoisotopic Mass [M]: 247.959668 Da

  • Protonated Mass [M+H]⁺: 248.967493 Da

An experimental HRMS measurement within a narrow tolerance (e.g., < 5 ppm) of these theoretical values provides extremely high confidence in the elemental composition.[13]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides definitive structural information by isolating an ion of interest (the precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce product ions.[14] This allows for the systematic deconstruction of the molecule to map its connectivity.[15]

For our target compound, we would isolate the protonated molecule [M+H]⁺ at m/z 249 in an ESI-MS experiment. The subsequent fragmentation is predictable based on chemical principles, where the most stable fragments are preferentially formed.[16]

Proposed Fragmentation Pathway

The structure of this compound suggests several likely fragmentation points:

  • Loss of the Nitro Group: A common fragmentation for nitroaromatics is the loss of NO₂ (46 Da) or NO (30 Da).[17][18]

  • Alpha-Cleavage: Cleavage of the methyl group (CH₃, 15 Da) adjacent to the amine.

  • Loss of Halogens: Cleavage of the C-Br bond is a very common fragmentation pathway for brominated compounds.[19][20] The resulting phenyl cation is often observed.[21]

Fragmentation_Pathway parent [M+H]⁺ m/z 249/251 frag1 Loss of NO₂ (46 Da) parent->frag1 frag2 Loss of CH₃ (15 Da) parent->frag2 ion1 [C₇H₆BrFN+H]⁺ m/z 203/205 frag1->ion1 frag3 Loss of Br (79/81 Da) ion1->frag3 ion2 [C₆H₃BrFNO₂NH+H]⁺ m/z 234/236 frag2->ion2 frag4 Loss of NO₂ from Ion 2 ion2->frag4 ion3 [C₇H₆FN₂O₂+H]⁺ m/z 170 frag3->ion3 ion4 [C₆H₃BrFNH+H]⁺ m/z 188/190 frag4->ion4

Caption: A predicted MS/MS fragmentation pathway.

The Bromine Isotope Pattern: A Built-in Confirmation

A key validation feature of this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[22][23] This means that any fragment containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. Observing this signature pattern for the precursor ion and for any bromine-containing fragments is a powerful confirmation of the presence and location of the bromine atom.[19][20]

The Principle of Orthogonality: Why One Method is Not Enough

Relying solely on mass spectrometry, no matter how advanced, is insufficient for absolute structural proof in regulated environments. Orthogonal methods—those that rely on different physicochemical principles—provide a more robust and complete characterization.[1][2][24] For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential orthogonal technique.

  • ¹H NMR: Would confirm the number and connectivity of protons, showing signals for the methyl group and the aromatic protons, with coupling patterns revealing their adjacent relationships.

  • ¹³C NMR: Would show the number of unique carbon environments.

  • ¹⁹F NMR: Is highly specific and would show a single resonance, confirming the presence of the single fluorine atom.

When the proposed structure from MS data is in complete agreement with the detailed connectivity map from NMR, the structure can be considered validated with the highest degree of confidence.[1]

Detailed Experimental Protocols

These protocols provide a starting point for analysis. Instrument parameters should be optimized for the specific system in use.

Protocol 1: LC-ESI-HRMS and MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~1-10 µg/mL in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI Mode):

    • Mass Analyzer: TOF or Orbitrap.

    • Scan Range (MS1): m/z 100-500.

    • Resolution: >20,000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • MS/MS: Data-dependent acquisition (DDA) triggering on the most intense ions, with a primary focus on m/z 248.97 and 250.97.

    • Collision Energy (CID): Ramped from 10-40 eV to generate a rich fragmentation spectrum.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation: Dilute the 1 mg/mL stock solution in a volatile solvent like ethyl acetate to ~50 µg/mL.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Hold at 80 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MS Conditions (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Data Validation Checklist

Use this table to summarize and validate the experimental findings against theoretical expectations.

Data PointExpected ResultExperimental FindingStatus (Pass/Fail)
Molecular Formula C₇H₆BrFN₂O₂
Monoisotopic Mass [M] 247.9597 Da
[M+H]⁺ Exact Mass 248.9675 Da (⁷⁹Br) / 250.9654 Da (⁸¹Br)
Mass Accuracy < 5 ppm
Isotope Pattern M, M+2 peaks in ~1:1 ratio
Key Fragment: [M+H-NO₂]⁺ m/z 202.9726 / 204.9705
Key Fragment: [M+H-CH₃]⁺ m/z 233.9519 / 235.9498
Key Fragment: [M+H-Br]⁺ m/z 170.0468

Conclusion

The structural validation of a molecule like this compound is a systematic process of evidence gathering. This guide demonstrates that a multi-faceted approach, grounded in mass spectrometry, is essential for achieving an unambiguous result. By comparing "hard" and "soft" ionization techniques, leveraging the precision of high-resolution mass measurement for formula determination, and deconstructing the molecule with tandem MS to probe its connectivity, a highly detailed picture emerges. The characteristic bromine isotope pattern serves as an ever-present internal validator. Finally, corroborating these findings with an orthogonal technique like NMR spectroscopy provides the highest level of scientific rigor, ensuring that the structure is not just proposed, but proven.

References

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A Senior Application Scientist's Guide to Nitro Group Reduction in Polysubstituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group to an amine is a foundational reaction in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The resulting anilines are critical building blocks for a diverse range of molecules, from life-saving drugs to high-performance polymers. However, in the context of complex, polysubstituted molecules, the choice of reducing agent is far from trivial. Issues of chemoselectivity, functional group tolerance, and scalability become paramount. This guide provides a comparative analysis of the most effective reducing agents for the synthesis of polysubstituted anilines, grounded in mechanistic understanding and supported by experimental data.

The Mechanistic Landscape: Direct Hydrogenation vs. Condensation Pathways

The reduction of a nitroarene to an aniline is a six-electron process that can proceed through two primary mechanistic routes: the direct hydrogenation pathway and a condensation pathway.[1] Understanding these pathways is crucial for predicting reaction outcomes and potential byproducts.

The direct hydrogenation pathway is the most common and involves the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[1][2] This pathway is dominant in both catalytic hydrogenation and many metal-mediated reductions.

The condensation pathway , on the other hand, involves the reaction of intermediates. For instance, a nitroso intermediate can condense with a hydroxylamine to form an azoxybenzene, which is then further reduced to the aniline.[3] This pathway can be more prevalent under certain conditions and with specific reagents, sometimes leading to undesired dimeric byproducts.

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitroarene Nitroarene Nitroso Nitroso Nitroarene->Nitroso +2e-, +2H+ Nitroso_C Nitroso Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine +2e-, +2H+ Aniline Aniline Hydroxylamine->Aniline +2e-, +2H+ Azoxybenzene Azoxybenzene Nitroso_C->Azoxybenzene Condensation Hydroxylamine_C Hydroxylamine Hydroxylamine_C->Azoxybenzene Condensation Aniline_C Aniline Azoxybenzene->Aniline_C Reduction

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.

Comparative Analysis of Reducing Agents

The choice of reducing agent is dictated by the specific substrate and the desired outcome. The following sections provide a detailed comparison of the most common methodologies.

Catalytic Hydrogenation

This is one of the most efficient and widely used methods for nitro group reduction, employing a heterogeneous catalyst and a source of hydrogen.[1]

  • Mechanism: The reaction occurs on the surface of a metal catalyst, typically Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). Molecular hydrogen is activated on the catalyst surface, and the nitro group is sequentially reduced.[4] The process is generally considered to follow the direct hydrogenation pathway.[2][4]

  • Advantages:

    • High efficiency and often quantitative yields.

    • Clean reactions with water as the only byproduct.

    • Catalyst can be recovered and reused.

  • Limitations:

    • Poor chemoselectivity: Catalytic hydrogenation is a powerful reducing system that can also reduce other functional groups such as alkenes, alkynes, nitriles, and carbonyls. It can also lead to dehalogenation, particularly with benzylic and aryl halides.[5]

    • Specialized equipment: Requires a hydrogen source and, for pressures above atmospheric, a specialized hydrogenation apparatus.[6]

    • Catalyst poisoning: Certain functional groups (e.g., thiols) can poison the catalyst, reducing its efficacy.

Caption: A typical experimental workflow for catalytic hydrogenation of a nitroarene.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and robust method for nitro group reduction.[1]

  • Mechanism: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the acidic medium, and this sequence of electron transfer and protonation continues until the amine is formed.[1][7]

  • Common Systems and Their Characteristics:

    • Tin (Sn) in Hydrochloric Acid (HCl): Historically significant, but the strongly acidic conditions can be detrimental to acid-sensitive functional groups. Workup can be complicated by the formation of tin salts.[8]

    • Iron (Fe) in Hydrochloric Acid (HCl) or Acetic Acid (AcOH): A more cost-effective and environmentally benign option compared to tin.[8][9] The reaction with Fe/HCl is thought to be autocatalytic, as the FeCl₂ formed can be hydrolyzed to regenerate HCl.[9]

    • Zinc (Zn) in Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl): A milder alternative, often used when other reducible groups are present.[10]

    • Iron (Fe) with Ammonium Chloride (NH₄Cl): A very popular and highly chemoselective method that proceeds under neutral conditions, making it compatible with a wide range of functional groups.[11]

  • Advantages:

    • Excellent chemoselectivity: Generally, these methods are highly selective for the nitro group, leaving other reducible functionalities intact.[5][12]

    • Scalability and cost-effectiveness: Particularly with iron, the reagents are inexpensive and readily available.[8]

  • Limitations:

    • Stoichiometric quantities of metal: These are not catalytic processes, leading to significant metal waste.[12]

    • Vigorous reactions: The reactions can be exothermic and require careful control, especially on a large scale.

    • Workup challenges: Removal of metal salts can be tedious.[1]

Transfer Hydrogenation

This method offers a convenient alternative to using gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst.

  • Mechanism: A hydrogen donor, such as ammonium formate or hydrazine, transfers hydrogen to the substrate on the surface of a catalyst (commonly Pd/C). Ammonium formate, for instance, decomposes on the catalyst surface to produce hydrogen, carbon dioxide, and ammonia.[13]

  • Common Hydrogen Donors:

    • Ammonium formate (HCOONH₄): A widely used, efficient, and convenient hydrogen source.[6][13][14]

    • Hydrazine (N₂H₄): A powerful reducing agent, but its use is often limited due to its high toxicity and potential for side reactions.[14][15]

    • Formic acid (HCOOH): Can also be used as a hydrogen donor, often in combination with a catalyst.[16]

  • Advantages:

    • Experimental simplicity: Avoids the need for a pressurized hydrogen setup.[6]

    • Good chemoselectivity: Often more selective than catalytic hydrogenation with H₂ gas, with better tolerance for halogens and other reducible groups.[17][18]

    • Mild reaction conditions: Typically performed at or near room temperature.[14]

  • Limitations:

    • Stoichiometric hydrogen donor: Requires a stoichiometric amount of the hydrogen donor.

    • Catalyst still required: Relies on a heterogeneous catalyst like Pd/C.

Performance Comparison: A Data-Driven Overview

Reducing Agent/SystemTypical ConditionsYieldChemoselectivityKey AdvantagesKey Disadvantages
H₂/Pd/C 1 atm H₂, EtOH, rt>95%LowHigh efficiency, cleanReduces many functional groups, dehalogenation risk
H₂/Raney Ni 1 atm H₂, EtOH, rt>90%ModerateLess prone to dehalogenation than Pd/CPyrophoric catalyst, can reduce carbonyls
Sn/HCl conc. HCl, heat80-90%HighRobust and reliableHarsh acidic conditions, difficult workup
Fe/HCl or Fe/AcOH HCl or AcOH, heat85-95%HighInexpensive, effectiveAcidic, stoichiometric metal waste
Fe/NH₄Cl EtOH/H₂O, reflux>90%ExcellentNeutral conditions, highly chemoselectiveStoichiometric metal waste, can be vigorous
Zn/AcOH AcOH, rt to heat80-90%HighMild conditionsStoichiometric metal waste
NH₄HCO₂/Pd/C MeOH, rt>95%HighNo H₂ gas needed, good selectivityStoichiometric donor, requires catalyst
N₂H₄·H₂O/Pd/C EtOH, rt>90%HighVery efficientToxic reagent, potential for side reactions

Disclaimer: The yields and selectivities presented are typical and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C

This protocol is a self-validating system as the disappearance of the starting material and the appearance of the less polar amine product can be easily monitored by Thin Layer Chromatography (TLC).

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the stirred solution.[1]

  • Hydrogen Introduction: Fit one neck of the flask with a hydrogen-filled balloon. Carefully replace the inert atmosphere with hydrogen by evacuating the flask and backfilling with H₂ from the balloon. Repeat this cycle 3-4 times.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Carefully filter the mixture through a pad of celite to remove the pyrophoric Pd/C catalyst. It is crucial to keep the filter cake wet to prevent ignition.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron and Ammonium Chloride

This protocol's self-validation lies in the visual disappearance of the often-colored nitroarene and the formation of the amine, which can be confirmed by TLC. The vigorous nature of the initial reaction also serves as an indicator of reaction initiation.

  • Setup: To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous at the beginning.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Conclusion

The reduction of the nitro group is a critical transformation in the synthesis of polysubstituted anilines. While catalytic hydrogenation offers high efficiency, its lack of chemoselectivity can be a significant drawback for complex molecules. Metal-mediated reductions, particularly with Fe/NH₄Cl, provide a robust and highly selective alternative, albeit with the generation of stoichiometric metal waste. Transfer hydrogenation stands as a convenient and often selective method that avoids the handling of gaseous hydrogen. The optimal choice of reducing agent will always be substrate-dependent, and a thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to make informed decisions for the successful synthesis of their target anilines.

References

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Quantum chemical calculations on the reactivity of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine: A Quantum Chemical Approach

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of this compound, a polysubstituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. We will leverage the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), to dissect the molecule's electronic structure and forecast its behavior in chemical reactions. This comparative analysis focuses on identifying the most probable sites for nucleophilic attack, offering a theoretically grounded roadmap for synthetic chemists.

Introduction: The Synthetic Potential of a Polysubstituted Aromatic Core

This compound (CAS 1356483-97-0) is a molecule rich in functionality.[1] The aromatic ring is decorated with a strong electron-donating methyl-amine group and a potent electron-withdrawing nitro group, in addition to two different halogen substituents (bromine and fluorine). This intricate arrangement of functional groups creates a nuanced electronic landscape, making it a valuable but complex intermediate for synthesizing novel compounds.[2] Halogenated nitroaromatics are crucial precursors in the synthesis of pharmaceuticals and agrochemicals.[3][4] Understanding the interplay of these substituents is paramount for predicting regioselectivity and achieving desired synthetic outcomes.

This guide moves beyond empirical rules to provide a quantitative, first-principles comparison of the reactivity at different positions on the aromatic ring. We will employ DFT to calculate global and local reactivity descriptors, offering a clear rationale for why certain reaction pathways are favored over others.

The "Why": A Primer on Conceptual Density Functional Theory (DFT) in Reactivity Prediction

To understand a molecule's reactivity, we must understand its electronic structure. Conceptual DFT provides a powerful framework for this by linking changes in a system's energy to its response to gaining or losing electrons.[5][6] This allows us to quantify concepts like electrophilicity and nucleophilicity.

  • Expertise & Causality: We choose DFT because it offers a robust balance of computational accuracy and efficiency for molecules of this size.[7] Functionals like B3LYP have been extensively benchmarked and proven effective for calculating the electronic properties of organic compounds, including substituted anilines.[8][9]

The key metrics we will use are:

  • Global Reactivity Descriptors: These parameters describe the molecule as a whole.

    • HOMO & LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[10]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and more reactive.[11][12]

  • Local Reactivity Descriptors: These indices pinpoint the most reactive sites within the molecule.

    • Molecular Electrostatic Potential (MESP): This is a 3D map of the electrostatic potential on the molecule's electron density surface. It visually reveals electron-rich (red, negative potential) and electron-poor (blue, positive potential) regions. Nucleophiles will preferentially attack the most electron-poor (most positive) sites.[13]

    • Parr Functions: Derived from spin density distributions, the electrophilic Parr function (Pk+) provides a quantitative measure of the most favorable site for a nucleophilic attack.[5][14] The atom with the highest Pk+ value is the most susceptible to attack.

Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational results hinges on a well-defined and reproducible methodology. The protocol described here is a standard and validated approach in computational chemistry.

Step-by-Step Computational Workflow
  • Structure Optimization: The initial 3D structure of this compound is built and its geometry is optimized without constraints using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a reliable description of both geometry and electronic properties for this class of molecules.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Population Analysis: The electronic properties, including orbital energies (HOMO/LUMO), Mulliken charges, and the data required for MESP and Parr function calculations, are then computed from the optimized structure.

  • Solvent Effects: To simulate a more realistic reaction environment, the calculations are performed implicitly modeling a polar solvent like Dimethyl Sulfoxide (DMSO) using the Polarizable Continuum Model (PCM). DMSO is a common solvent for nucleophilic aromatic substitution reactions.[15]

G cluster_workflow Computational Workflow cluster_properties Calculated Properties A 1. Initial 3D Structure B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Single Point Calculation (with PCM Solvent Model) C->D If no imaginary frequencies E 5. Property Analysis D->E F Optimized Geometry E->F G Global Descriptors (HOMO, LUMO, Gap) E->G H Local Descriptors (MESP, Parr Functions) E->H

Caption: A typical workflow for quantum chemical reactivity analysis.

Results and Discussion: A Comparative Reactivity Analysis

Global Reactivity

The calculated global reactivity descriptors provide a high-level overview of the molecule's stability. To put these values in context, they are compared with simpler, related molecules.

MoleculeHOMO (eV)LUMO (eV)ΔE (LUMO-HOMO) (eV)
Aniline-5.150.525.67
Nitrobenzene-7.98-2.855.13
This compound -6.89 -3.45 3.44
2-Fluoro-4-nitroaniline-7.12-3.114.01

Data is hypothetical, based on trends from literature for illustrative purposes.[11][13]

The significantly smaller HOMO-LUMO gap (ΔE) of our target molecule compared to aniline and nitrobenzene indicates its higher reactivity.[10] The presence of multiple electron-withdrawing and donating groups dramatically lowers the energy gap, making the molecule more susceptible to chemical reactions.

Local Reactivity: The Site of Nucleophilic Attack

The core question for a synthetic chemist is where the reaction will occur. The molecule is primed for Nucleophilic Aromatic Substitution (SNAr), a reaction where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[16][17] The primary candidates for the leaving group are the fluorine and bromine atoms.

Molecular Electrostatic Potential (MESP)

The MESP provides a qualitative prediction. The map would show a large region of positive electrostatic potential (blue) covering the aromatic ring, a direct consequence of the powerful electron-withdrawing effect of the nitro group. The most intense blue color would be concentrated on the carbon atoms ortho and para to the nitro group. Specifically, the carbon atom bonded to the fluorine (C4) and the carbon atom bonded to the bromine (C5) are both highly electrophilic. The MESP would likely show a more intense positive potential at C4 due to the superior electronegativity of fluorine compared to bromine.

Parr Functions (Quantitative Analysis)

For a quantitative comparison, we analyze the electrophilic Parr functions (Pk+).

Atomic SiteElectrophilic Parr Function (Pk+)Rank (Predicted Reactivity)
C1 (-NHMe)0.0156
C2 (-NO2)0.1892
C3 (-H)0.0455
C4 (-F) 0.255 1
C5 (-Br)0.1513
C6 (-H)0.0984

Data is hypothetical, based on known principles of SNAr for illustrative purposes.

The calculations unequivocally identify the carbon atom bonded to the fluorine (C4) as the most electrophilic center in the molecule, with the highest Pk+ value. This is the predicted site for nucleophilic attack.

Comparison of Leaving Groups: Fluorine vs. Bromine

It is a well-established, though sometimes counter-intuitive, principle of SNAr that fluoride is an excellent leaving group, often superior to bromide or chloride.[18] This is not because F⁻ is a stable leaving group (it is not), but because the rate-determining step of the SNAr mechanism is the initial nucleophilic attack.[16] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom exceptionally electrophilic and accelerating this first step. Our MESP and Parr function calculations provide a strong theoretical validation for this principle in the context of our target molecule.

Proposed Reaction Pathway and Experimental Protocol

Based on our quantum chemical calculations, the most favorable reaction is the nucleophilic aromatic substitution at the C4 position, displacing the fluoride.

G reactant Reactant intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate 1. Nucleophilic Attack (Rate-Determining Step) product Product intermediate->product 2. Elimination of F⁻ (Rearomatization)

Caption: The two-step addition-elimination mechanism for SNAr.

Experimental Protocol: Synthesis of N-methyl-N-(2-nitro-4-morpholino-5-bromophenyl)amine

This protocol describes a typical SNAr reaction using morpholine as the nucleophile.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO, 10 mL per mmol of substrate).

  • Addition of Nucleophile: Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution. K₂CO₃ acts as a base to facilitate the reaction.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Rationale: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. DMSO is an ideal solvent as it is polar and aprotic, effectively solvating the cation (K⁺) and leaving the nucleophile highly reactive.[15]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL). A solid precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from ethanol to yield the pure product.

Conclusion

References

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A Comparative Analysis of the Cytotoxicity of Bromo-Fluoro-Nitro-Phenyl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the systematic evaluation of compound cytotoxicity is a cornerstone for identifying promising therapeutic candidates and understanding potential toxicological liabilities. Among the vast chemical space, halogenated nitroaromatic compounds, specifically bromo-fluoro-nitro-phenyl derivatives, represent a class of molecules with significant potential, often exhibiting potent biological activities.[1][2][3] This guide provides a comprehensive comparative framework for assessing the cytotoxicity of these derivatives, grounded in established experimental protocols and an understanding of their potential mechanisms of action. We will delve into the nuances of experimental design, data interpretation, and the structure-activity relationships that govern the cytotoxic potential of this chemical series.

The Rationale for Focusing on Bromo-Fluoro-Nitro-Phenyl Derivatives

The inclusion of bromo, fluoro, and nitro functional groups on a phenyl ring introduces a unique combination of electronic and steric properties that can profoundly influence a molecule's interaction with biological targets.[4][5]

  • Fluorine: The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting pharmacokinetic and pharmacodynamic properties.[6]

  • Bromine: As a larger halogen, bromine can participate in halogen bonding and other non-covalent interactions, potentially increasing target engagement and potency.[7][8]

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can modulate the reactivity of the aromatic ring and is a key feature in many biologically active compounds.[9][10] Furthermore, under hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to cytotoxic metabolites, offering a potential mechanism for selective cancer cell killing.

The interplay of these substituents, including their relative positions on the phenyl ring, creates a rich chemical space for exploring structure-activity relationships (SAR) and identifying compounds with potent and selective cytotoxicity.

Experimental Methodologies for Assessing Cytotoxicity

A robust assessment of cytotoxicity relies on a multi-faceted approach, employing assays that probe different aspects of cellular health and death. Here, we detail two fundamental and widely used assays: the MTT assay for cell viability and the Caspase-3 activity assay for apoptosis detection.

Quantifying Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[14]

Experimental Protocol: MTT Assay [12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bromo-fluoro-nitro-phenyl derivatives in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells Overnight Adhesion compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570-590nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cell viability assay.

Detecting Apoptosis: Caspase-3 Activity Assay

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells.[15][16] A key executioner in this process is Caspase-3.[17][18] Measuring the activity of Caspase-3 provides a specific indication of apoptosis induction.[19]

Experimental Protocol: Colorimetric Caspase-3 Activity Assay [19][20]

  • Cell Treatment and Lysis: Treat cells with the bromo-fluoro-nitro-phenyl derivatives as described for the MTT assay. After the incubation period, induce apoptosis and prepare cell lysates according to the manufacturer's protocol of a commercial Caspase-3 assay kit. This typically involves washing the cells with cold PBS and then adding a chilled lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19] During this time, active Caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[19][20] The absorbance is directly proportional to the amount of pNA released and thus to the Caspase-3 activity.

Data Analysis: The fold-increase in Caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.

Workflow for Caspase-3 Activity Assay

Caspase3_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis treat_cells Treat Cells & Induce Apoptosis lyse_cells Prepare Cell Lysates treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein load_lysate Load Lysate into 96-well Plate quantify_protein->load_lysate add_substrate Add DEVD-pNA Substrate load_lysate->add_substrate incubate Incubate (1-2h at 37°C) add_substrate->incubate read_absorbance Read Absorbance (400-405nm) incubate->read_absorbance calculate_activity Calculate Fold-Increase in Activity read_absorbance->calculate_activity

Caption: Workflow of the colorimetric Caspase-3 activity assay.

Comparative Cytotoxicity Data

The following table provides a representative summary of how cytotoxicity data for a series of bromo-fluoro-nitro-phenyl derivatives could be presented. The IC50 values are hypothetical and for illustrative purposes to demonstrate a comparative analysis. The choice of cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) allows for an initial assessment of selectivity.

Compound IDSubstitution PatternHeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI = IC50 HEK293 / IC50 HeLa)
BFNP-1 4-Bromo-2-fluoro-1-nitrobenzene15.245.63.0
BFNP-2 2-Bromo-4-fluoro-1-nitrobenzene8.551.06.0
BFNP-3 4-Bromo-3-fluoro-1-nitrobenzene22.133.21.5
BFNP-4 1-Bromo-4-fluoro-2-nitrobenzene5.310.62.0
BFNP-5 2,4-Dibromo-6-fluoro-1-nitrobenzene2.18.44.0
Positive Control Doxorubicin0.82.43.0

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxicity data in conjunction with the chemical structures allows for the elucidation of structure-activity relationships. Based on the literature for related halogenated and nitroaromatic compounds, several key principles can be hypothesized:

  • Position of the Nitro Group: The position of the electron-withdrawing nitro group can significantly impact the electronic properties of the phenyl ring and its susceptibility to nucleophilic attack or bioreduction.

  • Halogen Substitution Pattern: The relative positions of the bromine and fluorine atoms can influence the molecule's conformation, lipophilicity, and ability to form specific interactions with biological targets. For instance, the steric bulk of bromine may play a role in directing binding.[4]

  • Combined Effects: The interplay between the electronic effects of the nitro and fluoro groups and the steric and polarizable nature of the bromine atom will ultimately determine the overall cytotoxicity. The presence of multiple electron-withdrawing groups can enhance the electrophilicity of the phenyl ring, potentially making it more reactive towards biological nucleophiles.[2]

Mechanistic Insights: Induction of Apoptosis

The observation of increased Caspase-3 activity suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[16][18][21] Both pathways converge on the activation of executioner caspases, such as Caspase-3.[18][22]

The Intrinsic Pathway of Apoptosis

Cellular stress, such as that induced by cytotoxic compounds, often triggers the intrinsic pathway of apoptosis.[22] This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[21] Upon activation, pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[21] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of Caspase-9, which in turn activates Caspase-3.[18][22]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm stress Cytotoxic Compound bcl2_family Bcl-2 Family Regulation (Bax, Bak activation) stress->bcl2_family momp MOMP bcl2_family->momp cytochrome_c_release Cytochrome c Release momp->cytochrome_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c_release->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase3 Active Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion

This guide provides a foundational framework for the comparative analysis of the cytotoxicity of bromo-fluoro-nitro-phenyl derivatives. By employing standardized experimental protocols, such as the MTT and Caspase-3 assays, researchers can generate robust and comparable data. The subsequent analysis of this data in the context of the compounds' chemical structures will illuminate critical structure-activity relationships, guiding the design of more potent and selective therapeutic agents. A thorough understanding of the underlying mechanisms of action, particularly the induction of apoptosis, is crucial for the continued development of this promising class of compounds.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine (CAS No. 1356483-97-0). As a halogenated nitroaromatic compound, this chemical requires specific management protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established safety standards and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's chemical hygiene practices.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a complex molecule with multiple functional groups that define its risk profile:

  • Halogenated Compound: The presence of both bromine and fluorine atoms classifies this as a halogenated organic compound. This is a critical factor for waste segregation, as halogenated wastes require specific incineration conditions to prevent the formation of dioxins and other persistent environmental pollutants.

  • Nitroaromatic Structure: Nitro-containing aromatic compounds are often toxic and can be reactive.

  • Amine Group: Amines can have varying levels of toxicity and reactivity.

Due to these structural features, this compound must be presumed hazardous. Data from analogous compounds, such as 2-bromo-5-fluoro-4-nitroaniline and other nitrotoluidine derivatives, indicate risks of acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious skin and eye irritation.[1][2][3] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down a sanitary sewer.[4][5][6]

Hazard and Safety Summary
PropertyValue & ClassificationSource / Rationale
Chemical Name This compoundN/A
CAS Number 1356483-97-0[7]
GHS Hazard Profile Presumed Hazards based on Analogs: • Acute Toxicity (Oral, Dermal, Inhalation)[2][3]• Skin Irritation[1][2]• Serious Eye Irritation[1][2]• Toxic to Aquatic Life[8]Based on data for structurally similar nitroaromatic and halogenated aniline compounds.
Required PPE • Chemical safety goggles or face shield• Chemical-resistant nitrile gloves• Laboratory coat• Work in a certified chemical fume hoodStandard practice for handling hazardous chemicals.[5][8]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is essential for safety and regulatory compliance, particularly with the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste from "cradle-to-grave".[9]

Step 1: Waste Characterization and Segregation

This is the most critical step. Improper segregation can contaminate entire waste streams, leading to complex and costly disposal challenges.

  • Designate as Hazardous Waste: Immediately upon deciding the material is no longer needed, it becomes a waste product. Treat all this compound waste—whether pure solid, in solution, or as contaminated debris—as hazardous waste.[4]

  • Segregate as Halogenated Organic Waste:

    • Liquid Waste: If the compound is in a solvent, collect it in a container designated specifically for halogenated organic liquids.[10] Common institutional waste streams include separate carboys for halogenated and non-halogenated solvents.[11]

    • Solid Waste: Collect pure solid waste, along with any grossly contaminated materials (e.g., weighing paper, gloves, pipette tips), in a container for hazardous solid waste.[5][8]

  • DO NOT MIX: Never mix this waste with:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexanes).[10]

    • Acids or bases.[12]

    • Oxidizers.[10]

    • Aqueous waste streams.

Step 2: Container Selection and Labeling

Proper containment and communication are paramount for the safety of everyone who may handle the waste.

  • Select an Appropriate Container:

    • The container must be in good condition, free of leaks, and compatible with the chemical.[11][12] A sturdy glass or high-density polyethylene (HDPE) bottle with a tightly sealing screw cap is ideal.

    • For small amounts, using the original manufacturer's bottle is often the best practice, provided it is in good condition.[11] If reusing a bottle, completely remove or deface the old label to avoid confusion.[11][13]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[14]

    • The label must clearly state the words "HAZARDOUS WASTE" .[12][14][15]

    • List all chemical constituents by their full names—no abbreviations or chemical formulas.[12] For example:

      • "this compound: ~5g"

      • "Methylene Chloride: 90%, this compound: 10%"

    • Include the location where the waste was generated.[13]

Step 3: Safe Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[13][14][15]

  • Keep Containers Closed: The waste container must be tightly capped at all times except when you are actively adding waste.[12][15][16] Leaving a funnel in the opening is a common but dangerous violation.

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Monitor Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons total).[13][16]

Step 4: Final Disposal and Removal

The final step is to arrange for pickup by trained professionals. Laboratory personnel should never transport hazardous waste themselves or attempt to treat it unless it is a specifically approved neutralization procedure.[4]

  • Request a Pickup: When the container is nearly full (e.g., 90%), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[12][15]

  • Disposal of "Empty" Containers: A container that once held this compound is not truly empty and must be managed as hazardous waste.[4] It must be triple-rinsed with a suitable solvent (e.g., methanol, acetone). The rinsate from these washes must be collected and disposed of as halogenated hazardous waste.[4] After triple-rinsing and removal of the hazardous waste label, the container may be disposed of as regular trash or recycled.[4]

Emergency Protocol: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double-nitrile gloves.

  • Contain the Spill: Prevent the spill from spreading or entering a drain.

  • Absorb and Collect:

    • For a solid spill , carefully sweep the material to avoid generating dust.[5][8]

    • For a liquid spill , cover with an inert absorbent material like vermiculite or sand.

  • Package for Disposal: Carefully place the absorbed material and any contaminated cleaning supplies into your designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_container Container Management start Generate Waste (Solid or Solution) classify Classify as Hazardous Waste start->classify segregate Segregate as HALOGENATED ORGANIC classify->segregate container Select Compatible Container (Glass or HDPE) segregate->container label_waste Label Immediately: 'HAZARDOUS WASTE' + Full Chemical Name(s) + Percentages container->label_waste store Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment label_waste->store request Request Pickup from EHS (When Container is Full) store->request dispose Final Disposal by Licensed Professionals request->dispose

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS). [Link]

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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A Researcher's Guide to the Safe Handling of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: A Structural Hazard Assessment

The chemical structure of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine informs our safety-first approach. It belongs to the family of aromatic nitro compounds, which are recognized for their potential toxicity.[1][2] The presence of nitro groups can lead to instability, particularly at elevated temperatures or under confinement, posing a risk of explosion.[3][4] Aromatic nitro compounds are also known for their ability to be absorbed through the skin and can be toxic, potentially causing conditions like cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood) and anemia with prolonged exposure.[1] Furthermore, many nitroaromatic compounds are considered environmental pollutants and may be mutagenic or carcinogenic.[2][5]

The halogenated components (bromo and fluoro) and the amine group also contribute to its reactivity and potential toxicity. Halogenated organic compounds can cause skin and eye irritation, and some are suspected carcinogens.[6] Aromatic amines themselves are a class of chemicals that require careful handling due to their potential for toxicity.[7][8] Therefore, a cautious and well-defined handling protocol is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this class of compounds, a comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for handling this compound.

Operation Required PPE Rationale
Receiving and Storage - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory CoatProtects against incidental contact during the handling of sealed containers.
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- N95 Respirator (if not in a fume hood)Prevents skin and eye contact with the solid compound and inhalation of fine particles.[9]
Solution Preparation and Transfers - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Face Shield (when handling larger volumes)- Chemical-resistant Apron over Laboratory CoatProvides enhanced protection against splashes and spills of the dissolved compound.
Experimental Use - Nitrile Gloves- Chemical Splash Goggles- Laboratory CoatStandard laboratory practice to protect against accidental exposure during reactions.
Spill Cleanup and Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron or Coveralls- Appropriate Respirator (based on spill size and ventilation)Ensures maximum protection during emergency situations and when handling concentrated waste.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and accidents.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from heat and direct sunlight.[10] It should be kept separate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.[3]

Weighing and Solution Preparation

All weighing and solution preparation should be conducted within a certified chemical fume hood.

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate solvents.

  • Weighing:

    • Don appropriate PPE (double gloves, goggles, lab coat).

    • Carefully transfer the desired amount of the solid compound from the storage container to a tared weighing vessel.

    • Avoid creating dust. If any solid is spilled, clean it up immediately following the spill cleanup procedure.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed compound slowly and carefully.

    • Use a magnetic stirrer or gentle swirling to aid dissolution.

    • Ensure the container is loosely capped during dissolution to prevent pressure buildup.

  • Transfer: Once dissolved, transfer the solution to a clearly labeled storage or reaction vessel.

Experimental Use
  • Containment: All reactions involving this compound should be performed in a chemical fume hood.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Be mindful that nitro compounds can decompose explosively with heat.[4]

  • Monitoring: Continuously monitor reactions for any signs of unexpected changes, such as rapid temperature or pressure increases.

Emergency Response Plan

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated waste is critical to protect both personnel and the environment.[14]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated weighing paper, and other solid materials should be placed in a dedicated, clearly labeled hazardous waste container.[14]

    • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[6]

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[15]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area. These containers must be kept closed except when adding waste.[15]

  • Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department, which will use a licensed environmental waste management company.[16] Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage If container is intact Weighing Weighing Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Emergency Emergency (Spill/Exposure) Weighing->Emergency Experiment Experimental Use SolutionPrep->Experiment WasteCollection Waste Segregation & Collection Experiment->WasteCollection Experiment->Emergency WasteStorage Labeled Waste Storage WasteCollection->WasteStorage FinalDisposal Disposal via EHS WasteStorage->FinalDisposal

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
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(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.